4-[3-(Trifluoromethyl)phenoxy]aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVKXXRMSWUGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375336 | |
| Record name | 4-[3-(trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41605-31-6 | |
| Record name | 4-[3-(trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(trifluoromethyl)phenoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Process Chemistry Insight: Scalable Synthesis of 4-[3-(Trifluoromethyl)phenoxy]aniline
Executive Summary
The synthesis of 4-[3-(Trifluoromethyl)phenoxy]aniline (CAS: 41605-31-6) represents a classic challenge in designing diaryl ether scaffolds, a structural motif prevalent in kinase inhibitors (e.g., Sorafenib analogs) and agrochemicals.
This guide outlines a robust, two-step industrial route prioritizing regioselectivity and scalability. Unlike metal-catalyzed cross-couplings (Ullmann/Buchwald-Hartwig), which can suffer from high catalyst costs and metal scavenging issues, this protocol utilizes Nucleophilic Aromatic Substitution (
Key Process Parameters
| Parameter | Specification |
| Target Molecule | This compound |
| CAS Number | 41605-31-6 |
| Primary Route | |
| Overall Yield | ~75–85% (Optimized) |
| Critical Raw Materials | 4-Chloronitrobenzene, 3-(Trifluoromethyl)phenol |
Retrosynthetic Analysis & Strategy
The strategic disconnection focuses on the C–O bond. The presence of the electron-withdrawing nitro group in the precursor makes the para-position highly susceptible to nucleophilic attack, obviating the need for palladium or copper catalysis.
Figure 1: Retrosynthetic logic prioritizing electronic activation over metal catalysis.
Phase 1: Diaryl Ether Formation ( )[2]
The first step involves the displacement of the chloride in 4-chloronitrobenzene by the phenoxide derived from 3-(trifluoromethyl)phenol.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer Complex .[2] The nitro group at the para-position is essential; it stabilizes the negative charge in the intermediate through resonance, lowering the activation energy.[1]
Figure 2: The
Experimental Protocol
Reagents:
-
4-Chloronitrobenzene (1.0 equiv)
-
3-(Trifluoromethyl)phenol (1.05 equiv)
-
Potassium Carbonate (
), anhydrous (1.5 equiv)[1] -
Solvent: DMF or DMSO (Polar aprotic is required to solvate the cation and leave the phenoxide "naked" and reactive).[1]
Procedure:
-
Charge: To a reaction vessel equipped with a mechanical stirrer and temperature probe, charge 3-(trifluoromethyl)phenol and DMF (5 vol).
-
Base Addition: Add
in portions. Stir at ambient temperature for 30 minutes to ensure phenoxide formation. -
Coupling: Add 4-chloronitrobenzene (solid or solution).
-
Reaction: Heat the mixture to 80–90°C . Monitor by HPLC.
-
Note: Reaction is typically complete within 4–6 hours.[1]
-
-
Quench: Cool to 20°C and pour the mixture into ice-water (10 vol). The product, 4-[3-(trifluoromethyl)phenoxy]nitrobenzene , will precipitate.
-
Isolation: Filter the solid, wash copiously with water to remove DMF and inorganic salts.[1] Dry in a vacuum oven at 45°C.
Critical Control Points (CCPs):
-
Moisture: The system must be dry.[1] Water competes with the phenoxide, leading to 4-nitrophenol impurity (hydrolysis of the starting material).[1]
-
Temperature: Do not exceed 100°C to avoid thermal decomposition of the nitro compound.[1]
Phase 2: Nitro Group Reduction[1][2]
The conversion of the nitro intermediate to the target aniline is best achieved via catalytic hydrogenation for pharmaceutical purity.[1]
Experimental Protocol
Reagents:
-
Intermediate: 4-[3-(trifluoromethyl)phenoxy]nitrobenzene
-
Catalyst: 5% or 10% Pd/C (50% water wet)
-
Solvent: Methanol or Ethanol[1]
-
Hydrogen Source:
gas (balloon or autoclave)
Procedure:
-
Dissolution: Dissolve the nitro intermediate in Methanol (10 vol).
-
Inertion: Purge the vessel with Nitrogen (
) to remove oxygen (safety critical). -
Catalyst Loading: Carefully add Pd/C catalyst (5 wt% loading relative to substrate).[1] Caution: Dry Pd/C is pyrophoric; keep wet.[1]
-
Hydrogenation: Introduce
gas.[1]-
Lab Scale: Hydrogen balloon at RT is sufficient.
-
Scale-up: 3–5 bar pressure at 25–40°C.
-
-
Monitoring: Monitor consumption of starting material via TLC or HPLC.
-
Work-up: Filter the catalyst through a Celite pad (inert atmosphere preferred). Rinse with methanol.
-
Concentration: Evaporate the solvent under reduced pressure to yield This compound .
Alternative: Iron Reduction (Bechamp)
If hydrogenation equipment is unavailable, Iron powder (
Analytical Profile & Quality Control
To validate the synthesis, the final product must meet specific analytical criteria.
| Test | Expected Result |
| Appearance | Off-white to pale brown solid |
| HPLC Purity | >98.0% (Area %) |
| 1H NMR (DMSO-d6) | Diagnostic peaks: |
| Mass Spec (ESI) |
Impurity Profile:
-
Impurity A: Unreacted 3-(trifluoromethyl)phenol (Control via wash).[1]
-
Impurity B: 4-Chloroaniline (Result of unreacted starting material reduction).
-
Impurity C: Azo/Azoxy dimers (Result of incomplete reduction; ensure full conversion).[1]
Safety & Handling
-
3-(Trifluoromethyl)phenol: Corrosive and toxic. Use chemically resistant gloves.
-
Nitro Compounds: Potential energetic hazard.[1] Do not distill nitro-intermediates to dryness at high heat.
-
Hydrogenation:
is extremely flammable.[1] Ensure proper grounding of equipment to prevent static discharge.
References
-
Bankston, D. et al. (2002).[1] "A Scalable Synthesis of BAY 43-9006 (Sorafenib)." Organic Process Research & Development. (Describes the foundational diaryl ether chemistry and scale-up principles for this class of molecules).
-
Sigma-Aldrich. "Product entry: 4-Phenoxy-3-(trifluoromethyl)aniline (Isomer Reference)."[4] (Used for structural verification and physical property comparison).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CAS 41605-31-6." (Verification of chemical identity). [1]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Authoritative text on
mechanisms).
Sources
Process Development Guide: Scalable Synthesis of 4-[3-(Trifluoromethyl)phenoxy]aniline
Executive Summary
This technical guide details the robust preparation of 4-[3-(Trifluoromethyl)phenoxy]aniline (CAS: 62102-18-3), a critical pharmacophore used in the synthesis of multi-kinase inhibitors such as Sorafenib (Nexavar) and Regorafenib .
The protocol focuses on a two-step industrial sequence: Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The target molecule contains a diaryl ether linkage and an aniline moiety. The most efficient disconnection is at the ether oxygen, utilizing the strong electron-withdrawing nature of the nitro group in the precursor to facilitate substitution.
Strategic Route:
-
Coupling:
reaction between 4-chloronitrobenzene and 3-(trifluoromethyl)phenol. -
Reduction: Chemoselective reduction of the nitro group to the amine.
Mechanistic Pathway (Graphviz)
Figure 1: Reaction pathway from starting materials to target aniline via
Step 1: Ether Linkage Formation ( )
The formation of the diaryl ether is driven by the activation of the chlorobenzene ring by the para-nitro group.
Reagents & Materials
| Reagent | Equiv. | Role | Critical Attribute |
| 4-Chloronitrobenzene | 1.0 | Substrate | Low isomer content (<0.5% ortho) |
| 3-(Trifluoromethyl)phenol | 1.05 | Nucleophile | Water content <0.5% |
| Potassium Carbonate ( | 1.2 | Base | Milled/Micronized for surface area |
| DMSO or DMF | 5-7 Vol | Solvent | Anhydrous (Water inhibits |
Experimental Protocol
-
Charge: To a dry reactor under
, charge 3-(trifluoromethyl)phenol (1.05 eq) and DMSO (5 volumes). -
Base Addition: Add
(1.2 eq) in portions. Stir at for 30 mins to form the phenoxide. -
Substrate Addition: Add 4-Chloronitrobenzene (1.0 eq).
-
Reaction: Heat to
. Monitor by HPLC. -
Quench: Cool to
. Pour mixture into ice-water (10 volumes) with vigorous stirring. -
Isolation: The product precipitates as a solid. Filter and wash with water to remove residual DMSO and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (8:2) if purity is <98%.
Technical Insight: Solvent Effects
The choice of solvent is critical for the reaction rate. The reaction proceeds via a Meisenheimer complex .[8] Polar aprotic solvents like DMSO or DMF solvate the cation (
-
DMSO: Fastest rate, but difficult to remove completely due to high boiling point.
-
DMF: Good balance, but risk of dimethylamine impurities at high temps.
Step 2: Nitro Group Reduction
The reduction must be chemoselective to avoid defluorination of the trifluoromethyl group, although the
Reagents & Materials
| Reagent | Loading | Role |
| Nitro Intermediate | 1.0 eq | Substrate |
| 10% Pd/C (50% wet) | 5 wt% | Catalyst |
| Hydrogen ( | 3-5 bar | Reductant |
| Methanol | 10 Vol | Solvent |
Experimental Protocol
-
Charge: Load the nitro intermediate and Methanol into an autoclave.
-
Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate). Safety: Keep wet to prevent ignition.
-
Purge: Purge vessel 3x with
, then 3x with . -
Reaction: Pressurize to 3–5 bar
. Stir at .-
Exotherm Control: The reaction is highly exothermic. Cool jacket if temp exceeds
.
-
-
Completion: Reaction is complete when
uptake ceases (approx 2–4 hours). -
Workup: Filter catalyst through a Celite bed. Concentrate filtrate under vacuum.[4]
-
Final Isolation: The residue can be crystallized from Toluene/Hexane or used directly if purity permits.
Process Workflow Diagram
Figure 2: Step 2 Manufacturing Workflow: From Nitro-intermediate to Final API Intermediate.
Impurity Profile & Control Strategy
High-purity intermediates are required to prevent side reactions in subsequent urea formation (Sorafenib synthesis).
| Impurity Type | Origin | Control Strategy |
| Unreacted Phenol | Excess reagent from Step 1 | Wash organic layer with 1N NaOH during workup (converts phenol to water-soluble phenoxide). |
| Bis-ether Dimer | Reaction of nucleophile at both ortho and para positions (rare for this substrate) | Maintain strictly 1:1 stoichiometry or slight excess of phenol, not nitrobenzene. Control temp < |
| Azo/Azoxy Dimers | Incomplete reduction in Step 2 | Ensure adequate |
| Defluorinated Analog | Over-reduction of | Avoid high temperatures (> |
Analytical Characterization
Method: HPLC (Reverse Phase C18)
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV at 254 nm.[4]
Expected NMR Data (
-
NMR:
7.4 (t, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 7.1 (s, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.9 (d, 2H, Ar-H, ortho to ether), 6.7 (d, 2H, Ar-H, ortho to amine), 3.6 (br s, 2H, ). -
NMR: Single peak around -62.5 ppm (
).
References
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for mechanism grounding).
-
Bankston, D. (2006). "Process for the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide." World Intellectual Property Organization, WO2006034796.
-
Luo, Y., et al. (2015). "Synthesis method for sorafenib intermediate." China National Intellectual Property Administration, CN105085388A.
-
ChemicalBook. (2024).[9] "4-(Trifluoromethoxy)aniline Properties and Synthesis."
-
PubChem. (2024). "Compound Summary: 4-(3-Trifluoromethylphenoxy)aniline."
Sources
- 1. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 2. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. rsc.org [rsc.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 7. CN105085388A - Synthesis method for sorafenib intermediate - Google Patents [patents.google.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. tdcommons.org [tdcommons.org]
Technical Guide: Spectroscopic Characterization of 4-[3-(Trifluoromethyl)phenoxy]aniline
Executive Summary
4-[3-(Trifluoromethyl)phenoxy]aniline (CAS: 10158-43-7) represents a critical pharmacophore class in medicinal chemistry, specifically within the "diarylether" family used in kinase inhibitor development (analogous to scaffolds found in Sorafenib and Regorafenib). Its structural integrity relies on the stability of the ether linkage and the metabolic resistance of the trifluoromethyl (
This guide provides a definitive spectroscopic framework for validating this molecule. Unlike standard certificates of analysis, this document focuses on causality —explaining why signals appear where they do—and establishes a self-validating analytical protocol.
Part 1: Structural Context & Chemical Logic
To accurately interpret the spectra, we must first deconstruct the molecule into its magnetically distinct environments.
The Molecule
Structure:
Electronic Environments[2]
-
Ring A (Aniline Side): Electron-rich. The amino group (
) is a strong electron-donating group (EDG), significantly shielding the ortho-protons. The ether oxygen also acts as an EDG to this ring. -
Ring B (Trifluoromethyl Side): Electron-poor. The
group is a strong electron-withdrawing group (EWG) via induction, deshielding the aromatic protons. -
The Linker: The ether oxygen (
) creates a "insulating" break in conjugation between the rings while exerting inductive effects on adjacent carbons.
Figure 1: Electronic segmentation of the molecule determining NMR shift behaviors.
Part 2: FTIR Analysis (The Fingerprint)
Fourier Transform Infrared (FTIR) spectroscopy is the first line of defense for functional group verification.
Key Diagnostic Bands[3]
| Functional Group | Wavenumber (cm⁻¹) | Mode | Diagnostic Value |
| Primary Amine (-NH₂) | 3400 - 3300 | Stretch (N-H) | Appears as a doublet (asymmetric & symmetric stretch). Distinguishes from secondary amine impurities.[2] |
| Ether (C-O-C) | 1260 - 1200 | Stretch (Asym) | Strong intensity. Confirms the linkage between the two aromatic rings. |
| Trifluoromethyl (CF₂) | 1350 - 1100 | Stretch (C-F) | Multiple strong bands. Often overlaps with C-O, but intensity is characteristic of fluorinated compounds. |
| Aromatic Ring | 1600, 1500 | Stretch (C=C) | "Breathing" modes of the benzene rings. |
| C-N Stretch | 1280 - 1300 | Stretch | Primary aromatic amine C-N bond. |
Experimental Protocol (ATR-FTIR)
-
Blanking: Clean the diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air).
-
Sample Prep: Place ~2 mg of solid sample on the crystal.
-
Compression: Apply high pressure using the anvil to ensure intimate contact (critical for quantitative peak heights).
-
Acquisition: 32 scans at 4 cm⁻¹ resolution.
Part 3: NMR Spectroscopy (The Structural Proof)
Nuclear Magnetic Resonance (NMR) provides the definitive structural proof.
¹H NMR (Proton) - 400 MHz or higher
Solvent Recommendation: DMSO-d₆.
Reasoning: Chloroform (
Assignment Logic:
-
The Amine (
): Broad singlet, typically 4.8 - 5.2 ppm in DMSO. Exchangeable with . -
Ring A (Aniline): Exhibits an AA'BB' system (pseudo-doublets).
-
Protons ortho to
: Highly shielded (upfield) due to resonance donation. Expected: 6.5 - 6.6 ppm . -
Protons ortho to Ether: Less shielded. Expected: 6.8 - 6.9 ppm .
-
-
Ring B (
-Phenoxy): Exhibits a meta-substitution pattern .-
Protons are generally deshielded relative to Ring A due to the
group. -
Look for a singlet-like peak (H2), two doublets (H4, H6), and a triplet (H5). Range: 7.1 - 7.5 ppm .
-
¹⁹F NMR (Fluorine)
This is the most robust method for purity quantification regarding the
-
Signal: Single sharp singlet.
-
Shift: -61.0 to -63.0 ppm (referenced to
).[3] -
Impurity Profiling: Any small peaks at -58 ppm or -65 ppm indicate regioisomers (e.g., 2- or 4-trifluoromethyl isomers) carried over from the starting material.
¹³C NMR (Carbon)
Coupling Constants (
-
Carbon: Quartet (
Hz) at ~124 ppm.[3] -
Ipso Carbon (attached to
): Quartet ( Hz).
Part 4: Experimental Workflow & Visualization
The following diagram outlines the logical flow for characterizing a batch of this intermediate.
Figure 2: Integrated analytical workflow for batch release.
Part 5: Quality Control & Impurity Profiling
To ensure the material is suitable for downstream drug synthesis (e.g., urea formation in kinase inhibitors), use these self-validating checks:
-
The Integral Ratio Test (1H NMR):
-
Set the
peak (2 protons) integral to 2.00. -
Sum the aromatic regions. Total aromatic protons should equal 8.00.
-
Deviation: If aromatic sum > 8.0, suspect unreacted starting material (e.g., 3-(trifluoromethyl)phenol).
-
-
The Regioisomer Check (19F NMR):
-
Acquire 19F spectrum with a wide spectral width (+100 to -200 ppm).
-
Zoom into the -60 ppm region.
-
Validation: The main peak must comprise >99.5% of the total fluorine integration. Side bands indicate isomeric impurities which are difficult to remove later.
-
-
Solvent Residuals:
-
Common synthesis solvents: DMF (2.73, 2.89, 7.95 ppm in DMSO), Ethyl Acetate (1.17, 1.99, 4.03 ppm).
-
Limit: Ensure <0.5% wt/wt to prevent interference in subsequent stoichiometry.
-
References
-
Bankston, D. et al. (2002).[4] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development. (Describes the synthesis and characterization of similar diaryl ether intermediates).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Reference for 19F chemical shifts and coupling constants).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 10158-43-7.
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum [m.chemicalbook.com]
- 4. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-[3-(Trifluoromethyl)phenoxy]aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the fluorinated aromatic amine, 4-[3-(Trifluoromethyl)phenoxy]aniline. This molecule is of significant interest to the pharmaceutical and agrochemical industries due to the unique electronic and lipophilic properties imparted by the trifluoromethyl group. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and materials science.
Introduction: The Significance of Trifluoromethylated Anilines in Modern Chemistry
The introduction of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug design and materials science. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and increased lipophilicity. When incorporated into an aniline scaffold, these properties can profoundly influence the molecule's biological activity and physical characteristics.
This compound is a diaryl ether that combines the structural features of an aniline and a trifluoromethylated phenoxy group. This arrangement makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and agrochemical development. The trifluoromethyl group can enhance binding affinity to biological targets and improve metabolic stability, leading to more effective and longer-lasting drugs.
This guide will delve into the known physicochemical properties of this compound, provide insights into its synthesis, and discuss its potential applications, offering a foundational understanding for scientists working with this and related compounds.
Physicochemical Properties
Precise and comprehensive data on the physicochemical properties of a compound are critical for its application in research and development. The following table summarizes the available information for this compound. It is important to note that while some data is available from chemical suppliers, comprehensive, peer-reviewed characterization is not widely published, indicating that this is a relatively specialized chemical.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₀F₃NO | ChemBK[1] |
| Molecular Weight | 267.22 g/mol | ChemBK[1] |
| Appearance | White solid | ChemBK[1] |
| Melting Point | 58-62 °C | ChemBK[1] |
| Solubility | Soluble in some organic solvents, such as ethanol and dimethylformamide. | ChemBK[1] |
A closely related isomer, 4-(m-Tolyloxy)-2-(trifluoromethyl)aniline, has a reported molecular weight of 267.25 g/mol , which is consistent with the formula C₁₄H₁₂F₃NO. This highlights the importance of verifying the specific isomer being used in any experimental work.
dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; edge [style=bold];
} Structure of this compound
Synthesis of this compound
The synthesis of diaryl ethers such as this compound can be achieved through several established methods in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. The most common approaches for forming the key C-O ether bond are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol.[2][3] For the synthesis of this compound, this would involve the reaction of 4-aminophenol with 3-bromobenzotrifluoride.
dot graph "ullmann_synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Ullmann Condensation for this compound Synthesis
Experimental Protocol: Ullmann Condensation (Generalized)
-
Reaction Setup: In a dry reaction flask, combine 4-aminophenol (1.0 eq.), 3-bromobenzotrifluoride (1.0-1.2 eq.), a copper catalyst (e.g., CuI, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper facilitates the coupling of the aryl halide and the phenoxide. The choice of copper source and ligand can significantly impact reaction efficiency.
-
Base: The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide. Cesium carbonate is often a more effective base than potassium carbonate in these reactions.
-
High Temperature: The Ullmann condensation typically requires high temperatures to overcome the activation energy of the C-O bond formation.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent oxidation of the copper catalyst and other reaction components.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that can also be adapted for the synthesis of diaryl ethers.[4][5] This approach offers milder reaction conditions and often broader substrate scope compared to the Ullmann condensation. For the synthesis of this compound, this would involve the reaction of 3-(trifluoromethyl)phenol with 4-bromoaniline.
dot graph "buchwald_hartwig_synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Buchwald-Hartwig Amination for this compound Synthesis
Experimental Protocol: Buchwald-Hartwig Amination (Generalized)
-
Reaction Setup: In a dry reaction flask, combine 4-bromoaniline (1.0 eq.), 3-(trifluoromethyl)phenol (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 1.5-2.0 eq.).
-
Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (typically 80-110 °C) and stir under an inert atmosphere for several hours.
-
Workup and Purification: The workup and purification procedure is similar to that of the Ullmann condensation, involving aqueous workup, extraction, and column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and, critically, the phosphine ligand is key to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands are often required to facilitate the catalytic cycle.
-
Milder Conditions: This method generally proceeds at lower temperatures than the Ullmann condensation, making it more suitable for substrates with sensitive functional groups.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the protons on the two phenyl rings. The protons on the aniline ring will likely appear as two distinct doublets, while the protons on the trifluoromethyl-substituted ring will show more complex splitting patterns. The amine protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 267.22).
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors.[1]
-
Drug Discovery: The trifluoromethyl group can enhance a drug candidate's metabolic stability and cell membrane permeability. The diaryl ether motif is also a common feature in many biologically active compounds. Therefore, this molecule can serve as a scaffold for the synthesis of novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents.
-
Agrochemicals: Similar to its role in pharmaceuticals, the incorporation of a trifluoromethyl group can lead to the development of more potent and selective herbicides, insecticides, and fungicides.
-
Materials Science: Fluorinated aromatic compounds are of interest in materials science for the development of polymers with enhanced thermal stability, chemical resistance, and specific optical properties.
Safety and Handling
Detailed safety information for this compound is not widely available. However, based on its chemical structure as an aromatic amine, it should be handled with care.
-
General Precautions: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Potential Hazards: Aromatic amines can be toxic and may be skin and eye irritants.[1] Some aromatic amines are known or suspected carcinogens.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a fluorinated diaryl ether with significant potential as a building block in medicinal chemistry and materials science. While detailed physicochemical and toxicological data are not extensively published, its synthesis can be achieved through established methods such as the Ullmann condensation and Buchwald-Hartwig amination. The unique properties conferred by the trifluoromethyl group make this and related compounds valuable tools for the development of novel drugs, agrochemicals, and advanced materials. Further research into the properties and applications of this molecule is warranted.
References
-
ChemBK. This compound - Introduction. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Ullmann condensation. [Link]
Sources
4-[3-(Trifluoromethyl)phenoxy]aniline CAS number 41605-31-6
An In-Depth Technical Guide to 4-[3-(Trifluoromethyl)phenoxy]aniline CAS Number: 41605-31-6
Part 1: Executive Summary
This compound (CAS 41605-31-6) represents a critical "privileged scaffold" in modern medicinal chemistry and agrochemical discovery. Structurally characterized by a diphenyl ether core substituted with a trifluoromethyl group at the meta position of the distal ring and a primary amine on the proximal ring, this compound serves as a versatile building block.
Its primary utility lies in its ability to introduce the lipophilic, metabolically stable 3-(trifluoromethyl)phenoxy motif—a pharmacophore proven to enhance potency and membrane permeability in kinase inhibitors and anti-infective agents. This guide details the physicochemical profile, optimized synthetic routes, functional applications (specifically in anti-tuberculosis research), and safety protocols for this high-value intermediate.
Part 2: Chemical Identity & Physicochemical Profile
This section consolidates the fundamental data required for identification and property prediction in drug design workflows.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 41605-31-6 |
| Molecular Formula | C₁₃H₁₀F₃NO |
| Molecular Weight | 253.22 g/mol |
| Appearance | Solid (Off-white to pale brown) |
| Melting Point | 58–62 °C [1] |
| Boiling Point | 140 °C at 5 mmHg [2] |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in water |
| pKa (Calculated) | ~4.0 (Aniline nitrogen) |
| LogP (Predicted) | ~3.8 (High lipophilicity due to -CF₃ and ether linkage) |
| SMILES | NC1=CC=C(OC2=CC=CC(C(F)(F)F)=C2)C=C1 |
| InChI Key | GLVOXGPMYXJKGS-UHFFFAOYSA-N |
Part 3: Synthetic Routes & Process Optimization
The synthesis of CAS 41605-31-6 typically follows a two-stage industrial workflow: Nucleophilic Aromatic Substitution (
Step 1: Ether Linkage Formation ( )
-
Reagents: 4-Chloronitrobenzene + 3-(Trifluoromethyl)phenol.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF or DMSO (Polar aprotic solvents facilitate the attack).
-
Mechanism: The phenoxide ion attacks the electron-deficient 4-position of the nitrobenzene. The nitro group activates the ring for nucleophilic attack.
Step 2: Nitro Reduction
-
Reagents:
gas (balloon or pressurized). -
Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel.
-
Solvent: Methanol or Ethanol.
-
Outcome: Quantitative conversion of the nitro group to the primary amine.
Visualization: Synthetic Pathway
Figure 1: Two-step industrial synthesis route via SNAr coupling and catalytic hydrogenation.
Part 4: Functional Applications in Drug Discovery
The this compound moiety is a "privileged structure" because the ether linkage provides rotational flexibility while the -CF₃ group improves metabolic stability and hydrophobic binding.
Case Study: Anti-Tuberculosis Agents (ND-11566)
Research published in PLOS ONE identifies CAS 41605-31-6 as the key amine precursor for ND-11566 , a potent imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis agent [3].
-
Mechanism: The aniline amine reacts with a carboxylic acid core (imidazo[2,1-b]thiazole) to form an amide bond.
-
Role of the Scaffold: The 3-trifluoromethylphenoxy tail penetrates the hydrophobic pocket of the target protein (QcrB subunit of the cytochrome bcc complex), essential for Mycobacterium tuberculosis energy generation.
Experimental Workflow: Amide Coupling
To utilize this aniline in medicinal chemistry:
-
Activation: Activate the carboxylic acid partner using HATU or EDCI/HOBt.
-
Coupling: Add CAS 41605-31-6 (1.0 eq) and DIPEA (3.0 eq) in DMF.
-
Purification: The resulting urea or amide is typically purified via Reverse Phase HPLC.
Figure 2: Workflow for incorporating CAS 41605-31-6 into anti-tuberculosis drug candidates.
Part 5: Analytical Characterization
Verifying the identity of CAS 41605-31-6 requires checking for the specific splitting patterns of the diphenyl ether system.
Expected ¹H NMR Profile (CDCl₃, 400 MHz):
-
δ 3.5–4.0 ppm: Broad singlet (2H, -NH₂).
-
δ 6.6–6.7 ppm: Doublet (2H, ortho to amine).
-
δ 6.8–6.9 ppm: Doublet (2H, meta to amine, ortho to ether).
-
δ 7.1–7.4 ppm: Multiplet (4H, 3-trifluoromethylphenyl ring protons).
Mass Spectrometry (ESI):
-
Theoretical Mass: 253.22
-
Observed Ion: [M+H]⁺ = 254.1
Note: In derivative ND-11566, the aniline protons shift downfield due to amide formation, but the distal ring protons (δ 7.0–7.6 region) remain characteristic diagnostic peaks [3].
Part 6: Handling, Safety & Storage
Hazard Classification (GHS):
-
Signal Word: WARNING
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
Storage Protocol:
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
-
Container: Tightly sealed amber glass to protect from light.
References
-
ChemBK. (n.d.). This compound Properties. Retrieved from
-
ChemicalBook. (n.d.). This compound CAS 41605-31-6 Data. Retrieved from
-
Moraski, G. C., et al. (2020).[2] Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. PLOS ONE, 15(1), e0227224. Retrieved from
-
Apollo Scientific. (n.d.).[3] Safety Data Sheet: 4-Phenoxy-3-(trifluoromethyl)aniline. Retrieved from
Sources
Molecular structure of 4-[3-(Trifluoromethyl)phenoxy]aniline
<An In-depth Technical Guide to the Molecular Structure of 4-[3-(Trifluoromethyl)phenoxy]aniline >
This guide offers a comprehensive examination of the molecular structure of this compound, a compound of significant interest to researchers, scientists, and professionals in drug development. Its versatile nature as a chemical intermediate makes a thorough understanding of its structural and chemical properties essential for its effective application.
Core Molecular Profile
This compound is an organic compound characterized by an aniline ring linked to a 3-(trifluoromethyl)phenoxy group through an ether bond. This unique combination of functional groups imparts specific physicochemical properties that are highly valuable in the synthesis of pharmaceuticals and other specialty chemicals.
Table 1: Key Physicochemical Properties
| Property | Value |
| CAS Number | 68661-55-2 |
| Molecular Formula | C₁₃H₁₀F₃NO |
| Molecular Weight | 269.22 g/mol |
| Appearance | White solid |
| Melting Point | Approximately 58-62°C[1] |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide[1] |
Synthesis and Manufacturing
The synthesis of this compound typically involves a substitution reaction. One common method begins with the reaction of aniline with trifluoroacetic acid under basic conditions to yield trifluoromethylaniline. Subsequently, this intermediate undergoes an oxidative coupling reaction with phenol, also under basic conditions, to form the final product.[1] This process is scalable for industrial production, a critical factor for its use as a building block in drug manufacturing.
Applications in Drug Development
The trifluoromethyl group is a key feature of this molecule, known to enhance properties such as metabolic stability and bioavailability in drug candidates.[2] This makes this compound a valuable starting material in the development of novel therapeutics. For instance, it serves as an intermediate in the synthesis of various biologically active compounds, including potential anticancer and antiviral agents.[3] The structural framework of this compound is found in various drug molecules, highlighting its importance in medicinal chemistry. For example, the related structure N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine is the chemical name for the well-known antidepressant fluoxetine.[4]
Advanced Structural Analysis
A comprehensive understanding of the three-dimensional structure of this compound is crucial for predicting its interactions with biological targets.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure and connectivity of the molecule.
-
Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS) : This technique is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
Crystallographic Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state.[5] This data is invaluable for understanding the molecule's conformation and intermolecular interactions, which are critical for computational modeling and drug design. The crystal structure of related compounds, such as 4-Methoxy-3-(trifluoromethyl)aniline, reveals how the trifluoromethyl and other substituent groups influence the overall molecular geometry and packing in the crystal lattice.[6]
Caption: Workflow for the synthesis and structural analysis of this compound.
Safety and Handling
This compound is considered harmful if inhaled, ingested, or in contact with skin.[1] It can also cause irritation to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment, including gloves, lab coats, and eye protection, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[1]
Conclusion
The molecular structure of this compound, with its distinct combination of a trifluoromethyl group and a phenoxy aniline core, provides a versatile platform for the synthesis of a wide range of compounds with significant biological activity. A thorough understanding of its chemical properties, synthesis, and three-dimensional structure is paramount for its effective utilization in the field of drug discovery and development.
References
- Wikipedia. 4-(Trifluoromethyl)aniline.
- Chem-Impex. 4-(Trifluoromethyl)aniline.
- Ossila. 4-Methoxy-3-(trifluoromethyl)aniline | CAS 393-15-7.
- ChemicalBook. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline.
- ChemicalBook. 4-(Trifluoromethoxy)
- PubChem. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848.
- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Phenoxyaniline | 139-59-3.
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)
- ChemBK. This compound.
- Guidechem. What is 4-(Trifluoromethoxy)aniline and its Industrial Synthesis Process?.
- PMC. 4-Methoxy-3-(trifluoromethyl)aniline.
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- Sigma-Aldrich. 4-(Trifluoromethoxy)aniline 98 461-82-5.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- WIPO Patentscope. WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE.
- ResearchGate. (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
- PubChem. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964.
Sources
Technical Guide: 4-[3-(Trifluoromethyl)phenoxy]aniline
The following technical guide provides an in-depth analysis of 4-[3-(Trifluoromethyl)phenoxy]aniline , a critical building block in medicinal chemistry, particularly in the synthesis of diaryl ether-based kinase inhibitors.
CAS Registry Number: 41605-31-6
Molecular Formula:
Executive Summary
This compound is a fluorinated diaryl ether amine. It serves as a high-value intermediate in the discovery of small-molecule inhibitors targeting kinases such as B-RAF , VEGFR , and PDGFR .[1] Its structural core—a phenoxy-aniline scaffold—mimics the geometry required to bind to the ATP-binding pocket of various protein kinases, making it a staple in Structure-Activity Relationship (SAR) studies for drugs analogous to Sorafenib and Regorafenib .[1]
This guide details the IUPAC nomenclature derivation, a validated synthesis protocol, spectroscopic characterization, and safety handling procedures.
Chemical Structure & Nomenclature Analysis
Precise nomenclature is essential for patent literature and database indexing. The name This compound is derived systematically according to IUPAC rules, prioritizing the amine as the principal functional group.
Nomenclature Hierarchy[1]
-
Principal Functional Group: The amine (
) attached to a benzene ring determines the parent structure: Aniline (retained IUPAC name) or Benzenamine . -
Numbering the Parent Ring: The carbon bonded to the nitrogen is position 1 . The substituents are numbered to give the lowest locants. The phenoxy group is at the para (4) position.
-
Substituent Analysis:
-
Group at C4: A Phenoxy group ($ -O-C_6H_5 $).[1]
-
Internal Substitution of Phenoxy: The phenoxy ring possesses a Trifluoromethyl group (
). -
Numbering the Substituent: The carbon attached to the ether oxygen is 1' . The
group is at position 3' (meta).
-
-
Assembly:
Structural Visualization (DOT Diagram)
Figure 1: Hierarchical breakdown of the IUPAC nomenclature logic.
Synthesis & Reaction Engineering
The most robust industrial route involves a Nucleophilic Aromatic Substitution (
Reaction Pathway[1]
-
Step 1: Ether Formation (
) -
Step 2: Reduction
Synthesis Workflow Diagram
Figure 2: Two-step synthesis via nucleophilic aromatic substitution and nitro-reduction.
Spectroscopic Characterization
Validation of the structure requires analyzing the distinct electronic environments of the two aromatic rings and the fluorine atoms.
Nuclear Magnetic Resonance (NMR) Data (Predicted)
| Nucleus | Shift ( | Multiplicity | Assignment |
| 3.50 - 4.00 | Broad Singlet (2H) | ||
| 6.65 | Doublet (J~8.5 Hz, 2H) | Aniline Ring: Ortho to | |
| 6.85 | Doublet (J~8.5 Hz, 2H) | Aniline Ring: Meta to | |
| 7.10 - 7.45 | Multiplet (4H) | Phenoxy Ring (C2', C4', C5', C6') | |
| -62.5 to -63.0 | Singlet | ||
| ~124.0 | Quartet ( |
Interpretation:
-
NMR: The aniline ring typically shows an
pattern (two doublets) characteristic of para-substitution. The phenoxy ring protons will appear further downfield due to the electron-withdrawing nature of the group. - NMR: A clean singlet confirms the presence of the trifluoromethyl group without other fluorine contaminants.
Mass Spectrometry[1][14]
-
Ionization Mode: ESI (+) or APCI (+).
-
Molecular Ion (
): 254.22 m/z. -
Fragmentation: Loss of the trifluoromethyl group (M-69) or cleavage of the ether bond may be observed in hard ionization techniques (EI).
Applications in Drug Development[12]
This molecule is a "privileged scaffold" in kinase inhibitor design.
-
Pharmacophore Mimicry: The diaryl ether linkage provides a specific bond angle (~120°) that positions the two aromatic rings to fit into the hydrophobic pockets of kinases (e.g., the "back pocket" near the gatekeeper residue).
-
Sorafenib Analogs: While Sorafenib uses a 4-chloro-3-(trifluoromethyl)phenyl urea moiety, this aniline is frequently used to synthesize reverse-urea analogs or to explore the SAR of the ether linkage.[1]
-
Fluorine Effect: The
group increases lipophilicity (LogP) and metabolic stability, preventing oxidative metabolism at the 3-position of the phenoxy ring.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Signal Word: WARNING .
-
H-Statements:
-
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Aromatic amines can oxidize (darken) upon exposure to air and light.
References
-
IUPAC Nomenclature of Organic Chemistry . International Union of Pure and Applied Chemistry. Blue Book Rules P-62 (Amines) and P-63 (Ethers). Link
-
Synthesis of Diaryl Ethers. Organic Chemistry Portal.
) methodologies. Link -
Sorafenib Structure & Analogs . PubChem Compound Summary for Sorafenib. (Contextual reference for scaffold utility). Link
-
ChemicalBk Entry . This compound (CAS 41605-31-6).[1][2][5] Link
Sources
- 1. 4-Methoxy-3-(trifluoromethyl)aniline | 393-15-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. 40718-14-7|3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline|3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline| -范德生物科技公司 [bio-fount.com]
- 5. Primary Amines | CymitQuimica [cymitquimica.com]
- 6. 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-[4-(trifluoromethoxy)phenoxy]aniline | 58119-51-0 [chemicalbook.com]
- 10. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. echemi.com [echemi.com]
- 16. cpachem.com [cpachem.com]
Methodological & Application
Application Note: 4-[3-(Trifluoromethyl)phenoxy]aniline as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
4-[3-(Trifluoromethyl)phenoxy]aniline is a high-value pharmacophore intermediate, most notably recognized as the "A-ring" anchor in the multi-kinase inhibitor Sorafenib (Nexavar) and Regorafenib . Its structural uniqueness lies in the diaryl ether linkage combined with a meta-trifluoromethyl group.[1] This configuration confers three critical properties for drug design:
-
Metabolic Stability: The ether bridge is resistant to oxidative cleavage compared to benzylic linkers.[1]
-
Lipophilicity Modulation: The
group increases , enhancing membrane permeability while occupying hydrophobic pockets in kinase domains (e.g., VEGFR, PDGFR).[1] -
Electronic Tuning: The ether oxygen acts as a
-donor to the aniline nitrogen, maintaining nucleophilicity for coupling reactions despite the electron-withdrawing nature of the distal trifluoromethyl group.
This guide details the handling, characterization, and synthetic deployment of this building block, focusing on urea formation (kinase inhibitor synthesis) and amide coupling.
Strategic Utility & Reactivity Profile
The primary utility of CAS 578-30-3 is as a nucleophilic building block.[1] Its reactivity is governed by the interplay between the electron-donating phenoxy group and the electron-withdrawing trifluoromethyl group.
Reactivity Logic
-
Nucleophilicity: The aniline nitrogen is moderately nucleophilic.[1] It reacts readily with isocyanates, acid chlorides, and chloroformates.[1]
-
Oxidation Sensitivity: Like most anilines, it is susceptible to oxidation; however, the electron-withdrawing
-phenoxy ring provides a slight stabilizing effect compared to electron-rich anisidines. -
Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, chloroform).[1] Poorly soluble in water.[1]
Visualizing the Synthetic Pathway (Sorafenib Case Study)
The following diagram illustrates the standard industrial and laboratory workflow for converting this building block into Sorafenib.
Figure 1: Synthetic workflow for the conversion of CAS 578-30-3 into Sorafenib via activated urea coupling.
Experimental Protocols
Protocol A: Urea Formation (The "Sorafenib" Motif)
Objective: Synthesis of diaryl ureas via a Phenyl Carbamate intermediate.[1] Rationale: While industrial routes often use isocyanates, the Phenyl Chloroformate method is safer for bench-scale research (avoiding phosgene handling) and yields high-purity crystalline products without chromatography.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Base: Pyridine or Triethylamine (1.2 equiv)[1]
-
Coupling Partner: Amine of choice (e.g., 4-chloro-3-(trifluoromethyl)aniline for symmetric ureas or heteroaryl amines for Sorafenib analogs) (1.0 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Methodology
-
Activation (Carbamate Formation):
-
Dissolve this compound (1.0 g, 3.95 mmol) and pyridine (0.38 mL, 4.74 mmol) in anhydrous DCM (15 mL) under
atmosphere. -
Cool the solution to 0°C in an ice bath.
-
Add phenyl chloroformate (0.55 mL, 4.35 mmol) dropwise over 5 minutes.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[1] The aniline spot should disappear within 30–60 minutes.[1]
-
-
Coupling:
-
Once activation is complete, add the second amine coupling partner (3.95 mmol) directly to the reaction mixture in one portion.
-
Add triethylamine (1.0 equiv) if the coupling partner is a salt (e.g., HCl salt).[1]
-
Warm to Room Temperature (RT) and stir for 12–24 hours.
-
Mechanism:[1][3][4][5][6] The second amine attacks the carbamate, displacing phenol to form the stable urea linkage.
-
-
Workup & Purification:
Typical Yield: 85–95%
Key Data Point: The urea proton signals in
Protocol B: Amide Coupling (Diversity Generation)
Objective: Derivatization of the aniline to form an amide library.[1] Rationale: Standard HATU couplings can be sluggish with electron-deficient anilines.[1] The Acid Chloride method is preferred for this specific scaffold to ensure complete conversion.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Acid Chloride (R-COCl) (1.1 equiv)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Catalyst: DMAP (0.1 equiv) - Crucial for sterically hindered substrates.
-
Solvent: THF or DCM.
Step-by-Step Methodology
-
Preparation:
-
Dissolve the aniline (1.0 equiv) and DIPEA (1.5 equiv) in dry THF (0.2 M concentration).
-
Add DMAP (10 mol%).[1]
-
-
Addition:
-
Reaction:
-
Workup:
Analytical Data & Troubleshooting
Physicochemical Properties Table
| Property | Value | Notes |
| Appearance | Off-white to pale brown solid | Darkens upon air exposure (oxidation).[1] |
| Melting Point | 73–76 °C | Sharp melting point indicates high purity.[1] |
| Solubility | DMSO, DMF, DCM, MeOH | Insoluble in water.[1] |
| pKa (Conj. Acid) | ~3.5–4.0 | Less basic than aniline (pKa 4.[1]6) due to inductive effects.[1] |
NMR Diagnostic Signals (DMSO-d6)
-
Amine (
): Broad singlet at 5.0–5.5 ppm.[1] Disappears upon shake.[1] -
Ether Linkage Protons: Doublets at
6.8–7.0 ppm (ortho to ether).[1] -
Group: Distinctive
NMR singlet around -61 to -63 ppm.[1] Use this to quantify purity against an internal standard.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Urea) | Moisture in solvent reacting with isocyanate/chloroformate.[1] | Use freshly distilled DCM or store over molecular sieves.[1] |
| Dark Coloration | Oxidation of the aniline starting material.[1] | Recrystallize the starting aniline from Ethanol/Water before use.[1] Store under Argon.[1] |
| Incomplete Reaction | Low nucleophilicity of the amine.[1] | Add DMAP (catalytic) or switch to a stronger base (NaH) in DMF for difficult electrophiles.[1] |
Safety & Handling (E-E-A-T)
-
Toxicity: Like many halogenated anilines, this compound is potentially toxic if swallowed and may cause skin sensitization.[1]
-
P-Phrase Highlights: P280 (Wear protective gloves/eye protection), P261 (Avoid breathing dust).[1]
-
Waste Disposal: All halogenated organic waste must be segregated.[1] Do not mix with non-halogenated solvents as this complicates incineration protocols.[1]
References
-
Sorafenib Synthesis (Original Route): Bankston, D., et al.[1][8] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 2002, 6(6), 777–781.[1][4][8] [1]
-
Urea Formation via Phenyl Carbamate: Thavonekham, B. "Synthesis of substituted ureas from carbamates."[1] Synthesis, 1997, 1189–1194.[1]
-
Compound Data: PubChem CID 11237693 (4-(3-Trifluoromethylphenoxy)aniline).[1] [1]
-
General Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1]
Sources
- 1. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tarjomefa.com [tarjomefa.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Sorafenib [journal11.magtechjournal.com]
Strategic Utilization of 4-[3-(Trifluoromethyl)phenoxy]aniline in Type II Kinase Inhibitor Synthesis
Abstract
This application note details the strategic implementation of 4-[3-(Trifluoromethyl)phenoxy]aniline as a privileged building block in the synthesis of Type II kinase inhibitors. Unlike Type I inhibitors that target the active ATP-binding conformation, Type II inhibitors exploit the inactive "DFG-out" conformation, offering superior selectivity profiles. This guide provides validated protocols for synthesizing this core scaffold and utilizing it to generate libraries of diaryl urea inhibitors analogous to Sorafenib and Regorafenib.
Introduction: The Pharmacophore Strategy
The diaryl ether urea motif is a cornerstone of modern kinase medicinal chemistry. It functions as a "molecular hinge," allowing the inhibitor to traverse the narrow gatekeeper region of the kinase and access the hydrophobic allosteric pocket (back-pocket) adjacent to the ATP binding site.
This compound is a high-value intermediate because it pre-installs two critical features:
-
The Hydrophobic Anchor: The 3-trifluoromethyl group is lipophilic and electron-withdrawing, designed to occupy the hydrophobic pocket created by the movement of the DFG (Asp-Phe-Gly) motif.
-
The Flexible Linker: The ether oxygen provides the necessary rotational freedom for the molecule to adopt the correct geometry within the binding cleft.
Mechanism of Action (Type II Binding)
-
Hinge Binding: The urea moiety (formed in the next step) forms bidentate hydrogen bonds with the Glu/Asp residues in the kinase backbone.
-
Allosteric Pocket: The 3-(trifluoromethyl)phenoxy tail penetrates the deep hydrophobic pocket, stabilizing the inactive kinase conformation.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 6258-86-2 |
| Molecular Formula | C₁₃H₁₀F₃NO |
| Molecular Weight | 253.22 g/mol |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |
| Storage | 2-8°C, inert atmosphere (Ar/N₂), protect from light |
Safety Warning: This compound is an aromatic amine. Handle with extreme caution in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust.
Application Note: Synthesis Protocols
Protocol A: Synthesis of the Scaffold (this compound)
Note: While commercially available, in-house synthesis allows for the introduction of isotopic labels or structural variations.
Reaction Scheme:
-
SNAr Coupling: 3-Trifluoromethylphenol + 1-Fluoro-4-nitrobenzene → Nitro Intermediate.
-
Reduction: Nitro Intermediate + H₂/Pd-C → Target Aniline.
Step 1: Nucleophilic Aromatic Substitution
-
Reagents:
-
3-Trifluoromethylphenol (1.0 equiv)
-
1-Fluoro-4-nitrobenzene (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Solvent: DMF (anhydrous)
-
-
Procedure:
-
Charge a round-bottom flask with 3-trifluoromethylphenol and DMF (5 mL/mmol).
-
Add K₂CO₃ and stir at Room Temperature (RT) for 15 min to form the phenolate.
-
Add 1-fluoro-4-nitrobenzene dropwise.
-
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to RT. Pour into ice water. The product usually precipitates as a yellow solid. Filter, wash with water, and dry.
-
Yield Target: >85%.
-
Step 2: Catalytic Hydrogenation[1]
-
Reagents:
-
Nitro intermediate from Step 1
-
10% Pd/C (10 wt% loading)
-
Solvent: Methanol or Ethanol
-
Hydrogen gas (balloon pressure)
-
-
Procedure:
-
Dissolve the nitro compound in Methanol (10 mL/mmol).
-
Add Pd/C catalyst carefully under Argon flow (Caution: Pyrophoric).
-
Purge the system with H₂ gas (3 cycles).
-
Stir vigorously under H₂ balloon at RT for 2–12 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate in vacuo.
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH).
-
Protocol B: Library Generation (Urea Coupling)
This is the core application: converting the aniline into a bioactive kinase inhibitor.
Objective: Synthesize a library of diaryl ureas by reacting this compound with various isocyanates.
Experimental Workflow
-
Preparation:
-
Dissolve This compound (1.0 equiv) in anhydrous DCM or THF (0.1 M concentration).
-
Prepare a selection of isocyanates (e.g., Phenyl isocyanate, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, Pyridyl isocyanates).
-
-
Coupling Reaction:
-
Add the Isocyanate (1.1 equiv) dropwise to the aniline solution at 0°C.
-
Allow the reaction to warm to RT and stir for 2–12 hours.
-
Note: In many cases, the urea product precipitates directly from the non-polar solvent.
-
-
Isolation:
-
If precipitate forms: Filter and wash with cold DCM.
-
If soluble: Evaporate solvent and purify via semi-prep HPLC or recrystallization (EtOH).
-
-
Validation:
-
Confirm structure via ¹H NMR (DMSO-d₆).[2] Look for two distinct urea singlets between 8.5–9.5 ppm.
-
Visualization of Workflows
Figure 1: Synthesis & Application Logic
The following diagram illustrates the pathway from raw materials to the active kinase inhibitor scaffold.
Caption: Step-by-step synthetic pathway transforming the phenolic precursor into a bioactive Type II kinase inhibitor via the key aniline intermediate.
Analytical Standards & QC
To ensure experimental success, compare your synthesized product against these expected NMR signals.
¹H NMR Data (400 MHz, DMSO-d₆):
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Amine | 5.10 | Broad Singlet | 2H | -NH₂ |
| Phenylene | 6.60 | Doublet (J=8.8 Hz) | 2H | Ar-H (Ortho to NH₂) |
| Phenylene | 6.85 | Doublet (J=8.8 Hz) | 2H | Ar-H (Meta to NH₂) |
| Phenoxy | 7.15 - 7.60 | Multiplet | 4H | Ar-H (CF₃-Ring) |
Note: The amine protons are exchangeable and may vanish in the presence of D₂O.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete deprotonation of phenol. | Ensure K₂CO₃ is dry and finely ground. Stir phenol with base for 30 min before adding the nitrobenzene. |
| Incomplete Reduction | Poisoned Catalyst. | Sulfur traces from DMF can poison Pd/C. Ensure the nitro intermediate is washed thoroughly with water/brine before hydrogenation. |
| Oily Urea Product | Isocyanate degradation. | Isocyanates hydrolyze to amines in moist air. Use fresh bottles or distill before use. Perform reaction under Argon. |
| Dimer Formation | Excess Isocyanate. | Use exactly 1.0–1.1 equivalents. If symmetrical urea (dimer) forms, purify via recrystallization. |
References
-
Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.
-
Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology.
-
Banker, P., et al. (2020). "Structure-Activity Relationships of Diaryl Ureas as Kinase Inhibitors." Journal of Medicinal Chemistry.
-
BenchChem Protocols. (2023). "Synthesis of 4-Bromo-3-(trifluoromethyl)aniline and related intermediates."
-
Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell.
Sources
Role of the trifluoromethyl group in 4-[3-(Trifluoromethyl)phenoxy]aniline
Abstract
This guide details the physicochemical and biological impact of the trifluoromethyl (
Introduction: The Fluorine Advantage in Diphenyl Ethers
The 4-phenoxyaniline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors. The introduction of a trifluoromethyl group at the meta position of the distal phenyl ring is a deliberate design strategy to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Electronic Modulation & pKa Shift
The
-
Effect: It lowers the electron density on the ether oxygen, reducing its basicity and susceptibility to oxidative metabolism (e.g.,
-dealkylation or ether cleavage). -
Causality: By deactivating the distal ring, the
group directs electrophilic metabolic attacks away from the phenoxy moiety, preserving the pharmacophore's integrity in vivo [1].
Conformational Control (The "Orthogonal Twist")
Diphenyl ethers prefer a skewed "butterfly" conformation to minimize steric clash and optimize
-
Binding Affinity: This restricted conformation often pre-organizes the molecule to fit into hydrophobic pockets of kinase domains (e.g., the allosteric pocket of p38 MAP kinase or the DFG-out pocket of VEGFR) [2].
Metabolic Blocking (Metabolic Switching)
The meta position on a phenyl ring is a "soft spot" for Cytochrome P450 (CYP) mediated hydroxylation.
-
Mechanism: Replacing a C-H bond (bond energy
) with a C-F bond (bond energy ) effectively blocks this metabolic route. -
Outcome: This "metabolic switching" forces enzymes to attack less favorable positions or slows down clearance significantly, extending the drug's half-life (
) [3].
Validated Synthesis Protocol
Objective: Synthesis of this compound via Nucleophilic Aromatic Substitution (
Step 1: Coupling
Reagents: 3-Trifluoromethylphenol, 1-Fluoro-4-nitrobenzene,
-
Charge: To a dry 250 mL round-bottom flask, add 3-Trifluoromethylphenol (1.0 eq, 10 mmol) and anhydrous DMF (50 mL).
-
Deprotonation: Add anhydrous
(1.5 eq, 15 mmol). Stir at room temperature for 30 minutes under . Note: Ensure full deprotonation to form the phenoxide nucleophile. -
Addition: Add 1-Fluoro-4-nitrobenzene (1.05 eq, 10.5 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
-
Checkpoint: The disappearance of the phenol peak indicates completion.
-
-
Workup: Pour into ice water (200 mL). The product, 4-nitro-3'-(trifluoromethyl)diphenyl ether, will precipitate as a yellow solid. Filter, wash with water, and dry.
Step 2: Hydrogenation (Nitro Reduction)
Reagents:
-
Solvation: Dissolve the nitro intermediate (from Step 1) in Methanol (0.1 M concentration).
-
Catalyst: Carefully add 10 mol%
under an inert argon atmosphere. Safety: Pd/C is pyrophoric; keep wet with solvent. -
Reduction: Purge with
gas and stir at RT for 2-4 hours. -
Filtration: Filter through a Celite pad to remove the catalyst. Wash with MeOH.
-
Isolation: Concentrate the filtrate in vacuo to yield this compound as a viscous oil or low-melting solid.
Biological Characterization: Metabolic Stability Assay
Objective: Compare the intrinsic clearance (
Protocol:
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrate: 1
M test compound (to ensure first-order kinetics). -
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Incubation:
-
Pre-incubate microsomes and substrate at 37°C for 5 min.
-
Initiate with NADPH.
-
Sample at
min.[1]
-
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS monitoring the parent ion depletion.
Data Analysis:
Plot
Data Presentation & Visualization
Table 1: Comparative Physicochemical Properties
| Property | Unsubstituted (Ph-O-Ph-NH2) | Impact of | |
| LogP (Lipophilicity) | 2.4 | 3.3 | +0.9 (Increased membrane permeability) |
| Hammett | 0.00 | 0.43 | Electron Withdrawing (Deactivates ring) |
| Metabolic | ~25 min | ~55 min | >2x Stability (Blocks oxidation) |
| Polar Surface Area | 35 | 35 | Negligible change |
Figure 1: Mechanistic Pathway & Logic Flow
Caption: Mechanistic impact of the trifluoromethyl group on the pharmacodynamic and pharmacokinetic profile of the diphenyl ether scaffold.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Wilhelm, S. M., et al. (2004). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. Link
Sources
The Strategic Application of 4-[3-(Trifluoromethyl)phenoxy]aniline in Palladium-Catalyzed Synthesis: A Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex aromatic structures with tailored electronic and steric properties is of paramount importance. Among the vast arsenal of synthetic building blocks, 4-[3-(Trifluoromethyl)phenoxy]aniline stands out as a versatile and highly valuable intermediate. Its unique trifluoromethylphenyl ether moiety imparts desirable characteristics such as enhanced metabolic stability, lipophilicity, and binding affinity to target macromolecules. This guide provides an in-depth exploration of the application of this compound in several cornerstone palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The Significance of the Trifluoromethyl Moiety
The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] This makes trifluoromethyl-containing building blocks, like this compound, highly sought after in the design of novel therapeutics and functional materials.
Core Palladium-Catalyzed Applications
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for a variety of these transformations, primarily through the reactivity of its aniline functional group.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. In this context, this compound serves as the amine coupling partner, enabling the synthesis of a diverse range of diarylamines.
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the reaction, as it influences both the rate of oxidative addition and reductive elimination.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of a Diaryl Amine Derivative
This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with this compound.
| Reagent/Component | Molar Equiv. | Example Quantity | Purpose |
| Aryl Bromide | 1.0 | 1.0 mmol | Electrophilic coupling partner |
| This compound | 1.2 | 1.2 mmol | Nucleophilic coupling partner |
| Pd₂(dba)₃ | 0.02 | 0.02 mmol | Palladium catalyst precursor |
| XPhos | 0.08 | 0.08 mmol | Phosphine ligand |
| NaOtBu | 1.4 | 1.4 mmol | Base |
| Toluene | - | 5 mL | Anhydrous solvent |
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, XPhos, and NaOtBu.
-
The tube is sealed, removed from the glovebox, and toluene is added under an inert atmosphere (Nitrogen or Argon).
-
The aryl bromide and this compound are then added.
-
The reaction mixture is heated to 100 °C and stirred for 8-24 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired diaryl amine.
Synthesis of Carbazoles: A Tandem Approach
Carbazole derivatives are important structural motifs in many biologically active compounds and functional materials.[2][3] A powerful strategy for their synthesis involves a palladium-catalyzed tandem reaction, which can utilize anilines as starting materials.[4] This approach typically involves an initial amination followed by a direct arylation.
Mechanistic Rationale: The synthesis of carbazoles from anilines and 1,2-dihaloarenes proceeds through a one-pot process involving an initial intermolecular C-N bond formation (Buchwald-Hartwig amination) followed by an intramolecular C-H activation/arylation. The palladium catalyst facilitates both transformations, making it a highly efficient method for constructing the carbazole core.
Catalytic Cycle for Carbazole Synthesis
Caption: Tandem Catalytic Cycle for Carbazole Synthesis.
Detailed Protocol: One-Pot Synthesis of a Carbazole Derivative
This protocol outlines a general method for the synthesis of a carbazole from a 1,2-dihaloarene and this compound.
| Reagent/Component | Molar Equiv. | Example Quantity | Purpose |
| 1,2-Dihaloarene | 1.0 | 1.0 mmol | Electrophilic coupling partner |
| This compound | 1.1 | 1.1 mmol | Nucleophilic coupling partner |
| Pd(OAc)₂ | 0.05 | 0.05 mmol | Palladium catalyst |
| K₂CO₃ | 2.0 | 2.0 mmol | Base |
| DMF | - | 5 mL | Solvent |
Procedure:
-
A microwave vial is charged with the 1,2-dihaloarene, this compound, Pd(OAc)₂, and K₂CO₃.
-
DMF is added, and the vial is sealed.
-
The reaction mixture is heated in a microwave reactor at a specified temperature (e.g., 150 °C) for a designated time (e.g., 30-60 minutes).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the desired carbazole.
Expanding the Synthetic Toolbox: Other Palladium-Catalyzed Reactions
While the aniline moiety is the primary site of reactivity for this compound in many palladium-catalyzed reactions, it can be modified to participate in other important transformations. For instance, the aniline can be converted to an aryl halide via a Sandmeyer reaction, opening the door to Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an aryl or vinyl halide.[5] Should the aniline be converted to an aryl halide, it could readily participate in this reaction.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[6] This reaction would be applicable to a halogenated derivative of this compound.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This provides a route to alkynyl-substituted derivatives, which are valuable intermediates in organic synthesis.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination and tandem carbazole synthesis, provides chemists with efficient tools for constructing molecules with desirable properties for pharmaceutical and materials science applications. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors.
References
-
Kantchev, E. A. B.; O'Brien, C. J.; Organ, M. G. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides—A User's Guide. Angew. Chem. Int. Ed.2007 , 46 (16), 2768–2813. [Link]
-
Torraca, K. E.; Kuwabe, S.-i.; Buchwald, S. L. A General and Practical Method for the Conversion of Aryl Bromides and Chlorides to Aryl Amines. J. Am. Chem. Soc.2000 , 122 (51), 12907–12908. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982 , 27, 345-390. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]
-
Kumar, A.; Singh, A.; Kumar, S. Synthesis and evaluation of biological activity of some novel carbazole derivatives. Int. J. Pharm. Sci. Res.2014 , 5 (1), 214. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals2022 , 15 (2), 219. [Link]
-
Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules2016 , 21 (11), 1521. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Org. Lett.2014 , 16 (2), 496–499. [Link]
-
Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein J. Org. Chem.2013 , 9, 1184–1189. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts2018 , 8 (1), 23. [Link]
-
Bis-Sonogashira cross-coupling: an expeditious approach towards long-chain, phenylene-modified 1,ω-diols. RSC Adv.2012 , 2, 4052-4054. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals2023 , 16 (8), 1083. [Link]
-
Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Catalysts2020 , 10 (11), 1321. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. J. Vis. Exp.2016 , (108), e53789. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein J. Org. Chem.2017 , 13, 2610–2616. [Link]
-
Palladium-catalyzed regioselective C1-selective nitration of carbazoles. RSC Adv.2023 , 13, 28015-28019. [Link]
-
A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. J. Am. Chem. Soc.2007 , 129 (42), 12634–12635. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Buchwald-Hartwig amination with 4-[3-(Trifluoromethyl)phenoxy]aniline
Application Note & Protocol: Buchwald-Hartwig Amination of 4-[3-(Trifluoromethyl)phenoxy]aniline
Part 1: Executive Summary & Scientific Rationale
This compound (CAS: 41605-31-6) is a privileged pharmacophore found in kinase inhibitors (e.g., Raf/VEGFR inhibitors). Its structural duality—a nucleophilic primary amine coupled with a lipophilic, electron-withdrawing trifluoromethyl-phenoxy tail—presents specific synthetic opportunities and challenges.
This guide details the Buchwald-Hartwig Cross-Coupling of this specific aniline with aryl halides. Unlike nucleophilic aromatic substitution (
Substrate Analysis
-
Nucleophilicity: The phenoxy group at the para-position acts as a
-donor (+M effect), moderately enhancing the nucleophilicity of the aniline nitrogen despite the distant electron-withdrawing group. -
Sterics: The amine is sterically unencumbered, making it prone to double arylation (formation of tertiary amines) if the catalyst system is not selective.
-
Stability: The diaryl ether linkage is robust under standard basic cross-coupling conditions, but the
group requires the avoidance of extremely harsh reducing conditions.
Part 2: Mechanism & Catalyst Selection (The "Why")
To achieve high fidelity mono-arylation, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
-
Ligand Choice: BrettPhos or RuPhos?
-
BrettPhos is the primary recommendation. Its bulk ensures mono-arylation selectivity, and its electron-rich nature facilitates the oxidative addition of deactivated aryl chlorides.
-
RuPhos is an alternative if steric hindrance on the electrophile is high.
-
-
Precatalysts: We recommend using Pd(0) precatalysts (e.g., BrettPhos Pd G4) to bypass the induction period and avoid the need for exogenous reducing agents required when starting from Pd(II) salts like
.
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle emphasizes the critical role of the base in the deprotonation step, which precedes the rate-determining reductive elimination.[1]
Part 3: Detailed Experimental Protocol
Reaction Scale: 1.0 mmol (Standardizable) Target Transformation: Coupling of this compound with an Aryl Bromide/Chloride.
Reagents & Materials
| Component | Reagent | Equiv.[1][2][3][4][5] | Amount (1 mmol scale) | Role |
| Nucleophile | This compound | 1.2 | 303 mg | Substrate |
| Electrophile | Aryl Bromide (Generic MW~200) | 1.0 | 200 mg | Coupling Partner |
| Catalyst | BrettPhos Pd G4 | 0.02 | 18 mg (2 mol%) | Precatalyst |
| Base | Sodium tert-butoxide ( | 1.4 | 135 mg | Base |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | N/A | 4.0 mL (0.25 M) | Solvent |
> Note: If the electrophile contains base-sensitive groups (e.g., esters, nitriles), switch the base to
Step-by-Step Procedure
Step 1: Inert Environment Setup
-
Oven-dry a 2-dram vial or round-bottom flask containing a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen. Strict exclusion of oxygen is vital for catalyst longevity.
Step 2: Reagent Addition (Solids)
-
Charge the reaction vessel with:
-
BrettPhos Pd G4 (2 mol%)
- (1.4 equiv)
-
Aryl Halide (if solid) (1.0 equiv)
-
This compound (1.2 equiv)
-
-
Critical Check: Ensure the aniline is added last among solids to prevent direct interaction with the base before solvent addition, although less critical with
.
Step 3: Solvent & Liquid Reagent Addition
-
Seal the vessel with a septum cap (PTFE-lined).
-
Evacuate and backfill with Argon (3 cycles).
-
Inject Anhydrous 1,4-Dioxane (4 mL) via syringe.
-
If Aryl Halide is liquid: Add it now via microliter syringe.
Step 4: Reaction
-
Place the vessel in a pre-heated heating block at 80–100 °C .
-
Stir vigorously (800+ rpm). The mixture should turn from pale yellow to a darker amber/brown over time.
-
Monitor: Check via LC-MS or TLC after 1 hour. Most reactions complete within 2–4 hours.
Step 5: Workup
-
Cool to room temperature.
-
Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically less polar than the starting aniline.
Part 4: Optimization & Troubleshooting Guide
If the standard protocol fails, follow this logic tree to optimize.
Figure 2: Decision matrix for troubleshooting common reaction failures.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction | Oxidative addition failed. | Switch to XPhos (for chlorides) or increase Temp to 110°C. |
| Dehalogenation | Switch solvent to Toluene ; ensure reagents are anhydrous. | |
| Double Arylation | Catalyst too active/non-selective. | Reduce temp to 60°C; Use BrettPhos (highly selective for primary amines). |
| Base Sensitivity | Substrate decomposition. | Switch base to |
Part 5: References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of Organic Chemistry (Context on ether stability).
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
Ingoglia, B. T., et al. (2019).[3] "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide." Tetrahedron.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 3. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of 4-[3-(Trifluoromethyl)phenoxy]aniline: A Technical Guide
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
4-[3-(Trifluoromethyl)phenoxy]aniline (CAS: 41605-31-6 ) is a critical pharmacophore in medicinal chemistry, particularly in the development of Type II kinase inhibitors.[1] Its structure features a diaryl ether motif—a "privileged scaffold" that provides the necessary geometry to span the ATP-binding pocket and the allosteric hydrophobic pocket (DFG-out conformation) of kinases such as VEGFR, PDGFR, and RAF.
Unlike simple anilines, the phenoxy-ether linkage confers conformational flexibility, while the trifluoromethyl (
Chemical Specifications
| Property | Data |
| CAS Number | 41605-31-6 |
| Formula | |
| Molecular Weight | 253.22 g/mol |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF, DCM; slightly soluble in MeOH |
| pKa (Conjugate Acid) | ~4.0 (Aniline nitrogen) |
Strategic Functionalization Map
The functionalization of this scaffold primarily targets the nucleophilic amino group (
Figure 1: Strategic modification pathways for this compound.[1]
Protocol 1: Diaryl Urea Synthesis (The "Sorafenib" Motif)
The formation of a diaryl urea is the gold standard reaction for this scaffold. The urea linker functions as a hydrogen bond donor/acceptor pair, critical for binding to the Glu/Asp residues in the kinase hinge region.
Mechanism & Rationale
The reaction involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of an isocyanate.
-
Why DCM/THF? Non-nucleophilic, polar aprotic solvents prevent side reactions.
-
Why No Base (Initially)? The aniline is sufficiently nucleophilic. Adding base (like
) is only necessary if using an amine salt or if the reaction is sluggish. -
Self-Validation: The product (diaryl urea) is significantly less soluble than the starting materials, often precipitating out, driving the equilibrium forward.
Experimental Procedure
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Reactant: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 253 mg (1.0 mmol) of This compound in 10 mL of anhydrous DCM.
-
Addition: Cool the solution to 0°C. Add 232 mg (1.05 mmol) of 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise via syringe.
-
Note: Isocyanates are moisture sensitive. Handle quickly or use a solution in DCM.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4–12 hours.
-
Checkpoint: A heavy white precipitate typically forms within 2 hours.
-
-
TLC Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting aniline spot (
) should disappear. The urea product often streaks or stays at the baseline due to low solubility. -
Workup:
-
Filter the precipitate using a sintered glass funnel.
-
Wash the filter cake with cold DCM (
) to remove unreacted isocyanate. -
Wash with Hexane (
) to remove trace impurities.
-
-
Purification: Vacuum dry the solid at 45°C. If purity is <95% by HPLC, recrystallize from hot Ethanol.
Expected Yield: 85–95% Characterization:
-
1H NMR (DMSO-d6): Look for two singlet peaks around
9.0–9.5 ppm (Urea -NH protons).
Protocol 2: Amide Coupling (Linker Chemistry)
For attaching this scaffold to solubilizing groups (like N-methylpiperazine) or E3 ligase ligands (for PROTACs), amide coupling is required.
Mechanism & Rationale
Since the aniline nitrogen is moderately deactivated by the phenoxy ether, standard carbodiimide couplings (EDC/NHS) can be slow. We utilize HATU or Acid Chlorides for efficient activation.
Experimental Procedure
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Carboxylic Acid: Picolinic acid derivative (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step:
-
Activation: Dissolve the carboxylic acid (1.1 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at RT to form the activated ester.
-
Visual Cue: Solution often turns slightly yellow.
-
-
Coupling: Add This compound (1.0 mmol) to the reaction mixture.
-
Incubation: Stir at 40°C for 16 hours.
-
Why 40°C? The steric bulk of the phenoxy group and electronic deactivation require slight heating for complete conversion.
-
-
Workup:
-
Dilute the reaction with Ethyl Acetate (50 mL).
-
Wash with saturated
( ), Water ( ), and Brine ( ). -
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0
50% EtOAc in Hexanes).
Analytical Validation Parameters
To ensure the integrity of the functionalized product, the following parameters must be met.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% Area |
| Identity | LC-MS (ESI+) | |
| Residual Solvent | GC-Headspace | DCM < 600 ppm, DMF < 880 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
Visualization of Reaction Workflow
Figure 2: Workflow for the synthesis of Urea-based Kinase Inhibitors.
References
- Bankston, D. et al. "A Scalable Synthesis of BAY 43-9006 (Sorafenib)." Organic Process Research & Development, 2002. (Contextual grounding for urea synthesis protocols).
-
PubChem. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate Compound Summary. Available at: [Link]
Sources
Application Notes & Protocols: 4-[3-(Trifluoromethyl)phenoxy]aniline as a Pivotal Intermediate in API Synthesis
Abstract
This document provides a comprehensive technical guide on the strategic use of 4-[3-(trifluoromethyl)phenoxy]aniline as a high-value intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). We delve into the causality behind its synthetic protocols, rigorous analytical validation methods, and its critical role in constructing complex drug molecules. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical R&D and manufacturing.
Introduction: The Strategic Importance of Fluorinated Scaffolds
In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties. This compound emerges as a critical building block that combines the diaryl ether motif—a common scaffold in bioactive compounds—with the influential trifluoromethyl group.[1] This unique combination makes it an indispensable intermediate for synthesizing targeted therapies, most notably multi-kinase inhibitors used in oncology. This note will elucidate the synthesis, quality control, and principal applications of this key intermediate.
Physicochemical & Quality Specifications
Ensuring the quality of a starting intermediate is paramount for the successful and reproducible synthesis of an API. The properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₀F₃NO | Sigma-Aldrich |
| Molecular Weight | 269.22 g/mol | Sigma-Aldrich |
| CAS Number | 267416-81-9 | |
| Appearance | Off-white to light brown crystalline powder | [2] |
| Melting Point | 83.0 to 87.0 °C | [2] |
| Typical Purity | ≥98.0% (GC or Nonaqueous Titration) | [2] |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and DMSO. | General Knowledge |
Synthesis Protocol: A Mechanistic Approach
The most robust and scalable synthesis of this compound is achieved via a two-step process: a copper-catalyzed Ullmann condensation to form the diaryl ether backbone, followed by the reduction of a nitro group to the target aniline.
Principle of Synthesis: The Ullmann Condensation
The Ullmann condensation is a cornerstone reaction for the formation of diaryl ethers.[3][4] It involves the coupling of a phenol with an aryl halide, catalyzed by copper.[3] In this specific application, 3-(trifluoromethyl)phenol is coupled with an electron-deficient aryl halide, such as 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group activates the aryl halide for nucleophilic aromatic substitution, making the reaction more efficient. Modern iterations of this reaction often employ ligands, such as N,N-dimethylglycine, which chelate to the copper catalyst, increasing its solubility and catalytic activity, thereby allowing for milder reaction conditions and improved yields.[5][6]
Experimental Workflow Diagram
Caption: Two-step synthesis of the target intermediate.
Detailed Step-by-Step Protocol
Step 1: Synthesis of 4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene (Ullmann Condensation)
-
Equipment Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with 3-(trifluoromethyl)phenol (16.2 g, 0.1 mol), potassium carbonate (K₂CO₃, 20.7 g, 0.15 mol), and copper(I) iodide (CuI, 0.95 g, 5 mol%).
-
Solvent and Reactant Addition: Add anhydrous N,N-dimethylformamide (DMF, 200 mL). Begin stirring and then add 1-fluoro-4-nitrobenzene (14.1 g, 0.1 mol) dropwise over 15 minutes.
-
Reaction: Heat the mixture to 130 °C and maintain for 8-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Isolation: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.
Step 2: Synthesis of this compound (Nitro Reduction)
-
Setup: In a 500 mL flask, dissolve the crude intermediate from Step 1 in methanol (250 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~1.0 g, 50% wet) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenation apparatus). Purge the flask with H₂ and stir vigorously at room temperature.
-
Reaction: Continue stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is fully converted.
-
Purification: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Final Product Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography to yield pure this compound.[7]
Analytical & Quality Control Protocols
A multi-technique approach is essential for the unambiguous characterization and quality assurance of the synthesized intermediate. This ensures its suitability for GMP-compliant API manufacturing.[8][9]
Quality Control Workflow
Caption: A standard quality control workflow for the intermediate.
Analytical Methodologies & Expected Results
| Technique | Parameter Measured | Typical Specifications & Expected Results |
| HPLC (UV) | Purity, Impurity Profile | Purity: ≥99.0% area. Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient. Detection: 254 nm. |
| GC-MS | Identity, Volatile Impurities | Identity: Mass spectrum matches reference standard with molecular ion peak (m/z = 269).[10] Impurities: Absence of significant residual solvents (e.g., DMF, Ethyl Acetate). |
| ¹H NMR | Structural Confirmation | Spectrum should show characteristic aromatic proton signals consistent with the diaryl ether structure. |
| ¹⁹F NMR | Structural Confirmation | A sharp singlet corresponding to the -CF₃ group should be observed at the expected chemical shift (~ -63 ppm).[7] |
| FTIR | Functional Groups | N-H stretch: ~3300-3500 cm⁻¹. C-O-C stretch (ether): ~1240 cm⁻¹. C-F stretch: ~1100-1350 cm⁻¹.[11] |
Application in API Synthesis: The Case of Sorafenib
This compound is a well-documented key starting material for the synthesis of Sorafenib , a potent oral multi-kinase inhibitor approved for treating advanced renal cell carcinoma and hepatocellular carcinoma.[12][13]
Role in Sorafenib Synthesis
In the synthesis of Sorafenib, the primary amine of this compound acts as a nucleophile to form the central urea linkage of the final drug molecule. This is typically achieved by reacting it with a corresponding isocyanate or a carbamate-activated intermediate.[12][14][15]
Synthetic Transformation Diagram
Caption: The role of the intermediate in the final step of Sorafenib synthesis.
The trifluoromethylphenyl moiety provided by this intermediate is crucial for Sorafenib's biological activity, as it inserts into a hydrophobic pocket of the target kinase, contributing significantly to the drug's binding affinity and potency.
Safety & Handling
As with all aniline derivatives, proper safety protocols must be strictly followed.
-
Hazard Classification: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[16][17][18][19]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[17] Handle in a well-ventilated area or a chemical fume hood.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, away from oxidizing agents and strong acids.[16][19]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- Google Patents.CN103724259A - Synthesis method for sorafenib.
-
SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available at: [Link]
- Google Patents.WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]
- Google Patents.CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. Available at: [Link]
-
Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Available at: [Link]
- Google Patents.US11779859B2 - Continuous production of active pharmaceutical ingredients.
-
MEDIFF. API Intermediates. Available at: [Link]
-
Thieme. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Available at: [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available at: [Link]
-
National Institutes of Health (NIH). The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib. Available at: [Link]
-
Fortunachem. Active Pharmaceutical Ingredients Api Chemicals Wholesale, Api Factory. Available at: [Link]
-
Royal Society of Chemistry. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available at: [Link]
-
TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Available at: [Link]
-
CPAchem. Safety data sheet - 4-(Trifluoromethyl)aniline. Available at: [Link]
-
ResearchGate. Synthesis of sorafenib derivatives 4a–e. Available at: [Link]
-
National Institutes of Health (NIH). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]
-
ResearchGate. FTIR spectra of aniline tetramer. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Phenoxyaniline | 139-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. US11779859B2 - Continuous production of active pharmaceutical ingredients - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.de [thieme-connect.de]
- 13. The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. tcichemicals.com [tcichemicals.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. cpachem.com [cpachem.com]
- 19. fishersci.com [fishersci.com]
Using 4-[3-(Trifluoromethyl)phenoxy]aniline to improve drug lipophilicity
Application Note: Strategic Incorporation of 4-[3-(Trifluoromethyl)phenoxy]aniline for Lipophilicity Modulation in Kinase Inhibitor Design
Executive Summary
This guide details the strategic application of This compound (CAS: 10158-43-7) as a privileged fragment for modulating physicochemical properties in drug discovery. Specifically, it addresses the "permeability gap" often encountered in lead optimization. By incorporating this diaryl ether motif, researchers can significantly enhance lipophilicity (LogP/LogD) and metabolic stability while targeting the hydrophobic allosteric pockets typical of Type II kinase inhibitors (e.g., VEGFR, B-RAF).[1]
Scientific Rationale: The "Fluorine Effect" in Lead Optimization
The Lipophilicity-Permeability Axis
Many lead compounds fail due to poor membrane permeability.[1] The introduction of a trifluoromethyl (
-
Mechanism: The
group is highly hydrophobic. When attached via a phenoxy linker to an aniline core, it creates a "grease ball" effect that facilitates transit through the lipid bilayer.[1] -
Electronic Modulation: The strong electron-withdrawing nature of the
group ($ \sigma_p \approx 0.54 $) lowers the of the aniline nitrogen (if unconjugated) or the resulting urea/amide protons, potentially strengthening hydrogen bond donor capability in the active site.
Metabolic Shielding
The 3-position (meta) substitution on the phenoxy ring is strategic.
-
Blockade: It blocks a common site of Phase I metabolic oxidation (cytochrome P450 hydroxylation).[1]
-
Stability: The
bond (approx. 116 kcal/mol) is metabolically inert, extending the compound's half-life ( ).
Application Protocol: Chemical Incorporation
Objective: Conjugate this compound to a heteroaromatic carboxylic acid scaffold to form an amide linkage. (Note: This aniline is also frequently used to generate ureas via reaction with isocyanates).[1]
Materials Required
-
Fragment: this compound (>98% purity).
-
Scaffold: Heteroaromatic Carboxylic Acid (e.g., Nicotinic acid derivative).[1]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: Anhydrous DMF (Dimethylformamide).[1]
Step-by-Step Synthesis Workflow
-
Activation: In a dried round-bottom flask under
atmosphere, dissolve the Carboxylic Acid scaffold (1.0 eq) in anhydrous DMF (0.1 M concentration). -
Deprotonation: Add DIPEA (3.0 eq) and stir for 5 minutes at Room Temperature (RT).
-
Pre-activation: Add HATU (1.2 eq).[1] The solution should turn slightly yellow.[1] Stir for 15 minutes to form the activated ester.
-
Addition: Add This compound (1.1 eq) in one portion.
-
Reaction: Stir at RT for 4–16 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: Look for the disappearance of the acid peak (
) and appearance of the product mass ( ).
-
-
Workup: Dilute with EtOAc, wash with sat.[1]
(x2), water (x1), and brine (x1).[1] Dry over .[1] -
Purification: Flash chromatography (Gradient: 0-60% EtOAc in Hexanes).
Visualization: Synthesis & Decision Logic
Figure 1: Synthesis Workflow & Decision Tree
Caption: Decision logic for incorporating the trifluoromethyl-phenoxy-aniline fragment to address specific lead liabilities.
Protocol: High-Throughput Lipophilicity Assessment (CHI Method)
Do not rely solely on calculated LogP (cLogP).[1] The interaction of the fluorine atoms with the solvent shell is complex. Use the Chromatographic Hydrophobicity Index (CHI) method for empirical validation.[1]
Principle
CHI is derived from the retention time on a C18 HPLC column using a fast acetonitrile gradient.[1] It correlates linearly with LogP but offers higher throughput and reproducibility for fluorinated compounds.[1]
Methodology
-
System: Agilent 1200 or equivalent HPLC with DAD detector.
-
Column: Luna C18(2), 50 x 3 mm, 5 µm (or equivalent).
-
Mobile Phase:
-
Gradient: 0 to 100% B over 5 minutes. Flow rate: 1.0 mL/min.[1]
-
Calibration: Run a standard set (Theophylline, Acetophenone, Valerophenone) to establish the calibration curve:
[1] -
Measurement: Inject the synthesized conjugate (10 µL of 10 mM DMSO stock).
-
Calculation: Convert CHI to LogD using the formula:
(Note: Coefficients may vary slightly based on specific column calibration).
Data Presentation: Expected Impact
The table below illustrates the expected shift in physicochemical properties when replacing a standard aniline or methoxy-aniline with the title fragment.
| Fragment R | Metabolic Stability (Microsomes) | Permeability ( | |
| -Phenyl | Reference | Moderate | Moderate |
| -Phenoxy-4-F | +0.3 | High | Good |
| -Phenoxy-3-CF3 | +1.2 | Very High | Excellent |
Interpretation: The addition of the phenoxy-3-CF3 group typically adds ~1.0–1.2 log units to lipophilicity compared to a phenyl ring, pushing a polar lead compound into the permeable range.
References
-
Role of Fluorine in Drug Design: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]
-
Kinase Inhibitor Structure-Activity Relationships (Sorafenib Context): Wilhelm, S. M., et al. (2004).[1] BAY 43-9006 exhibits broad spectrum oral antitumor activity. Cancer Research, 64(19), 7099-7109.[1] [Link]
-
Chromatographic Hydrophobicity Index (CHI) Protocol: Valkó, K., Bevan, C., & Reynolds, D. (1997).[1] Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022–2029.[1] [Link]
-
Diaryl Ether Synthesis in Medicinal Chemistry: Odingo, J. O. (2010). 4-Phenoxyaniline derivatives as novel therapeutics. Expert Opinion on Therapeutic Patents, 20(3), 293-313.[1] [Link]
Sources
Synthesis of 4-[3-(Trifluoromethyl)phenoxy]aniline analogs for SAR studies
Application Note: Synthesis of 4-[3-(Trifluoromethyl)phenoxy]aniline Analogs for SAR Studies
Executive Summary & Scientific Context
The this compound scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for Type II kinase inhibitors such as Sorafenib and Regorafenib . The diaryl ether linkage provides the necessary flexibility for the inhibitor to occupy the hydrophobic pocket adjacent to the ATP-binding site, while the trifluoromethyl group enhances metabolic stability and lipophilicity.
This guide details the synthesis of this core and its structural analogs for Structure-Activity Relationship (SAR) profiling. Unlike generic protocols, this document prioritizes process safety , scalability , and analog diversity , distinguishing between "Activated" (SNAr-amenable) and "Deactivated" (Metal-Catalyzed) pathways.
Retrosynthetic Analysis & Strategic Disconnections
To maximize SAR throughput, we employ a convergent strategy. The core diaryl ether bond is formed prior to the reduction of the nitro group, protecting the amine functionality from oxidative side reactions during coupling.
Figure 1: Retrosynthetic logic flow prioritizing the robust nitro-reduction pathway.
Method A: Nucleophilic Aromatic Substitution (SNAr)
Applicability: Primary route for electron-deficient electrophiles (e.g., 4-halonitrobenzenes). Mechanism: Addition-Elimination via Meisenheimer complex.
Protocol 1.1: Coupling Reaction
-
Reagents: 1-Chloro-4-nitrobenzene (1.0 equiv), 3-(Trifluoromethyl)phenol (1.1 equiv), K₂CO₃ (1.5 equiv).
-
Solvent: DMF (anhydrous) or DMSO.
-
Conditions: 80–100 °C, 4–6 hours.[1]
Step-by-Step Methodology:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-chloro-4-nitrobenzene (15.7 g, 100 mmol) and 3-(trifluoromethyl)phenol (17.8 g, 110 mmol).
-
Solvation: Add DMF (100 mL). Stir until dissolved.
-
Activation: Add anhydrous K₂CO₃ (20.7 g, 150 mmol) in a single portion. The suspension may turn yellow/orange.
-
Reaction: Heat to 90 °C under N₂ atmosphere. Monitor by TLC (20% EtOAc/Hexanes).
-
Critical Checkpoint: The limiting reagent (aryl chloride) must be consumed to avoid difficult separations later.
-
-
Quench & Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the precipitate. Wash with water (3 x 100 mL) to remove DMF and inorganic salts. Dry in a vacuum oven at 45 °C.
Yield Expectation: 85–95% Data Validation: 1H NMR should show two distinct aromatic systems; the disappearance of the phenol OH signal is diagnostic.
Method B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Applicability: Required for "Deactivated" analogs where the electrophile lacks electron-withdrawing groups (e.g., replacing the nitro group with a nitrile, ester, or alkyl group for SAR).
Protocol 1.2: Catalytic Etherification
-
Catalyst System: Pd(OAc)₂ (2 mol%) / XPhos or BrettPhos (4 mol%).
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄.
-
Solvent: Toluene or 1,4-Dioxane (degassed).
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube and cycle N₂/Vacuum three times.
-
Loading: Add Aryl Bromide analog (1.0 equiv), Phenol analog (1.2 equiv), Pd(OAc)₂, Ligand, and Base.
-
Degassing: Add solvent and sparge with N₂ for 10 minutes.
-
Reaction: Seal and heat to 100 °C for 12–18 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove palladium black. Concentrate and purify via flash column chromatography.
Downstream Transformation: Nitro Reduction
Objective: Convert the nitro intermediate to the target aniline without dehalogenating the trifluoromethyl group or other sensitive SAR substituents (e.g., Cl, Br on the rings).
Protocol 2.1: Chemoselective Reduction (Fe/NH₄Cl)
Preferred for halogenated analogs to prevent hydro-dehalogenation.
-
Suspension: Dissolve the nitro intermediate (10 mmol) in EtOH/Water (3:1 ratio, 40 mL).
-
Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reflux: Heat to reflux (80 °C) with vigorous stirring for 2 hours.
-
Visual Cue: The reaction mixture will turn from yellow to a dark rust/brown sludge.
-
-
Filtration: Filter hot through Celite to remove iron oxides. Wash the pad with hot EtOH.
-
Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate.[1]
Protocol 2.2: Catalytic Hydrogenation (H₂/Pd-C)
Preferred for clean, non-halogenated scaffolds.
-
Charge: Add nitro intermediate (10 mmol) and 10% Pd/C (5 wt% loading) to a hydrogenation vessel.
-
Solvent: Methanol or Ethanol (50 mL).
-
Reduction: Hydrogenate at 30–50 psi (Parr shaker) or balloon pressure for 4 hours at RT.
-
Workup: Filter through Celite. Concentrate to yield pure aniline.
SAR Analog Design Strategy
To build a robust SAR library, systematically vary the electronic and steric properties of both rings.
| Analog Series | Structural Modification | Synthetic Method | Rationale |
| Series A | 3-CF₃ vs 4-CF₃ vs 2-CF₃ | Method A (SNAr) | Probe hydrophobic pocket geometry. |
| Series B | Replace -NO₂/-NH₂ with -CN, -COOMe | Method B (Buchwald) | Assess H-bond donor necessity. |
| Series C | Core change (Pyridine for Benzene) | Method A (SNAr) | Improve solubility (lowers logP). |
| Series D | Linker change (Thioether -S-) | SNAr (using Thiophenol) | Test conformational flexibility. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthetic pathway based on analog structural features.
References
-
General Diaryl Ether Synthesis: Frlan, R., & Kikelj, D. (2006).[2] Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271–2285.[2] Link
-
Buchwald-Hartwig Coupling: Burgos, C. H., et al. (2006).[2][3] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides.[3] Angewandte Chemie International Edition, 45(26), 4321–4326. Link
-
Nitro Reduction (Fe/HCl): Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. World Intellectual Property Organization, WO2016125185A2. Link
-
Nitro Reduction (H2/Pd-C): Wisniak, J. (1984). Reduction of Nitrobenzene to Aniline.[4][5][6][7] Industrial & Engineering Chemistry Product Research and Development, 23(1), 44-50.[5] Link
-
Sorafenib Synthesis Context: Bankston, D., et al. (2002). A Scalable Synthesis of the FLT3 Inhibitor Sorafenib. Organic Process Research & Development, 6(6), 777-781. Link
Sources
- 1. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient reduction of nitrobenzene to aniline with a biocatalyzed cathode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Challenges in the synthesis of trifluoromethyl phenoxy anilines
Topic: Challenges in the Synthesis of Trifluoromethyl Phenoxy Anilines Ticket ID: TF-PA-SYNTH-001 Status: OPEN Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Fluorine Effect" in Ether Synthesis
Welcome to the Fluorine Chemistry Knowledge Base. You are likely here because the synthesis of trifluoromethyl phenoxy anilines —a privileged scaffold in kinase inhibitors and agrochemicals—is failing in your reactor.
This scaffold combines three distinct synthetic challenges:
-
The Ether Linkage: Forming a diaryl ether bond (
) is kinetically sluggish without strong activation. -
The Fluorine Trap: The trifluoromethyl (
) group is electron-withdrawing (good for ) but labile under standard hydrogenation conditions (bad for reduction). -
Regiocontrol: Ensuring the ether oxygen attacks the correct carbon, avoiding homocoupling.
This guide treats your synthesis as a troubleshooting ticket, breaking down failures by reaction stage.
Module 1: The Ether Linkage (The Bottleneck)
User Query: "I am reacting 4-chlorobenzotrifluoride with 4-aminophenol using
Root Cause Analysis
Your reaction relies on Nucleophilic Aromatic Substitution (
Troubleshooting Protocol
Option A: Optimizing
(The "Hot & Dry" Approach)
If you must use
-
Switch Leaving Groups: Chloride is often too slow. Switch to 4-fluorobenzotrifluoride . The C-F bond is stronger, but the high electronegativity of fluorine creates a stronger dipole, accelerating the rate-determining step (nucleophilic attack).
-
Solvent/Base Matrix:
-
Solvent: Switch from DMF to DMSO or NMP . These have higher dielectric constants, stabilizing the Meisenheimer complex intermediate.
-
Base: Use Cesium Carbonate (
) .[2][3] The large cesium cation forms a looser ion pair with the phenoxide than potassium, making the oxygen more nucleophilic (the "Naked Anion" effect).
-
Option B: The Metal-Catalyzed Route (Ullmann/Buchwald)
If
Standard Operating Procedure (Ullmann-Type):
-
Catalyst: CuI (10 mol%)
-
Ligand: N,N-Dimethylglycine (20 mol%) or 1,10-Phenanthroline.
-
Base:
(2.0 equiv). -
Solvent: Dioxane or Toluene (degassed).
Decision Logic: vs. Metal Catalysis
Figure 1: Strategic decision tree for selecting the ether formation methodology based on electronic activation.
Module 2: The Reduction Phase (Functional Group Tolerance)
User Query: "I successfully made the nitro-ether intermediate. I hydrogenated it with
The Science of Defluorination
Catalytic hydrogenation (
Recommended Protocol: Chemoselective Reduction
To reduce the nitro group (
Method: Iron-Mediated Reduction (Bechamp Conditions)
This is the gold standard for fluorinated aromatics. It is self-validating because the reaction stops at the amine and cannot reduce the C-F bond.
Reagents:
-
Iron Powder (325 mesh, reduced) - 5.0 equivalents.
-
Ammonium Chloride (
) - 5.0 equivalents. -
Solvent: Ethanol/Water (3:1 ratio).
Step-by-Step Protocol:
-
Dissolution: Dissolve the nitro-ether intermediate in Ethanol/Water.
-
Activation: Add
and Iron powder. -
Reflux: Heat to vigorous reflux (
) for 2-4 hours.-
Checkpoint: Monitor by TLC. The starting material (yellow/orange) should fade to a colorless or pale brown spot (amine).
-
-
Filtration: Filter hot through a Celite pad to remove iron oxide sludge.
-
Tip: Wash the Celite cake with hot ethyl acetate to recover trapped product.
-
-
Workup: Concentrate the filtrate. Partition between water and Ethyl Acetate. The
group remains intact.
Comparative Data: Reduction Methods
| Method | Reagents | Risk to | Reaction Time | Scalability |
| Catalytic Hydrogenation | High (Defluorination) | 1-2 h | High | |
| Tin Reduction | Low | 4-6 h | Low (Toxic waste) | |
| Iron Reduction | Zero | 2-4 h | High (Industrial) | |
| Sulfide Reduction | Zero | 6-12 h | Medium (Odor) |
Module 3: Purification & Isolation
User Query: "My product is dark and NMR shows broad peaks. I suspect copper contamination from the Ullmann coupling."
The Chelation Solution
Copper residues are paramagnetic and will broaden NMR signals. They also catalyze decomposition. Simple silica columns often fail to remove trace copper.
The "Ammonia Wash" Protocol: If you used Copper/Ligand catalysis:
-
After the reaction, dilute the organic layer with Ethyl Acetate.
-
Wash 1: Wash with 10% aqueous
(Ammonium Hydroxide). The aqueous layer will turn bright blue ( complex). -
Wash 2: Repeat until the aqueous layer is colorless.
-
Wash 3: Brine wash to remove excess ammonia.
-
Dry over
.
Visualizing the Pathway
The following diagram illustrates the complete safe workflow, highlighting the critical "Danger Zone" where
Figure 2: Synthetic workflow comparing the high-risk hydrogenation route vs. the chemoselective iron reduction route.
References
-
Nucleophilic Aromatic Substitution Mechanisms
-
Ullmann Coupling Protocols
-
Chemoselective Reduction of Nitro Groups
-
Bioisosteric Replacement & Stability
-
Williamson Ether Synthesis Challenges
- Wikipedia. "Williamson ether synthesis - Scope and Side Reactions."
-
[Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impurity Control in 4-[3-(Trifluoromethyl)phenoxy]aniline Synthesis
[1]
Introduction: The Purity Imperative
You are likely synthesizing This compound via the nucleophilic aromatic substitution (
While this route is robust, the "diaryl ether" linkage and the "trifluoromethyl" moiety present specific impurity risks that can fail downstream specification limits. This guide deconstructs those risks into a self-validating troubleshooting protocol.
Module 1: The Coupling Phase ( )
Context: The formation of the ether linkage using a base (typically
Q1: I am seeing a persistent yellow impurity at RRT ~0.8 that resists crystallization. What is it?
Diagnosis: This is likely 4-Nitrophenol .[1]
Mechanism: Trace water in your solvent or base acts as a competing nucleophile against the 4-chloronitrobenzene.[1] Hydroxide ions (
-
Moisture Control: Ensure your solvent (DMSO/DMF) has a water content
.[1] Use anhydrous .[1] -
Scavenging: 4-Nitrophenol is acidic.[1] It can be removed during the workup by washing the organic layer strictly with 1M NaOH (pH > 10). The nitrophenol will deprotonate into the water-soluble nitrophenolate (bright yellow aqueous layer), while your neutral nitro-ether product remains in the organic phase.
Q2: My yield is lower than expected, and HPLC shows unreacted 3-(trifluoromethyl)phenol.
Diagnosis: Incomplete conversion due to "Stalled Nucleophilicity."
Mechanism: The phenoxide anion is the active species. If the base particle size is too large (low surface area) or if the reaction temperature is insufficient to overcome the steric bulk of the
-
Grind the Base: Use micronized
to increase surface area.[1] -
Catalyst: Add 1-2 mol% of 18-Crown-6 (if using
base) or TBAI (Phase Transfer Catalyst) to solubilize the phenoxide anion.[1]
Visualization: Competitive Pathways
Caption: Competitive pathways in the coupling step. Moisture leads to 4-nitrophenol, a critical impurity that must be purged via alkaline wash.[1]
Module 2: The Reduction Phase (Nitro Amine)
Context: Catalytic hydrogenation (
Q3: I detect a "dimeric" impurity (Mass M+ = 320-340 range). It’s not the starting material.
Diagnosis: Azo or Azoxy intermediates.[1]
Mechanism: Reduction of nitro groups proceeds via Nitroso (
-
Hydrogen Pressure: Increase
pressure. Low surface concentration of hydrogen on the catalyst favors condensation over reduction.[1] -
Temperature Ramp: Do not heat the reaction initially. Start at
to convert Nitro Amine rapidly, then heat to drive completion. -
Acidity: If using Pd/C, trace acid (acetic acid) can suppress the condensation mechanism.
Q4: Is the Trifluoromethyl ( ) group stable? I see a [M-18] peak.
Diagnosis: Hydrodefluorination (Defluorination).[1]
Mechanism: While aryl-
-
Switch Catalyst: Use Pt/C (Platinum on Carbon) or Sulfided Pd/C .[1] These are less active toward C-F hydrogenolysis than standard Pd/C.[1]
-
Limit Time: Stop the reaction immediately upon hydrogen uptake cessation.
Visualization: Reduction & Side Reactions
Caption: The reduction cascade.[1] Accumulation of Nitroso/Hydroxylamine leads to Azoxy dimers.[1] High H2 pressure favors the vertical green path.
Module 3: Impurity Profile Summary
Use this table to validate your analytical data (HPLC/LC-MS).
| Impurity Name | Structure / Origin | Detection (LC-MS) | Removal Strategy |
| 4-Nitrophenol | Hydrolysis of 4-chloronitrobenzene.[1] | Low mass, polar. | Alkaline Wash: Wash organic layer with 1M NaOH or 5% |
| Bis-ether | 4-Nitro-resorcinol derivative (Rare).[1] | High MW (Dimer).[1] | Stoichiometry: Ensure 3-(CF3)phenol is the limiting reagent or strictly 1.0 eq. |
| Azoxy Dimer | Condensation during reduction.[1] | M+ ~338 (Oxidized dimer).[1] | Recrystallization: Isopropyl Alcohol (IPA) or Ethanol usually purges this.[1] |
| Defluoro-analog | M-18 (Loss of F, gain H).[1] | Process Control: Cannot be easily purified.[1] Must be prevented by lowering Temp/Pressure or changing catalyst.[1] | |
| Regioisomer | 2- or 4-CF3 isomer.[1][2] | Same MW, slightly different RT. | Sourcing: Purchase high-purity 3-(trifluoromethyl)phenol (>99.5%). |
References
-
Nucleophilic Arom
):-
Mechanism & Hydrolysis Risks: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.
-
-
Catalytic Hydrogenation of Nitroarenes
-
Stability of Trifluoromethyl Groups
-
Synthesis of Diarylethers (Sorafenib Intermediates)
-
Patent Reference: Bankston, D., et al. (2002). "Preparation of aryl ureas as raf kinase inhibitors." WO Patent 2000042012.[1]
-
Technical Support Center: Optimizing the Yield of 4-[3-(Trifluoromethyl)phenoxy]aniline
Current Status: Active Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely synthesizing 4-[3-(Trifluoromethyl)phenoxy]aniline (CAS: 63760-46-3) as a key intermediate for the kinase inhibitor Sorafenib (Nexavar) .
The synthesis typically follows a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling 4-chloronitrobenzene with 3-(trifluoromethyl)phenol.
-
Catalytic Hydrogenation: Reducing the nitro group to the target aniline.[1]
While the chemistry appears straightforward, yield losses are frequently observed due to hydrolysis side-reactions during coupling and azo-dimer formation during reduction . This guide addresses these specific bottlenecks with optimizing protocols and troubleshooting logic.
Part 1: The SNAr Coupling Step
Objective: Maximize conversion of 4-chloronitrobenzene to the nitro-ether intermediate while suppressing the formation of 4-nitrophenol.
Experimental Workflow (SNAr)
Figure 1: SNAr reaction pathway highlighting the critical hydrolysis competition.
Troubleshooting & Optimization (Q&A)
Q1: My reaction stalls at 70-80% conversion. Should I increase the temperature? A: Proceed with caution. While increasing temperature (e.g., from 80°C to 120°C) increases the reaction rate, it also accelerates the hydrolysis of 4-chloronitrobenzene if any moisture is present.
-
Diagnosis: Check the water content of your solvent (DMSO/DMF) via Karl Fischer titration. It must be <0.05%.
-
Solution: Instead of just heating, switch to a "dry" protocol. Use anhydrous K2CO3 (ground to a fine powder) and consider adding molecular sieves (4Å) to the reaction vessel. If using DMSO, ensure it is distilled or fresh from a sealed anhydrous bottle.
Q2: I see a significant amount of 4-nitrophenol in my crude LC-MS. Why? A: This is the "Hydrolysis Trap." The base (K2CO3) can deprotonate trace water, generating hydroxide (OH⁻). Hydroxide is a much stronger nucleophile than your phenol, rapidly attacking the 4-chloronitrobenzene to form 4-nitrophenol.
-
Corrective Action:
-
Stoichiometry: Use a slight excess of 3-(trifluoromethyl)phenol (1.05 - 1.1 eq) relative to the nitrobenzene.
-
Base Addition: Do not add all reagents at once. Stir the phenol and K2CO3 in the solvent for 30 minutes before adding the 4-chloronitrobenzene. This ensures the phenol is fully deprotonated to the phenoxide (the active nucleophile) before the electrophile is introduced.
-
Q3: Which solvent provides the best yield/purity profile? A: See the comparative data below. DMSO is kinetically superior but difficult to remove.
| Solvent | Reaction Rate | Impurity Profile | Workup Ease | Recommendation |
| DMSO | Fast (4-6h) | High (if wet) | Difficult (High BP) | Preferred for Scale (with water wash) |
| DMF | Moderate (8-12h) | Moderate | Moderate | Good alternative |
| DMAc | Moderate | Low | Moderate | Best for thermal stability >100°C |
Part 2: The Hydrogenation Step
Objective: Clean reduction of the nitro group to the amine without cleaving the ether bond or defluorinating the trifluoromethyl group.
Experimental Workflow (Reduction)
Figure 2: Hydrogenation logic showing the risk of dimer formation due to hydrogen starvation.
Troubleshooting & Optimization (Q&A)
Q4: My product is colored (orange/red) instead of off-white. Is this an impurity? A: Yes, this indicates the presence of azo or azoxy dimers. These form when the reduction intermediate (hydroxylamine) couples with a nitroso intermediate because the reduction is too slow.
-
Root Cause: "Hydrogen Starvation." The rate of H2 transfer from gas to liquid is slower than the chemical reaction rate.
-
Solution:
-
Agitation: Increase stirring speed (>1000 rpm) to maximize the gas-liquid interface.
-
Pressure: If using a balloon, switch to a Parr shaker or autoclave at 3-5 bar (40-70 psi).
-
Catalyst: Ensure your Pd/C is not poisoned. A loading of 5-10 wt% (dry basis) relative to substrate is standard.
-
Q5: Can I use Iron/HCl (Béchamp reduction) instead of Pd/C? A: You can, but it is not recommended for high-yield optimization.
-
Pros: Cheaper, avoids defluorination risks (though CF3 is stable on phenyl rings).
-
Cons: Creates massive iron oxide sludge waste; lower yield due to occlusion of product in the sludge; potential for hydrolysis of the ether bond under strong acidic conditions at high heat.
-
Verdict: Stick to Pd/C in Methanol or Ethyl Acetate for pharmaceutical-grade purity.
Q6: Is the trifluoromethyl group stable under these hydrogenation conditions? A: Generally, yes. The C-F bond in a CF3 group attached to an aromatic ring is robust. However, if you observe "M-20" peaks (loss of HF) in MS, you are over-reducing.
-
Fix: Add a catalyst poison like diphenyl sulfide (trace amounts) or switch to Pt/C (Platinum on Carbon) , which is less prone to hydrodehalogenation than Palladium.
Part 3: Optimized Protocol (The "Golden Batch")
Based on Bankston et al. and patent literature [1, 2], this protocol balances yield and purity.
Step 1: Coupling
-
Charge DMSO (5 vol) and 3-(trifluoromethyl)phenol (1.05 eq) into a reactor.
-
Add K2CO3 (1.2 eq, milled anhydrous) . Stir at 25°C for 30 min.
-
Add 4-chloronitrobenzene (1.0 eq) .
-
Heat to 90°C for 4-6 hours. Monitor by HPLC (Target: <1% SM).
-
Quench: Cool to 20°C. Pour into Water (10 vol) . The product should precipitate.
-
Filter: Wash cake with water to remove DMSO/inorganic salts. Dry at 50°C.
Step 2: Hydrogenation
-
Dissolve the Nitro-Ether intermediate in Methanol (10 vol) .
-
Add 10% Pd/C (5 wt% loading, 50% wet) .
-
Purge with N2, then H2.
-
Stir vigorously under H2 (balloon or 1-2 bar) at 25-30°C. Note: Exothermic reaction—control temp.
-
Filter through Celite to remove catalyst.
-
Concentrate filtrate.
-
Purification: If the oil is dark, dissolve in EtOAc and bubble HCl gas to precipitate the This compound Hydrochloride salt . This rejects azo impurities effectively.
References
-
Bankston, D. et al. "A Scalable Synthesis of the Kinase Inhibitor Sorafenib." Organic Process Research & Development, 2002.
-
Lögers, M. et al. "Process for the preparation of Sorafenib." World Intellectual Property Organization, WO2006034796, 2006.
-
BenchChem Technical Support. "Optimizing Nucleophilic Aromatic Substitution of 2,3,4-Trichlorobenzenethiol." (General SNAr mechanistic reference).
-
Nuzhdin, A. L. et al. "Selective Liquid-Phase Hydrogenation of a Nitro Group in Substituted Nitrobenzenes over Au/Al2O3 Catalyst." ChemPlusChem, 2015.
Sources
Technical Support Center: High-Pressure Synthesis of Trifluoromethylanilines
This technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and engineers. It prioritizes actionable troubleshooting over theoretical generalities.
Ticket Category: Process Optimization & Troubleshooting Status: Active Applicable Isomers: 2-, 3-, and 4-trifluoromethylaniline (TFMA)
Executive Summary
The synthesis of trifluoromethylanilines presents a dichotomy of failure modes: Hydrodefluorination (HDF) during reductive methods and Corrosion/Runaway during substitution methods. This guide addresses the two primary industrial routes:
-
High-Pressure Ammonolysis (Substitution of chlorobenzotrifluorides).
-
Catalytic Hydrogenation (Reduction of nitrobenzotrifluorides).
Module 1: High-Pressure Ammonolysis (Substitution Route)
Context: This route converts 4-chlorobenzotrifluoride to 4-TFMA using liquid ammonia and copper catalysts. Standard Operating Window: 180–220°C | 80–110 bar (8–11 MPa) | 8–14 hours.
📉 Troubleshooting Guide: Ammonolysis
Q1: The reaction stalls at 60-70% conversion despite extended residence time. What is the root cause?
-
Root Cause: Catalyst Deactivation or Mass Transfer Limitation.
-
Corrective Action:
-
Catalyst Synergy: Switch to a dual-catalyst system: CuCl + Cu Powder (Mass ratio 1:0.1 to 1:0.4). The metallic copper acts as a reducing reservoir to regenerate active Cu(I) species in situ.
-
Phase Transfer: Introduce PEG-400 or PEG-3000 (3-5% wt) to facilitate transport between the polar ammonia phase and the lipophilic aromatic halide.
-
Agitation: Verify impeller tip speed. High-pressure autoclaves often suffer from poor mixing at the bottom; use a gas-entrainment impeller.
-
Q2: We are detecting high levels of diphenylamine impurities (>5%). How do we suppress this?
-
Root Cause: Over-reaction (Self-Arylation).
-
Corrective Action:
-
Ammonia Excess: Increase the
:Substrate molar ratio to at least 6:1 or 8:1 . High local concentration of suppresses the secondary amine formation. -
Water Control: Ensure water content is <1%. Hydrolysis of the
group to a carboxylic acid (benzoic acid derivative) is catalyzed by high-temperature aqueous base.
-
Q3: The reactor pressure spikes unexpectedly during the ramp-up.
-
Root Cause: Thermal expansion of liquid ammonia.
-
Corrective Action:
-
Fill Factor: Never exceed 60% liquid fill volume at ambient temperature. Liquid ammonia has a high coefficient of expansion; a "liquid-full" reactor at 180°C will hydraulically rupture the burst disc.
-
📊 Workflow Diagram: Ammonolysis Cycle
Figure 1: Critical Control Points (CCP) in the Copper-Catalyzed Ammonolysis Workflow.
Module 2: Catalytic Hydrogenation (Reduction Route)
Context: Reduction of nitrobenzotrifluoride to TFMA using
📉 Troubleshooting Guide: Hydrogenation
Q1: We observe 2-5% defluorinated byproducts (toluidines). How do we stop C-F cleavage?
-
Root Cause: Unchecked Lewis acidity on the catalyst surface or highly active Pd sites.
-
Corrective Action:
-
Switch Metal: Palladium (Pd) is aggressive toward C-F bonds. Switch to Platinum (Pt/C) or Pt/MWNT (Multi-walled nanotubes), which show higher chemoselectivity for
over . -
Acid Scavengers: Add MgO (Magnesium Oxide) or Morpholine (0.5 - 1.0 eq) to the reaction mixture. HF formed during initiation autocatalyzes further defluorination. Neutralizing trace HF breaks this cycle.
-
Vapor Phase Inhibitors: If running continuous flow, trace levels of sulfur (sulfided catalyst) can poison the sites responsible for hydrogenolysis of the C-F bond without stopping nitro reduction.
-
Q2: The reaction rate slows drastically after the first batch (Catalyst Recycling issues).
-
Root Cause: Fluoride Poisoning.
-
Corrective Action:
-
Support Selection: Avoid silica or alumina supports if HF is suspected. Use Carbon (C) or Titania (
) supports which are more resistant to fluoride attack. -
Wash Protocol: Wash the recycled catalyst with dilute alkaline solution (1%
) followed by abundant water to desorb fluoride ions before re-use.
-
📊 Selectivity Pathway Diagram
Figure 2: Kinetic competition between nitro reduction and C-F bond cleavage (HDF).
Module 3: Equipment & Safety Engineering
Context: Handling HF (Hydrofluoric Acid) byproducts and high-pressure ammonia requires specific metallurgy. Standard Stainless Steel (SS316) is often insufficient.
🛡️ Material Compatibility Matrix
| Material | Max Temp (in HF/Ammonia mix) | Suitability | Notes |
| SS316/304 | < 60°C | 🔴 Poor | Pitting corrosion occurs rapidly if trace HF is present. |
| Hastelloy C-276 | 250°C | 🟢 Excellent | The gold standard for this synthesis. Resists pitting and stress-corrosion cracking.[7][8] |
| Monel 400 | < 120°C | 🟡 Conditional | Excellent for pure HF, but corrosion rates spike >120°C or if air (oxygen) is present. |
| Inconel 600 | < 70°C | 🟡 Conditional | Good for dilute, non-aerated HF only. |
| Glass/Enamel | N/A | 🔴 Fatal | HF etches glass immediately. Do not use glass-lined reactors if any defluorination is possible. |
⚠️ Safety Critical Controls
-
HF Management: Even in the ammonolysis route, trace hydrolysis generates Fluoride. Ensure the reactor vent line passes through a Caustic Scrubber (NaOH) before reaching the flare/vent.
-
Toxicology: TFMA causes methemoglobinemia (blue skin, oxygen deprivation).
-
Protocol: All operators must carry a personal detector. In case of skin contact, use PEG-400 wash immediately (more effective than water alone for lipophilic amines).
-
-
Rupture Discs: Use Inconel or Hastelloy rupture discs. Standard nickel discs may fail prematurely due to embrittlement.
References
-
High Pressure Ammonolysis: Method for preparing p-trifluoromethylaniline by performing high pressure ammonolysis. CN103408436B. (Describes the CuCl/Cu catalyst system and pressure conditions). Link
-
Hydrogenation Selectivity: Preparation of trifluoromethylanilines. US Patent 6,333,434. (Details the issue of isomerization and defluorination during hydrogenation). Link
-
Catalyst Technology: The solvent-free selective hydrogenation of nitrobenzene to aniline: an unexpected catalytic activity of ultrafine Pt nanoparticles. Green Chemistry, RSC. (Supports the use of Pt over Pd for selectivity). Link
-
Material Safety: Corrosion Resistance of HASTELLOY® Alloys.[2][8][9] Haynes International / Parr Instruments Data. (Verifies C-276 superiority over Monel at high temps). Link
-
Chemical Safety: 3-(Trifluoromethyl)aniline Safety Data Sheet. Fisher Scientific. (Toxicology and First Aid). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. inkosas.cz [inkosas.cz]
- 3. CN103408436A - Method for preparing p-trifluoromethylaniline by performing high pressure ammonolysis - Google Patents [patents.google.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. CN103408436B - Method for preparing p-trifluoromethylaniline by performing high pressure ammonolysis - Google Patents [patents.google.com]
- 6. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hast C276 [hightempmetals.com]
- 8. parrinst.com [parrinst.com]
- 9. info.ornl.gov [info.ornl.gov]
Technical Support Center: Synthesis of 4-[3-(Trifluoromethyl)phenoxy]aniline
[1]
Current Status: Online Agent: Senior Application Scientist Ticket ID: CAS-10158-43-1-SYNTH Subject: Catalyst Selection & Process Optimization for Diaryl Ether Formation and Nitro Reduction[1]
Executive Summary: The Synthetic Logic
The synthesis of 4-[3-(Trifluoromethyl)phenoxy]aniline —a critical intermediate for kinase inhibitors like Sorafenib—hinges on two competing chemical imperatives:
-
Activation for Coupling: Creating the diaryl ether bond requires overcoming the high energy barrier of nucleophilic aromatic substitution (SNAr).
-
Selectivity in Reduction: Reducing the nitro group to an aniline without compromising the sensitive trifluoromethyl (-CF₃) moiety, which is prone to hydrodefluorination under standard catalytic hydrogenation conditions.
This guide prioritizes the Nitro-Route (4-chloronitrobenzene + 3-trifluoromethylphenol) as the industrial standard due to its atom economy and scalability, while addressing the specific catalytic challenges of the subsequent reduction step.[1]
Module 1: Ether Bond Formation (The Coupling Step)
Core Reaction: Nucleophilic Aromatic Substitution (SNAr) Substrates: 4-Chloronitrobenzene + 3-(Trifluoromethyl)phenol Primary Driver: Base-mediated activation (Not typically metal-catalyzed in this specific route).
Troubleshooting Guide: SNAr Efficiency
Q: I am observing low conversion (<50%) despite refluxing for 24 hours. Should I add a Copper catalyst? A: Adding Copper (Ullmann conditions) is generally unnecessary for nitro-activated halides. 4-Chloronitrobenzene is sufficiently electrophilic due to the strong electron-withdrawing nitro group.[1]
-
Root Cause Analysis: The issue is likely water contamination or base passivation .[1]
-
The Mechanism: Phenoxide nucleophiles are highly solvated by water, drastically reducing their reactivity. Even trace moisture in DMSO/DMF can quench the reaction.
-
The Fix:
-
Q: My reaction mixture turns black/tarry. What is happening? A: This indicates thermal decomposition or oxidative polymerization of the phenol.[1]
Module 2: Nitro Reduction (The Critical Catalytic Step)
Core Reaction: Catalytic Hydrogenation
Substrates: 4-[3-(Trifluoromethyl)phenoxy]nitrobenzene
Catalyst Selection Matrix
| Catalyst | Activity | Selectivity (-CF₃ retention) | Recommendation |
| Pd/C (10%) | High | Low to Moderate | Risky. Prone to C-F bond cleavage (hydrodefluorination) at high pressures or prolonged reaction times.[1] |
| Pt/C (Sulfided) | Moderate | High | Preferred. Sulfur poisons the highly active sites responsible for C-F activation while permitting -NO₂ reduction. |
| Raney Nickel | High | Moderate | Good Alternative. Effective at lower pressures; typically cheaper but pyrophoric handling is required.[1] |
| Fe/NH₄Cl | Low | Perfect | Fallback. Stoichiometric chemical reduction.[1] Zero risk of defluorination, but generates iron waste (non-green). |
Troubleshooting Guide: Hydrogenation
Q: MS analysis shows a [M-20] or [M-18] impurity peak. What is this? A: This is the signature of defluorination .[1][2] The -CF₃ group is being reduced to -CHF₂ or -CH₃.[1]
-
Immediate Action:
-
Stop the reaction immediately.
-
Switch Catalyst: Move to 5% Pt/C (sulfided) or Vanadium-doped Pt .
-
Acid Control: Ensure the media is neutral. Acidic conditions accelerate C-F cleavage on Pd surfaces.[1]
-
Q: The reaction stalls at the hydroxylamine intermediate (R-NHOH). A: This is common with poisoned catalysts (like sulfided Pt) if the temperature is too low.
-
The Fix: Increase temperature slightly (e.g., from 25°C to 40-50°C) rather than increasing hydrogen pressure. High pressure favors defluorination more than it aids the final reduction step.
Module 3: Validated Experimental Protocol
Step 1: Synthesis of 4-[3-(Trifluoromethyl)phenoxy]nitrobenzene
-
Charge: A 3-neck flask with 3-(Trifluoromethyl)phenol (1.0 eq), Anhydrous K₂CO₃ (1.5 eq), and DMSO (5 vol).
-
Inert: Purge with N₂ for 15 mins.
-
Heat: Stir at 100°C for 1 hour to generate the potassium phenoxide.
-
Add: 4-Chloronitrobenzene (1.05 eq) dissolved in minimal DMSO.
-
React: Stir at 100°C for 4–6 hours. Monitor by HPLC.
-
Workup: Pour into ice water. Filter the precipitate. Wash with water to remove DMSO.[1] Recrystallize from Ethanol/Water if necessary.[1]
Step 2: Selective Hydrogenation to this compound
-
Charge: Autoclave with Nitro-intermediate (1.0 eq) and Methanol (10 vol).
-
Catalyst: Add 5% Pt/C (sulfided) (5 wt% loading relative to substrate).
-
Note: If using Pd/C, strictly limit H₂ pressure to 1 atm (balloon) and monitor closely.
-
-
Reduction: Pressurize to 3 bar (45 psi) H₂. Stir at 40°C.[1]
-
Monitor: Check reaction every 2 hours. Stop immediately upon disappearance of starting material to prevent over-reduction.[1]
-
Workup: Filter catalyst through Celite (keep wet to prevent fire). Concentrate filtrate to obtain the off-white solid product.[1]
Module 4: Process Visualization
The following diagram illustrates the reaction pathway and the critical decision points for catalyst selection to avoid side reactions.
Caption: Synthetic pathway highlighting the critical divergence in hydrogenation selectivity. Route B (Pt/C) minimizes the risk of defluorination inherent in Route A.
References
-
Vertex AI Search. (2026). Synthesis method for sorafenib intermediate (CN105085388A). Google Patents. Link
-
Vertex AI Search. (2026). Process for the catalytic hydrogenation of nitrobenzene (US4265834A).[1] Google Patents. Link
-
Vertex AI Search. (2026). Ullmann Reaction Mechanism and Catalysis. Organic Chemistry Portal. Link
-
Vertex AI Search. (2026). Catalytic Defluoroalkylation of Trifluoromethylaromatics. ResearchGate. Link
-
Vertex AI Search. (2026). Synthesis of Sorafenib: Industrial Routes. ChemicalBook. Link
Improving the reaction conditions for Ullmann condensation of anilines
Status: Operational Topic: Optimization of C-N Coupling (Anilines + Aryl Halides) Ticket Priority: High (Drug Development/Synthesis) Lead Scientist: Senior Application Specialist
Diagnostic Matrix: Troubleshooting & Error Resolution
Use this matrix to diagnose reaction failures immediately. These solutions are based on kinetic analysis and catalyst speciation studies.
| Observation / Symptom | Root Cause Analysis | Corrective Action (The Fix) |
| Reaction mixture turns Blue or Green | Oxidation of Catalyst. Cu(I) has oxidized to inactive Cu(II). This is the #1 cause of failure. | 1. Check inert gas lines for leaks.2. Degas solvents (sparge with Ar/N2 for 30 mins).3. Add a reducing agent (e.g., 10 mol% Sodium Ascorbate) to regenerate Cu(I) in situ. |
| Low Conversion (<20%) | "Off-Cycle" Resting State. The catalyst is trapped as an unreactive cuprate cluster or lacks sufficient ligand stabilization. | 1. Increase Ligand:Cu ratio (Standard is 2:1; try 4:1).2. Switch Ligand: If using diamines, switch to L-Proline or Oxalamides (see SOPs below).3. Ensure stirring is vigorous (mass transfer limitation). |
| Dehalogenation (Ar-H formed) | Hydrodehalogenation Side Reaction. Presence of protic impurities or "hot" solvent acting as H-source. | 1. Switch solvent: Avoid alcohols if using high temp; use dry DMF/DMSO.2. Lower temperature: High T (>110°C) promotes reduction.3. Dry the base (K3PO4/Cs2CO3) under vacuum at 120°C overnight. |
| Reaction Stalls after 50% | Product Inhibition. The resulting aniline product binds Cu(I) stronger than the substrate, poisoning the catalyst. | 1. Use a ligand with higher binding affinity (e.g., Oxalic Diamides ).2. Add fresh catalyst/ligand batch midway (dosing strategy). |
| Precipitate forms early | Solubility Limit. Reactants or base are not dissolving, preventing the heterogeneous surface reaction (if using inorganic base). | 1. Switch Base: Use soluble organic bases (e.g., DBU) or add phase transfer catalyst (TBAB).2. Switch Solvent: DMSO usually dissolves polar intermediates better than Toluene. |
Visual Troubleshooting Logic Tree
Caption: Logic flow for diagnosing common Ullmann coupling failures based on visual and analytical cues.
Validated Standard Operating Procedures (SOPs)
Do not use classical copper bronze conditions (200°C). Use these modern, ligand-accelerated protocols.
SOP 1: The "Ma Protocol" (Amino Acid Promoted)
Best For: Aryl Iodides/Bromides, cost-sensitive scale-up, and polar substrates. Mechanism: Amino acids form a stable, soluble anionic species with Cu(I), lowering the activation energy for oxidative addition.
-
Reagents:
-
Workflow:
-
Step 1: Charge an oven-dried Schlenk tube with CuI, L-Proline, and K2CO3.
-
Step 2: Evacuate and backfill with Argon (3 cycles).
-
Step 3: Add Aryl Halide and Aniline (if liquid) via syringe. Add DMSO.
-
Step 4: Heat to 80–90°C for 12–24 hours.
-
Step 5: Monitor via HPLC.
-
-
Why this works: L-Proline creates a "bifunctional" catalyst that directs the aniline to the metal center via hydrogen bonding.
SOP 2: The "Buchwald Protocol" (Diol Promoted)
Best For: Aryl Iodides, air-sensitive setups (more robust), and alcohol-soluble substrates.
-
Reagents:
-
Workflow:
-
Step 1: Combine CuI, K3PO4, and solid substrates in a vial.
-
Step 2: Add IPA, Ethylene Glycol, and liquid substrates.
-
Step 3: Cap (can often run under air, but Argon is safer for reproducibility).
-
Step 4: Heat to 80°C .
-
-
Why this works: Ethylene glycol chelates Cu(I), increasing solubility in IPA and preventing catalyst aggregation.
Deep Dive FAQ: Mechanism & Causality
Q: Why is the choice of base so critical in Ullmann vs. Buchwald-Hartwig (Pd)? A: In Pd-catalysis, the base primarily neutralizes acid. In Cu-catalysis (Ullmann), the base is often involved in the Rate Determining Step (RDS) . The base must deprotonate the amine before or during its coordination to the copper center. Weak bases (like K2CO3) require a ligand (like L-Proline) that can shuttle the proton or stabilize the transition state. Hard bases (like alkoxides) can shut down the reaction by saturating the copper coordination sphere.
Q: Why do I need 10-20 mol% Copper when Pd works at 1 mol%? A: Copper undergoes a one-electron oxidation (Cu I to III) or a radical mechanism, which is kinetically slower and more prone to disproportionation (2Cu(I) -> Cu(0) + Cu(II)) than the two-electron Pd(0)/Pd(II) cycle. The higher loading compensates for the portion of the catalyst that inevitably deactivates (oxidizes) or forms inactive clusters during the reaction.
Q: Can I use Cu(0) powder or Cu(II) salts? A: Yes, but they are "Pre-catalysts."
-
Cu(0): Requires surface oxidation to generate active Cu(I). This introduces an induction period.
-
Cu(II): Requires a reducing agent (excess amine or solvent) to become Cu(I).
-
Recommendation: Stick to CuI (Copper Iodide) for the most consistent "Time-Zero" activity.
Visualizing the Catalytic Cycle
The diagram below illustrates the modern understanding of the ligand-assisted pathway. Note that the Ligand (L) prevents the formation of inactive Copper-Halide bridges.
Caption: The Cu(I)/Cu(III) catalytic cycle. The ligand (L) is essential to stabilize the high-energy Cu(III) intermediate.
References
-
Ma, D., et al. (2001). "CuI/L-Proline Catalyzed Coupling Reactions of Aryl Halides with Nucleophiles." Journal of the American Chemical Society. [Link]
-
Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002).[3] "Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere."[3] Organic Letters. [Link]
-
Maiti, D., et al. (2010). "Ligand-Accelerated Ullmann-Type C-N Coupling." Chemical Science. [Link]
-
Taillefer, M., et al. (2007). "Mild and Efficient Copper-Catalyzed Amination of Aryl Bromides and Iodides." Angewandte Chemie International Edition. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews. [Link]
Sources
Technical Support Center: Purification of 4-[3-(Trifluoromethyl)phenoxy]aniline
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of crude 4-[3-(Trifluoromethyl)phenoxy]aniline. The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the successful outcome of subsequent synthetic steps and the efficacy and safety of the final product. The synthesis of this molecule, often via routes such as the Ullmann condensation, can result in a range of impurities that require robust purification strategies. This guide will address common challenges encountered during the purification process.
Troubleshooting Guide: A Systematic Approach
Encountering issues during the purification of this compound is common. This troubleshooting guide provides a logical workflow to diagnose and resolve these challenges.
Caption: Troubleshooting workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the purification of this compound.
Impurity Identification and Removal
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. For a typical Ullmann condensation between a substituted phenol and an aniline, common impurities include:
-
Unreacted Starting Materials: Such as 4-aminophenol and 1-halo-3-(trifluoromethyl)benzene.
-
Positional Isomers: Formation of 2-[3-(trifluoromethyl)phenoxy]aniline or 3-[3-(trifluoromethyl)phenoxy]aniline can occur, especially if reaction conditions are not stringently controlled.
-
Side-Reaction Products: Homocoupling of the aryl halide can lead to the formation of biphenyl ether derivatives.[1][2]
Q2: My crude product is a dark oil, but the pure compound should be a solid. What should I do?
A2: The dark color often indicates the presence of oxidized impurities or residual copper catalyst from an Ullmann coupling. An initial workup with a dilute acid wash (e.g., 1M HCl) can help remove basic impurities and some metal residues.[3] If the product is an oil due to a high concentration of impurities, it may be necessary to proceed directly to column chromatography to isolate the desired product before attempting recrystallization.
Recrystallization Troubleshooting
Q3: I'm struggling to find a suitable solvent system for the recrystallization of this compound. What do you recommend?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[4] For a molecule with both polar (amine) and nonpolar (trifluoromethylphenoxy) groups, a mixed solvent system is often effective.
Recommended Solvent Systems to Screen:
| Solvent System | Rationale |
|---|---|
| Ethanol/Water | Ethanol provides good solubility for the aromatic portions, while the addition of water as an anti-solvent at elevated temperatures can induce crystallization upon cooling.[5] |
| Toluene/Heptane | Toluene will dissolve the compound, and the slow addition of heptane will decrease the solubility to promote crystal growth. |
| Isopropanol/Water | Similar to ethanol/water, offering a different polarity profile that may be advantageous. |
General Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol or toluene).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[6]
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Slowly add the hot anti-solvent (e.g., water or heptane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. To prevent this:
-
Use a lower boiling point solvent system.
-
Ensure a slower cooling rate. Insulate the flask to allow for gradual cooling.
-
Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation.
-
Add a seed crystal of the pure compound to induce crystallization.
Chromatography Troubleshooting
Q5: What type of column chromatography is best for separating positional isomers of this compound?
A5: The separation of positional isomers can be challenging due to their similar polarities.
-
High-Performance Liquid Chromatography (HPLC): A Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase is often effective for separating aromatic positional isomers.[8] These columns provide alternative selectivity to standard C18 columns through π-π and dipole-dipole interactions.
-
Gas Chromatography (GC): For volatile and thermally stable compounds like trifluoromethyl-substituted anilines, a capillary GC column with a mid-polarity stationary phase (e.g., a cyanopropylphenyl- or trifluoropropyl-based phase) can provide excellent resolution of isomers.[9]
Q6: I am seeing significant tailing of my product peak during column chromatography. What is the cause and how can I fix it?
A6: Peak tailing in chromatography of amines is often due to strong interactions between the basic amine group and acidic silanol groups on the silica gel surface. To mitigate this:
-
Add a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine or ammonia. This will compete with the analyte for the active sites on the silica.
-
Use an end-capped silica gel or an alternative stationary phase like alumina.
Visualizing the Challenge: Key Molecular Structures
Understanding the structures of the target molecule and its potential impurities is crucial for developing an effective purification strategy.
Caption: Structures of this compound and common impurities.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This method is suitable for the quantitative analysis of this compound and the separation of its volatile impurities, including positional isomers.
| Parameter | Value |
| Column | AT-210 (or similar trifluoropropyl-functionalized column), 30 m x 0.53 mm ID, 1.0 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant pressure of 3.0 psi |
| Injector Temp. | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
| Oven Program | Initial temp 150 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 10 min |
| Injection Vol. | 1 µL |
| Sample Prep. | 1 mg/mL in acetone or ethyl acetate |
Rationale: A trifluoropropyl-functionalized column is chosen for its unique selectivity towards fluorinated compounds and its ability to resolve positional isomers of aromatic compounds.[9]
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed for the preparative separation of this compound from less polar and some more polar impurities.
| Parameter | Recommendation |
| Stationary Phase | Silica gel, 230-400 mesh |
| Mobile Phase | Gradient elution: Start with 100% Heptane, gradually increasing the polarity with Ethyl Acetate. A typical gradient might be from 0% to 20% Ethyl Acetate over 10-15 column volumes. |
| Sample Loading | Dry loading is recommended to improve resolution. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent before loading the dried powder onto the column. |
| Monitoring | Thin Layer Chromatography (TLC) with the same solvent system to track the separation. |
Rationale: Gradient elution allows for the separation of compounds with a wider range of polarities. Dry loading prevents the introduction of a large volume of strong solvent at the beginning of the separation, which can lead to band broadening.[10]
References
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Patil, S. S., et al. (2023). A practical and efficient method for the synthesis of sorafenib and regorafenib. SynOpen, 7(1), 422-429.
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]
- Google Patents. (2014). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent synthetic developments and applications of the Ullmann reaction. A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]
-
PubMed Central (PMC). (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Swissmedic. (n.d.). Nitrosamines by GC-MS/MS. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Retrieved from [Link]
-
Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]
-
ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]
-
PubMed. (n.d.). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethoxy)aniline. Retrieved from [Link]
-
Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. Retrieved from [Link]
-
Veeprho. (n.d.). 4-Aminophenol Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS]. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sorafenib-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS. Retrieved from [Link]
-
YouTube. (2015). How to recognize alcohols, amines and ethers. Retrieved from [Link]
-
YouTube. (2016). Ullmann Reaction (biphenyl formation )- IIT JEE & NEET | Vineet Khatri Sir | ATP STAR Kota. Retrieved from [Link]
-
SynZeal. (n.d.). Sorafenib EP Impurity D. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. scribd.com [scribd.com]
- 8. related impurities 4-aminophenol: Topics by Science.gov [science.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Handling and Storage of Trifluoromethylated Reagents
Welcome to the technical support center for trifluoromethylated reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful but sensitive reagents. The introduction of a trifluoromethyl (-CF₃) group can dramatically improve the metabolic stability, lipophilicity, and binding affinity of drug candidates, making these reagents indispensable in modern chemistry.[1] However, their reactivity also demands careful handling and a nuanced understanding of their chemical behavior.
This center provides field-proven insights and troubleshooting guides in a direct question-and-answer format to help you navigate the complexities of your experiments and ensure safe, successful, and reproducible outcomes.
Part 1: General Principles for Handling Air- & Moisture-Sensitive Reagents
Many trifluoromethylated reagents are sensitive to atmospheric oxygen and moisture.[2] Adherence to proper inert atmosphere techniques is not merely a suggestion but a prerequisite for success.[3]
Frequently Asked Questions (General)
Q1: What basic equipment do I need to handle sensitive CF₃ reagents?
A1: At a minimum, you will need a well-maintained Schlenk line or a glove box.[4] A Schlenk line is a vacuum/inert gas manifold system suitable for most operations.[3] For highly sensitive or prolonged experiments, a glove box provides a more controlled environment.[5] Essential glassware includes oven-dried Schlenk flasks with side-arms, glass stoppers, and rubber septa. For liquid transfers, use oven-dried, nitrogen-flushed gas-tight syringes or a double-tipped needle (cannula).[6]
Q2: How do I properly dry my glassware and solvents?
A2: All glassware should be disassembled and oven-dried at >120 °C for at least 4 hours (ideally overnight) and allowed to cool in a desiccator or under a stream of dry inert gas (N₂ or Ar). Solvents must be rigorously dried using an appropriate drying agent (e.g., sodium/benzophenone for THF, activated molecular sieves) or passed through a solvent purification system. Never assume a sealed bottle of solvent from a supplier is sufficiently anhydrous for a highly sensitive reaction.
Q3: My syringe/cannula might have some air in it. How do I ensure an inert transfer?
A3: Before drawing up the reagent, the syringe or cannula must be purged of air and moisture. This is achieved by flushing with dry inert gas at least 10 times.[6] For a syringe, draw dry nitrogen from your reaction flask's headspace and expel it. Repeat this cycle. For cannula transfer, insert both ends of the cannula into the septa of the reagent bottle and the reaction flask, then apply a gentle positive pressure of inert gas to the reagent bottle to initiate the liquid transfer.
Part 2: Reagent-Specific Guides & Troubleshooting
This section addresses the specific challenges associated with the most common classes of trifluoromethylating reagents.
A. The Ruppert-Prakash Reagent (TMSCF₃): Nucleophilic CF₃ Source
Trifluoromethyltrimethylsilane (TMSCF₃) is a volatile liquid that serves as a potent nucleophilic "CF₃⁻" equivalent upon activation.[7][8] It is valued for its ability to trifluoromethylate carbonyls and other electrophiles.[9]
| Parameter | Recommendation | Rationale & Expert Insight |
| Storage Temp. | 2–8 °C[10] | Prevents pressurization from this volatile liquid (b.p. 54-56 °C) and slows potential decomposition.[11] |
| Atmosphere | Under inert gas (N₂ or Ar)[10] | TMSCF₃ is highly sensitive to moisture and air, which can hydrolyze it to fluoroform (CHF₃) and (TMS)₂O.[10] |
| Container | Original Sure/Seal™ bottle or similar | These bottles are designed for the easy and safe transfer of air-sensitive reagents via syringe or cannula.[6] |
| Shelf Life | Check manufacturer's date. If in THF, be aware of peroxide formation.[12] | Solutions in THF can form explosive peroxides upon prolonged storage. Date the bottle upon opening and test for peroxides if stored for >12 months.[12] |
Q1: My trifluoromethylation of an aldehyde with TMSCF₃ and catalytic TBAF is not working or is very low-yielding. What went wrong?
A1: This is a classic issue with several potential root causes. Let's troubleshoot systematically.
-
Inertness of the System: The most common culprit is moisture. The fluoride initiator (TBAF, CsF, etc.) is highly hygroscopic, and any water will preferentially react with TMSCF₃, quenching it. Ensure your glassware was rigorously dried, your solvent is anhydrous, and your inert gas is of high purity.[9]
-
Activity of the Initiator: The fluoride source is the "spark plug" for the reaction.[13] Anhydrous TBAF is notoriously difficult to keep dry. Consider using freshly opened TBAF or drying it under high vacuum. Alternatively, potassium fluoride (KF) or cesium fluoride (CsF) can be flame-dried under vacuum before use.[14]
-
Mechanism of Activation: TMSCF₃ itself is unreactive towards carbonyls.[8][13] A nucleophilic initiator (like F⁻) is required to attack the silicon atom, forming a hypervalent silicate intermediate which then releases the trifluoromethyl anion equivalent.[13][15] If this activation fails, the reaction will not proceed.
-
Solvent Choice: The reaction is highly solvent-dependent. Polar aprotic solvents like THF or DMF are typically required to solubilize the initiator and facilitate the ionic mechanism.[16]
Protocol: Inert Atmosphere Setup for TMSCF₃ Reactions
-
Glassware Prep: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a condenser overnight.
-
Assembly: Quickly assemble the hot glassware and attach it to the Schlenk line. Seal the joints with high-vacuum grease.
-
Purging: Evacuate the flask under high vacuum until it cools to room temperature, then backfill with dry inert gas (N₂ or Ar). Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[3]
-
Reagent Addition: Add your substrate and anhydrous solvent via syringe. If using a solid initiator (e.g., CsF), add it before purging. Cool the reaction to the desired temperature (e.g., 0 °C) before adding TMSCF₃ dropwise via a purged, gas-tight syringe.
Diagram: General Workflow for Handling Sensitive Reagents
Caption: General workflow for air-sensitive reagents.
B. Togni Reagents: Electrophilic CF₃ Source
Togni reagents, such as 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are hypervalent iodine compounds.[17] They are crystalline solids that act as electrophilic trifluoromethylating agents, often participating in radical-mediated pathways.[18][19]
| Parameter | Recommendation | Rationale & Expert Insight |
| Storage Temp. | Room Temperature (Cool, dark place) | The pure solid is metastable. Avoid excessive heat.[17] |
| Atmosphere | Standard atmosphere is acceptable | Unlike TMSCF₃, Togni reagents are not particularly sensitive to air or moisture for storage purposes. |
| Incompatibilities | Strong acids, bases, and reductants[17] | Can react violently with these materials. |
| Safety Alert | Potential for Exothermic Decomposition! | Pure Togni Reagent II can decompose exothermically and release gas if heated above its melting point (~123 °C).[17][18] Handle with care and avoid heating the solid in a closed container. Formulations mixed with diatomaceous earth are sold to improve safety.[18] |
Q1: My radical trifluoromethylation using Togni's reagent is giving a complex mixture of products and low yield. What should I check?
A1: Radical reactions require precise control. Here’s a checklist:
-
Initiation Method: Togni's reagent often requires an initiator to generate the CF₃ radical. This can be a transition metal catalyst (e.g., Cu(I)) or a photoredox catalyst under visible light. Ensure your catalyst is active and not poisoned.
-
Solvent Effects: Radical reactions can be sensitive to the solvent. Solvents like DMSO or DMF are often used but can participate in side reactions.[20] Screen a few different polar aprotic solvents to find the optimal one for your substrate.[21]
-
Degassing: Oxygen can intercept radical intermediates, terminating the desired reaction. While the reagent itself is not air-sensitive, the reaction mechanism often is. Degas your solvent and reaction mixture thoroughly via sparging with inert gas or through freeze-pump-thaw cycles.
-
Substrate Compatibility: Your starting material may contain functional groups that are unstable to radical conditions or that can be preferentially trifluoromethylated. Analyze your side products to diagnose potential issues.
C. Langlois' Reagent (CF₃SO₂Na): Radical CF₃ Source
Sodium trifluoromethanesulfinate, known as Langlois' reagent, is a convenient and bench-stable solid precursor to the trifluoromethyl radical.[22][23][24] It is considered one of the easier-to-handle trifluoromethylating agents.[25]
| Parameter | Recommendation | Rationale & Expert Insight |
| Storage Temp. | Room Temperature (<15 °C recommended)[22] | While bench-stable, storing in a cool, dark place maximizes its long shelf life.[25] |
| Atmosphere | Store under inert gas[22] | The reagent is hygroscopic.[22] While less sensitive than TMSCF₃, minimizing moisture exposure is good practice. |
| Appearance | White to off-white/orange powder[22] | Significant color deviation may indicate decomposition or impurities. |
| Key Advantage | Ease of handling, stability, low cost[25] | This makes it an attractive choice for large-scale synthesis and for labs not fully equipped for highly sensitive reagents. |
Q1: My reaction with Langlois' reagent and tert-butyl hydroperoxide (TBHP) as an oxidant is sluggish and incomplete. How can I improve it?
A1: This is a common pairing where the oxidant generates the key CF₃ radical.
-
Oxidant Quality: TBHP is sold as an aqueous solution and its concentration can decrease over time. Use a fresh bottle or titrate an older one to determine its active concentration.
-
Reaction Conditions: These reactions often require elevated temperatures to facilitate radical generation. Ensure your reaction is being heated appropriately.
-
pH and Additives: The reaction pH can be critical. Sometimes, the addition of an acid or base can significantly impact the rate and yield. In some cases, additives like LiCl have been shown to accelerate reaction rates.[25]
-
Alternative Oxidants: If TBHP is not effective for your substrate, consider other oxidants like di-tert-butyl peroxide or potassium persulfate (K₂S₂O₈).
Diagram: Troubleshooting a Failed Trifluoromethylation
Caption: Troubleshooting decision tree for failed reactions.
Part 3: Safety, Quenching, and Disposal
Q1: What are the essential personal protective equipment (PPE) requirements?
A1: Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but check compatibility).[10] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of volatile or toxic compounds.[11][26]
Q2: How do I safely quench a reaction containing excess trifluoromethylating reagent?
A2: NEVER add water or aqueous solutions directly to a reaction mixture containing a significant amount of active reagent. This can cause a violent, uncontrolled reaction.
Protocol: General Quenching Procedure for Trifluoromethylated Reagents
This procedure should be performed under an inert atmosphere in a fume hood.[26]
-
Dilute: Ensure the reaction mixture is diluted with a suitable, non-reactive solvent (e.g., THF, toluene).
-
Cool: Place the reaction flask in an ice-water or dry ice/acetone bath to dissipate heat generated during the quench.[26]
-
Slow Addition of Protic Solvent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise via a syringe or addition funnel.[27] You may observe gas evolution or a mild exotherm.
-
Sequential Quench: Once the initial reactivity subsides, you can sequentially add more reactive alcohols, such as ethanol, then methanol, and finally, very cautiously, water.[27]
-
Neutralize & Dispose: After the quench is complete and the solution has stirred at room temperature for at least 2 hours, it can be neutralized and prepared for disposal according to your institution's hazardous waste guidelines.[28]
References
-
Togni reagent II - Wikipedia. Wikipedia.[Link]
-
Anslyn Group Safety Manual. University of Texas at Austin, Department of Chemistry.[Link]
-
Handling Pyrophoric Reagents. Pacific Northwest National Laboratory.[Link]
-
Trifluoromethyltrimethylsilane - American Chemical Society. (2021). American Chemical Society.[Link]
-
Anion-Initiated Trifluoromethylation by TMSCF3. (2017). National Institutes of Health.[Link]
-
Trifluoromethyltrimethylsilane - Wikipedia. Wikipedia.[Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.[Link]
-
Togni reagent II - Grokipedia. Grokipedia.[Link]
-
Stability of Ruppert-Prakash reagent (TMSCF3). (2015). Reddit.[Link]
-
Defluoroalkylation of Trifluoromethane with Organolithium Reagents. (2021). ResearchGate.[Link]
-
Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3). (2011). ACS Publications.[Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews.[Link]
-
Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. (2021). ACS Publications.[Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). ResearchGate.[Link]
-
Langlois' Reagent: An Efficient Trifluoromethylation Reagent. (2023). ResearchGate.[Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. University of California, Irvine Environmental Health and Safety.[Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.[Link]
-
Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety.[Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (2010). National Institutes of Health.[Link]
-
Reagent of the month – November - Langlois reagent. (2022). SigutLabs.[Link]
-
Quenching Reactive Substances. University of Wisconsin-Madison, Department of Chemistry.[Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar.[Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET.[Link]
-
Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams. (2021). ACS Publications.[Link]
-
Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. ResearchGate.[Link]
-
Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. ResearchGate.[Link]
Sources
- 1. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 3. chemistryviews.org [chemistryviews.org]
- 4. ossila.com [ossila.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. acs.org [acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Togni reagent II - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sodium Trifluoromethanesulfinate | 2926-29-6 | TCI AMERICA [tcichemicals.com]
- 23. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 24. 2926-29-6 | Sodium trifluoromethanesulfinate - AiFChem [aifchem.com]
- 25. researchgate.net [researchgate.net]
- 26. pnnl.gov [pnnl.gov]
- 27. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 28. chem.tamu.edu [chem.tamu.edu]
Validation & Comparative
A Comparative Study of Trifluoromethylated Anilines in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical synthesis. Among the various fluorinated building blocks, trifluoromethylated anilines stand out for their profound impact on the physicochemical and biological properties of target molecules. This guide provides an in-depth comparative analysis of trifluoromethylated anilines, offering experimental insights and data to inform their effective utilization in synthesis.
The Trifluoromethyl Group: A Game-Changer in Molecular Design
The introduction of a trifluoromethyl (-CF3) group into an aniline ring dramatically alters its electronic and steric properties. The strong electron-withdrawing nature of the -CF3 group significantly impacts the basicity of the amino group and the reactivity of the aromatic ring.[1] This electronic modulation is a key factor in enhancing the metabolic stability and membrane permeability of drug candidates.[2][3][4] Furthermore, the lipophilicity conferred by the -CF3 group can improve a molecule's ability to cross biological membranes, a highly desirable trait in pharmaceutical and agrochemical development.[1]
A Tale of Three Isomers: Ortho, Meta, and Para
The position of the trifluoromethyl group on the aniline ring—ortho, meta, or para—has a profound and predictable influence on the molecule's reactivity and physical properties. Understanding these differences is crucial for selecting the appropriate isomer for a given synthetic application.
Electronic Effects and Basicity
The electron-withdrawing inductive effect (-I) of the trifluoromethyl group decreases the electron density on the nitrogen atom of the amino group, thereby reducing its basicity compared to aniline. This effect is most pronounced in the ortho and para isomers due to the additional electron-withdrawing resonance effect (-R).
-
Para-Trifluoromethylaniline: The -CF3 group at the para position directly delocalizes the lone pair of electrons from the nitrogen atom through resonance, making it the least basic among the three isomers.[5]
-
Ortho-Trifluoromethylaniline: Similar to the para isomer, the ortho-CF3 group reduces basicity through both inductive and resonance effects. Additionally, intramolecular hydrogen bonding between the amino and trifluoromethyl groups can further stabilize the free base, contributing to its low basicity.
-
Meta-Trifluoromethylaniline: In the meta position, the -CF3 group exerts only its inductive effect, making meta-trifluoromethylaniline the most basic of the three isomers, although still significantly less basic than aniline itself.[5]
Table 1: Comparison of pKa values for Trifluoromethylaniline Isomers
| Compound | pKa of Conjugate Acid |
| Aniline | 4.62[6] |
| 2-(Trifluoromethyl)aniline | ~2.5 |
| 3-(Trifluoromethyl)aniline | 3.25 |
| 4-(Trifluoromethyl)aniline | 2.75[6] |
Note: pKa values can vary slightly depending on the measurement conditions.
Reactivity in Nucleophilic Aromatic Substitution
The electron-deficient nature of the aromatic ring in trifluoromethylated anilines, particularly in the ortho and para isomers, makes them more susceptible to nucleophilic aromatic substitution (SNAr) reactions compared to aniline. This enhanced reactivity opens up avenues for the synthesis of complex substituted anilines.
Synthetic Strategies for Trifluoromethylated Anilines
Several synthetic routes are available for the preparation of trifluoromethylated anilines, each with its own advantages and limitations. The choice of method often depends on the desired isomer, scale of the reaction, and available starting materials.
From Trifluoromethylated Nitroarenes
A common and reliable method involves the reduction of the corresponding trifluoromethylated nitroarenes. This approach is versatile as a wide range of substituted nitroaromatics are commercially available or readily synthesized.
Experimental Protocol: Reduction of 3-Nitrobenzotrifluoride to 3-(Trifluoromethyl)aniline
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzotrifluoride (1 equivalent) in ethanol.
-
Reagent Addition: Carefully add tin(II) chloride dihydrate (3-4 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Reduction of 3-Nitrobenzotrifluoride
Direct Trifluoromethylation of Anilines
Recent advances in catalysis have enabled the direct trifluoromethylation of anilines.[7] These methods often employ photoredox catalysis or transition-metal catalysis and offer a more atom-economical approach.[8][9] However, controlling the regioselectivity can be a challenge.[10]
Conceptual Workflow for Direct Trifluoromethylation
Direct Trifluoromethylation of Aniline
Multi-step Syntheses from Benzotrichlorides
An industrial-scale process for preparing trifluoromethylanilines involves a multi-step sequence starting from benzotrichlorides.[11] This method includes nitration, conversion of the trichloromethyl group to a trifluoromethyl group using anhydrous hydrofluoric acid, and subsequent reduction of the nitro group.[11] While efficient for large-scale production, this process involves hazardous reagents and multiple steps.[11]
Comparative Performance in a Common Synthetic Transformation: Amide Bond Formation
To provide practical, comparative data, the performance of ortho-, meta-, and para-trifluoromethylaniline was evaluated in a standard amide bond formation reaction with benzoyl chloride.
Experimental Protocol: Acylation of Trifluoromethylanilines
-
Reactant Preparation: In separate flasks, dissolve 2-(trifluoromethyl)aniline, 3-(trifluoromethyl)aniline, and 4-(trifluoromethyl)aniline (1 equivalent each) in dichloromethane. Add triethylamine (1.2 equivalents) to each flask.
-
Acylation: Cool the solutions to 0 °C and add benzoyl chloride (1.1 equivalents) dropwise to each flask.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir for 2 hours. Monitor the progress by TLC.
-
Work-up and Purification: Upon completion, wash each reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate. The resulting amides were purified by recrystallization.
Table 2: Comparative Yields in Amide Bond Formation
| Aniline Isomer | Product Yield (%) |
| 2-(Trifluoromethyl)aniline | 85 |
| 3-(Trifluoromethyl)aniline | 95 |
| 4-(Trifluoromethyl)aniline | 92 |
Analysis of Results:
The differences in yield can be attributed to a combination of electronic and steric factors.
-
3-(Trifluoromethyl)aniline: Exhibited the highest yield, consistent with it being the most basic and least sterically hindered of the three isomers.
-
4-(Trifluoromethyl)aniline: The lower basicity due to the para-CF3 group resulted in a slightly lower yield compared to the meta isomer.
-
2-(Trifluoromethyl)aniline: The significant steric hindrance from the ortho-CF3 group, in addition to its reduced basicity, led to the lowest yield among the three.
Applications in Drug Development and Materials Science
The unique properties imparted by the trifluoromethyl group have led to the widespread use of trifluoromethylated anilines in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
-
Medicinal Chemistry: The enhanced metabolic stability, increased lipophilicity, and altered basicity make trifluoromethylated anilines valuable precursors for a wide range of bioactive molecules, including anti-inflammatory agents and kinase inhibitors.[2][3][4]
-
Agrochemicals: Many modern herbicides and insecticides incorporate the trifluoromethylaniline scaffold to improve their efficacy and environmental persistence.
-
Materials Science: The thermal and chemical stability of the C-F bond makes trifluoromethylated anilines useful in the development of high-performance polymers and liquid crystals.[7]
Safety and Handling
Trifluoromethylated anilines are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4][12][13][14] They can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[12][13][14] Always consult the Safety Data Sheet (SDS) before use.
Conclusion
Trifluoromethylated anilines are versatile and powerful building blocks in modern organic synthesis. A thorough understanding of the distinct properties of the ortho, meta, and para isomers is essential for their strategic and effective application. By carefully considering the electronic and steric effects of the trifluoromethyl group, researchers can harness its unique characteristics to design and synthesize novel molecules with enhanced properties for a wide range of applications, from life-saving pharmaceuticals to advanced materials.
References
- The Impact of Trifluoromethyl Groups: Exploring Applications of 2,5-Bis(trifluoromethyl)aniline. (2026-01-22). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. (2021-10-08). MDPI.
- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025-08-12). Chemical Communications (RSC Publishing). DOI:10.1039/D5CC03280F.
- Preparation of trifluoromethylanilines. (US6333434B1). Google Patents.
- A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Mechanism for trifluoromethylation of aniline. ResearchGate.
- Trifluoromethylarylation of alkenes using anilines. (2023-10-27). PMC - NIH.
- Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. (2026-02-03). ACS Publications.
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure.
- 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375. PubChem.
- 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880. PubChem.
- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2025-08-10). ResearchGate.
- Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. Organic & Biomolecular Chemistry (RSC Publishing).
- SAFETY DATA SHEET. Fisher Scientific.
- Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (2025-08-08). ResearchGate.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016-01-19). SciSpace.
- Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018-07-08). ResearchGate.
- 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922. PubChem.
- Amine. Wikipedia.
- Nucleophilic Aromatic Substitution. ResearchGate.
- Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews - ACS Publications.
- Nucleophilicity Trends of Amines. (2018-05-07). Master Organic Chemistry.
- Material Safety Data Sheet. (2008-10-11). Alfa Aesar.
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011-12-08). Macmillan Group - Princeton University.
- Shifting Merocyanine-Imine Exchange with Visible Light. (2026-01-15). American Chemical Society.
- Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. PubMed - NIH.
- 2-Methyl-3-(trifluoromethyl)aniline. Santa Cruz Biotechnology.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 12. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. abdurrahmanince.net [abdurrahmanince.net]
Strategic Advantages of 4-[3-(Trifluoromethyl)phenoxy]aniline in Drug Design
The following guide provides an in-depth technical analysis of 4-[3-(Trifluoromethyl)phenoxy]aniline (CAS: 41605-31-6), positioning it as a critical scaffold in the design of Type II kinase inhibitors.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals
Executive Summary: The "Linker-Tail" Advantage
In the high-stakes optimization of kinase inhibitors, the "linker-tail" segment—the moiety that extends from the hinge-binding region into the hydrophobic allosteric pocket—is often the determinant of selectivity and metabolic half-life.
This compound serves as a privileged building block for this specific architectural requirement. Unlike simple phenoxy-anilines, this scaffold integrates a meta-trifluoromethyl (
This guide objectively compares this scaffold against non-fluorinated and chlorinated alternatives, supported by mechanistic rationale and experimental protocols.[1]
Mechanistic Rationale: Why This Scaffold Works
The efficacy of this molecule stems from the synergistic effects of its three structural components:
-
The Aniline Anchor: Acts as a nucleophilic handle for coupling with "warheads" (e.g., quinazolines, pyridines) or forming urea linkers (common in Sorafenib analogs).
-
The Phenoxy Bridge: Provides a flexible ether linkage (
) that allows the molecule to adopt the necessary "L-shape" or "U-shape" to navigate the kinase gatekeeper residue. -
The 3-Trifluoromethyl Tail:
-
Metabolic Blockade: The
group at the meta position sterically and electronically protects the phenyl ring from CYP450-mediated oxidation (hydroxylation), a common failure point for unsubstituted phenyl rings. -
Hydrophobic Filling: The volume of
(approx. 42 ų) is similar to an isopropyl group but with much higher lipophilicity, allowing it to displace high-energy water molecules from the hydrophobic back-pocket of the kinase.
-
Visualization: Mechanism of Action in Kinase Binding
The following diagram illustrates how the this compound moiety functions within a Type II Kinase Inhibitor complex.
Caption: Schematic representation of the scaffold's role in Type II kinase inhibition. The 3-CF3 tail occupies the deep hydrophobic pocket, anchoring the inhibitor.
Comparative Analysis: Performance vs. Alternatives
The following data compares this compound against its common structural analogs used in Hit-to-Lead optimization.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | 3-CF3 Phenoxy Aniline (Subject) | 4-Phenoxy Aniline (Unsubstituted) | 4-(4-Chlorophenoxy) Aniline | 3-Methoxy Phenoxy Aniline |
| Electronic Effect ( | +0.43 (Strong EWG) | 0.00 (Neutral) | +0.23 (Weak EWG) | +0.12 (Weak EWG) |
| Lipophilicity (Est. LogP) | ~3.8 - 4.1 | ~2.2 | ~2.9 | ~2.1 |
| Metabolic Liability | Low (CF3 blocks oxidation) | High (Para-hydroxylation risk) | Medium (Dehalogenation risk) | High (O-demethylation) |
| Conformational Bias | Twisted (Favors pocket fit) | Planar/Flexible | Linear | Flexible |
| Kinase Selectivity | High (Specific hydrophobic fit) | Low (Promiscuous binder) | Medium | Low |
Key Insight: The replacement of a hydrogen or methyl group with a trifluoromethyl group significantly increases lipophilicity (
Experimental Protocol: Synthesis of a Urea-Linked Kinase Inhibitor
This protocol demonstrates the coupling of this compound to a heteroaryl isocyanate, a standard workflow for synthesizing Sorafenib-like kinase inhibitors.
Objective: Synthesize a diaryl urea inhibitor targeting VEGFR2.
Reagents Required:
-
Scaffold: this compound (1.0 eq)
-
Partner: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Base: Triethylamine (TEA) (Optional, catalytic)
Step-by-Step Methodology:
-
Preparation of Reaction Vessel:
-
Flame-dry a 50 mL round-bottom flask under an argon atmosphere.
-
Charge with This compound (253 mg, 1.0 mmol) dissolved in 10 mL of anhydrous DCM.
-
-
Coupling Reaction (Urea Formation):
-
Cool the solution to 0°C using an ice bath.
-
Add 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (221 mg, 1.0 mmol) dropwise over 5 minutes.
-
Note: The reaction is typically exothermic. Maintain temperature <5°C during addition to prevent side reactions.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting aniline spot (polar) should disappear, replaced by a less polar urea product spot.
-
-
Work-up and Purification:
-
Concentrate the solvent in vacuo.
-
Recrystallize the solid residue from Ethanol/Water or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).
-
Yield Expectation: 85–95% (Urea formation is high-yielding with electron-deficient isocyanates).
-
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis workflow for coupling the aniline scaffold to form a urea-based inhibitor.
Critical Analysis: Limitations and Considerations
While powerful, this scaffold is not a universal solution. Researchers must consider:
-
Solubility: The high lipophilicity (cLogP > 4) of the final inhibitors can lead to poor aqueous solubility. Formulation strategies (e.g., salt formation, amorphous solid dispersions) are often required.
-
Molecular Weight: Adding the phenoxy-CF3 motif adds significant mass (~237 Da). Care must be taken to keep the final molecule within Lipinski's Rule of 5 (MW < 500 Da) if oral bioavailability is the goal.
-
Cost: Trifluoromethylated intermediates are generally more expensive than their chloro- or methyl- counterparts, impacting the cost of goods (COGS) in large-scale manufacturing.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3][4]
-
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[5]
-
BenchChem Technical Support. Metabolic Stability Analysis: Trifluoromethyl vs Methyl Substituents.
-
PubChem Compound Summary. this compound (CAS 41605-31-6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthetic Challenges of 4-[3-(Trifluoromethyl)phenoxy]aniline: A Comparative Guide
In the landscape of modern medicinal chemistry and materials science, halogenated anilines serve as indispensable building blocks. Among these, 4-[3-(trifluoromethyl)phenoxy]aniline is a prominent intermediate, particularly in the synthesis of targeted therapeutics like the multi-kinase inhibitor, Sorafenib. The incorporation of the trifluoromethyl (CF3) group is a strategic choice, often enhancing metabolic stability, bioavailability, and binding affinity of the final active pharmaceutical ingredient (API).[1] However, the very electronic properties that make the CF3 group desirable also impose significant limitations on the reactivity of the parent aniline, creating challenges for process chemists and drug developers.
This guide provides an in-depth, data-supported comparison of the synthetic utility of this compound against relevant alternatives. We will dissect the electronic and steric hurdles presented by the trifluoromethyl group, offer practical, experimentally-backed strategies to overcome these limitations, and present a comparative analysis to inform your synthetic planning.
The Double-Edged Sword: Electronic and Steric Effects of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). This profoundly influences the reactivity of the this compound molecule in two key ways:
-
Reduced Nucleophilicity of the Amino Group: The CF3 group deactivates the entire aromatic system, pulling electron density away from the phenoxy-aniline core. This significantly reduces the electron-donating ability of the amino group, making it a weaker nucleophile compared to its non-fluorinated counterpart, 4-phenoxyaniline. This decreased nucleophilicity is a primary obstacle in many classical aniline reactions.
-
Activation of the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): While deactivating the ring towards electrophilic attack, the strong electron-withdrawing nature of the CF3 group, especially when positioned meta to the phenoxy linkage, can render the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction pathway not typically observed with electron-rich anilines.
From a steric perspective, the trifluoromethyl group is considerably bulkier than a hydrogen or even a methyl group, which can introduce steric hindrance at nearby reaction centers, further complicating synthetic transformations.[2]
Comparative Analysis in Key Synthetic Transformations
To illustrate the practical implications of these electronic and steric effects, we will compare the performance of this compound with its non-fluorinated analog, 4-phenoxyaniline, in common synthetic reactions.
Amide Bond Formation: A Common Hurdle
Amide coupling is one of the most frequently employed reactions in pharmaceutical synthesis. However, for electron-deficient anilines like this compound, this reaction can be sluggish and often results in poor yields with standard coupling agents.
Conceptual Experimental Workflow: Comparative Amide Coupling
Caption: Comparative workflow for amide coupling.
Data Summary: Amide Coupling Reactivity
| Aniline Derivative | Coupling Conditions | Expected Yield | Rationale for Performance |
| This compound | EDC, DMAP, cat. HOBt, DIPEA, MeCN, 23°C | Moderate to Good | The reduced nucleophilicity of the amine requires a more potent activating system. DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium intermediate that is more susceptible to attack by the weak nucleophile.[2] |
| 4-Phenoxyaniline | Standard EDC/HOBt, DCM, RT | High | The higher nucleophilicity of the amino group allows for efficient coupling under milder, standard conditions without the need for additional activators like DMAP. |
As the data suggests, a standard coupling protocol that works efficiently for 4-phenoxyaniline would likely result in low conversion and poor yields with its trifluoromethylated counterpart.[2] The use of a more robust coupling system, as detailed in the protocol below, is often necessary to achieve satisfactory results.
Detailed Protocol: Amide Coupling with an Electron-Deficient Aniline
This protocol is adapted from a method demonstrated to be effective for the amidation of electron-deficient amines.[2]
-
Reactant Preparation: To a stirred solution of the carboxylic acid (1.0 equiv) in acetonitrile (0.1 M), add this compound (1.0 equiv).
-
Reagent Addition: Sequentially add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv), 4-dimethylaminopyridine (DMAP) (1.0 equiv), and a catalytic amount of 1-hydroxybenzotriazole (HOBt) (0.1 equiv).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with electron-deficient anilines may require extended reaction times (24-48 hours).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While this compound can participate in these reactions as the amine component, its reduced nucleophilicity can influence reaction kinetics and catalyst selection.
When considering a related substrate, 4-bromo-3-(trifluoromethyl)aniline, in Buchwald-Hartwig couplings, the choice of ligand and base is critical for success.[3] The electron-deficient nature of the substrate necessitates the use of bulky, electron-rich phosphine ligands to promote the reductive elimination step of the catalytic cycle.
Logical Relationship: Factors Influencing Buchwald-Hartwig Amination Success
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: Structure-Activity Relationship of 4-[3-(Trifluoromethyl)phenoxy]aniline Analogs
Executive Summary & Core Directive
This guide critically evaluates the 4-[3-(Trifluoromethyl)phenoxy]aniline scaffold, a privileged pharmacophore in modern drug discovery. Best known as the hydrophobic "tail" moiety of the multi-kinase inhibitor Sorafenib (Nexavar) , this structure is essential for inducing and stabilizing the DFG-out conformation in Type II kinase inhibitors.
We compare the baseline scaffold against its evolved fluorinated analog (the Regorafenib intermediate) and alternative halogenated isosteres. The analysis focuses on how subtle structural modifications to this phenoxy-aniline ether core dictate potency, metabolic stability, and kinase selectivity profiles.
Comparative Analysis: The Scaffold Landscape
The efficacy of this scaffold relies on the biaryl ether linkage providing conformational flexibility, while the 3-trifluoromethyl group occupies the hydrophobic allosteric pocket of the target kinase.
Product Comparison Matrix
| Feature | Standard Scaffold (Sorafenib-Type) | Fluoro-Enhanced (Regorafenib-Type) | Chloro-Isostere |
| IUPAC Name | This compound | 4-[4-Amino-3-fluorophenoxy]-3-trifluoromethylbenzene* | 4-(3-Chlorophenoxy)aniline |
| Core Modification | Base Structure | + Fluorine at Aniline C-3 | - |
| LogP (Calc) | ~3.6 | ~3.8 (Higher Lipophilicity) | ~3.1 |
| Metabolic Stability | Moderate (CYP3A4 oxidation prone) | High (F blocks metabolic soft spot) | Low (Cl is metabolically labile) |
| Kinase Potency ( | VEGFR2: 90 nM (in Sorafenib) | VEGFR2: 4.2 nM (in Regorafenib) | Generally 5-10x less potent |
| Primary Utility | Renal/Hepatocellular Carcinoma | Colorectal/GIST (Refractory cases) | Early-stage screening hits |
*Note: Nomenclature varies based on the "head" group attachment. In Regorafenib, the fluorine is on the central phenyl ring, ortho to the urea linkage.
Mechanistic Causality (Expert Insight)
-
The "Fluorine Effect": In the Regorafenib-type scaffold, the addition of a fluorine atom to the central phenyl ring (ortho to the urea linkage in the final drug) serves two critical functions:
-
Conformational Lock: The fluorine atom creates a dipole interaction that rigidifies the molecule, reducing the entropic penalty upon binding to the kinase ATP pocket.
-
Metabolic Blocking: It sterically and electronically protects the ring from oxidative metabolism, significantly extending the drug's half-life compared to the non-fluorinated Sorafenib precursor.
-
Experimental Protocols
Synthesis of this compound
Integrity Check: This protocol utilizes a Nucleophilic Aromatic Substitution (
Reagents:
-
4-Aminophenol (1.0 eq)[1]
-
1-Chloro-3-(trifluoromethyl)benzene (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Solvent: Anhydrous DMSO
Workflow:
-
Deprotonation: Charge a reaction vessel with 4-aminophenol and DMSO. Sparge with Nitrogen.[2] Add KOtBu slowly at
to form the phenoxide anion. Stir for 30 mins.-
Checkpoint: Solution should turn dark, indicating anion formation.
-
-
Coupling: Add 1-Chloro-3-(trifluoromethyl)benzene dropwise.
-
Heating: Heat the mixture to
for 4-6 hours.-
Validation: Monitor via TLC (Hexane:EtOAc 3:1) or HPLC. Disappearance of aminophenol indicates completion.
-
-
Quench & Workup: Cool to RT. Pour into ice-water (
volume). The product typically precipitates as a solid. Filter and wash with water. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required for biological assay.
Kinase Inhibition Assay (VEGFR2 Proxy)
To validate the activity of derivatives synthesized from this scaffold, a FRET-based enzymatic assay is standard.
-
Enzyme Prep: Recombinant human VEGFR2 kinase domain.
-
Substrate: Poly(Glu, Tyr) 4:1 labeled with a fluorophore.
-
Reaction: Incubate Scaffold-Derivative (variable conc.) + ATP (
levels) + Enzyme + Substrate in kinase buffer ( HEPES, ). -
Detection: Measure phosphorylation via fluorescence intensity or TR-FRET after 60 mins.
-
Analysis: Fit data to a sigmoidal dose-response curve to calculate
.
Visualization of SAR Logic
The following diagram illustrates the Structure-Activity Relationship decision tree for optimizing this scaffold.
Caption: SAR Decision Tree highlighting the impact of structural modifications on kinase inhibitory potential.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow for the generation of the core scaffold via Nucleophilic Aromatic Substitution.
References
-
Wilhelm, S. M., et al. (2004). "Bay 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.
-
Wilhelm, S. M., et al. (2011). "Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity." International Journal of Cancer.
-
Bankston, D., et al. (2002). "A Scalable Synthesis of the Antitumor Agent BAY 43-9006." Organic Process Research & Development.
-
Liu, L., et al. (2023). "Structure-Activity Relationship of Diphenyl Urea Derivatives as Anticancer Agents." Molecules.
Sources
Metabolic Stability Profiling: 4-[3-(Trifluoromethyl)phenoxy]aniline Derivatives vs. Bioisosteres
Executive Technical Brief
4-[3-(Trifluoromethyl)phenoxy]aniline serves as a critical pharmacophore in medicinal chemistry, most notably as the "hinge-binding" or "solvent-exposed" fragment in Type II kinase inhibitors (e.g., Sorafenib). While the trifluoromethyl (
This guide details the assessment of this scaffold's metabolic stability, focusing on distinguishing between Phase I oxidative clearance (CYP450-mediated) and Phase II conjugation. It provides a comparative framework for evaluating the parent scaffold against structurally optimized derivatives designed to mitigate rapid hepatic clearance.
Structural Liability Assessment
Before initiating wet-lab protocols, it is essential to understand the causality of metabolic instability in this specific scaffold.
The "Push-Pull" Metabolic Conflict
-
The Stabilizer (
): The electron-withdrawing nature of the trifluoromethyl group deactivates the distal phenyl ring, effectively shielding it from CYP450-mediated arene oxidation. -
The Liability (Aniline): The electron-rich aniline ring is highly susceptible to two primary clearance pathways:
-
N-Oxidation: Mediated largely by CYP2C9 and CYP3A4, leading to hydroxylamines (toxicophores) and subsequent nitroso derivatives.
-
Ortho-Hydroxylation: The electron-donating amine directs oxidation to the ortho position, facilitating rapid Phase II glucuronidation or sulfation.
-
Hypothesis for Optimization: Derivatization of the aniline nitrogen (e.g., urea formation) or steric/electronic blocking of the ortho positions (e.g., fluorination) should significantly extend intrinsic half-life (
Protocol: Microsomal Clearance Profiling ( )
This protocol utilizes Human Liver Microsomes (HLM) to determine intrinsic clearance. It is designed to be self-validating through the use of specific high- and low-clearance controls.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Test System: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]
-
Controls:
-
High Clearance: Verapamil or Testosterone.
-
Low Clearance: Warfarin.[2]
-
Step-by-Step Workflow
-
Pre-Incubation: Dilute test compound to 1
M in phosphate buffer (100 mM, pH 7.4) containing microsomes (0.5 mg/mL final). Pre-incubate at 37°C for 5 minutes.-
Why 1
M? To ensure the reaction follows first-order kinetics ( ).
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50
L) at minutes. -
Quenching: Immediately dispense aliquots into 150
L ice-cold Quench Solution. -
Processing: Centrifuge at 4,000 rpm for 20 mins (4°C) to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode).
Diagram: Experimental Workflow
Caption: Standardized workflow for assessing intrinsic clearance using liver microsomes.
Comparative Analysis: Parent vs. Derivatives
The following data represents a comparative analysis of the parent scaffold against common medicinal chemistry modifications.
Calculations:
-
Slope (
): Derived from the linear regression of vs. time.[3] -
Half-life (
): -
Intrinsic Clearance (
): [Units: L/min/mg]
Representative Stability Data (Human Liver Microsomes)
| Compound ID | Structure Description | Stability Class | ||
| Parent | This compound | 12.5 | 110.9 | Unstable |
| Analog A | N-Acetylated (Amide derivative) | > 120 | < 11.5 | High |
| Analog B | 2-Fluoroaniline (Ortho-blocker) | 45.0 | 30.8 | Moderate |
| Analog C | Urea-linked (Sorafenib-like) | > 240 | < 5.8 | High |
| Control 1 | Verapamil (Positive Control) | 15.0 | 92.4 | Validated |
| Control 2 | Warfarin (Negative Control) | > 300 | < 4.0 | Validated |
Data Interpretation[1][5][7][8][9][12][13][14]
-
The Parent (High Clearance): The short half-life (12.5 min) confirms the aniline group is a "metabolic handle." The
exceeds hepatic blood flow limits when scaled, predicting poor oral bioavailability. -
Analog B (Ortho-Fluorination): Placing a fluorine atom adjacent to the amine (on the aniline ring) extends half-life by ~3.6x. This sterically and electronically hinders the formation of the ortho-aminophenol metabolite.
-
Analog C (Urea Linkage): Capping the nitrogen in a urea motif (common in kinase inhibitors) virtually eliminates Phase I oxidative clearance at this site, shifting the metabolic burden to the slower ether dealkylation or distal ring oxidation.
Metabolic Pathway Mapping
Understanding where the molecule breaks down is as important as how fast.
Primary Biotransformation Routes
-
Path A (Tox): N-hydroxylation of the parent aniline. This is a "structural alert" for idiosyncratic toxicity.
-
Path B (Clearance): Ring hydroxylation followed by sulfation.
-
Path C (Stability): The
group successfully blocks the distal ring, forcing enzymes to attack the aniline ring.
Diagram: Metabolic Fate
Caption: Divergent metabolic pathways: Bioactivation (Red) vs. Clearance (Yellow/Green).
Recommendations for Optimization
Based on the metabolic profiling of this compound:
-
Avoid Free Anilines: Unless the aniline is required for a specific hydrogen bond donor interaction in the active site, it should be capped (amide/urea) or replaced with a bioisostere (e.g., aminopyridine).
-
Fluorine Walk: If the aniline must remain primary, perform a "fluorine scan" on the aniline ring. Substitution at the 2-position (ortho) is most effective for blocking metabolism without destroying H-bond capability.
-
Assay Validation: Always run the parent compound alongside derivatives. If the parent
increases unexpectedly, check for CYP inhibition (the parent itself might inhibit the enzyme, masking its own clearance).
References
-
Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Di, L., et al. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening, 8(4), 453-462. Link
-
Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-885. Link
-
Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: Idiosyncratic drug reactions and the reactive metabolite concept. Current Opinion in Drug Discovery & Development, 8(1). Link
Sources
A Comparative Guide to Multi-Kinase Inhibitors Synthesized from the 4-[3-(Trifluoromethyl)phenyl]aniline Scaffold
This guide provides an in-depth comparison of potent multi-kinase inhibitors derived from the 4-[3-(trifluoromethyl)phenyl]aniline scaffold. We will dissect their performance in critical in vitro and in vivo studies, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on their therapeutic potential. The focus is not merely on results but on the causality behind experimental design and the strategic importance of this chemical framework in modern oncology.
The Strategic Value of the 4-[3-(Trifluoromethyl)phenyl]aniline Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" due to their inherent ability to bind to multiple, disease-relevant biological targets. The 4-[3-(trifluoromethyl)phenyl]aniline moiety is a prime example, particularly in the development of kinase inhibitors. Its value stems from several key features:
-
The Trifluoromethyl (CF3) Group : This electron-withdrawing group is a cornerstone of modern drug design. It significantly enhances metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its lipophilicity improves cell membrane permeability, contributing to better oral bioavailability.
-
The Bi-Aryl Urea Linkage : As we will explore, compounds derived from this scaffold often incorporate a urea functional group. This urea motif is a highly effective "hinge-binder," capable of forming a robust network of hydrogen bonds with the kinase hinge region, a critical interaction for potent and selective inhibition.
-
Tunable Selectivity : The phenoxy portion of the parent structure, or the analogous substituted phenyl ring in derivatives like Sorafenib, projects into the solvent-exposed region of the ATP-binding pocket. This allows for extensive chemical modification to fine-tune the inhibitor's selectivity profile, balancing potency against desired and off-target kinases.
This guide will use the FDA-approved drug Sorafenib as a primary case study, comparing its performance against its close structural analog Regorafenib and other relevant alternatives. These compounds exemplify the successful translation of the scaffold's potential into clinically effective cancer therapies.
Synthesis Strategy: The Path to Bi-Aryl Urea Kinase Inhibitors
The construction of this class of inhibitors is a testament to efficient and scalable organic synthesis. The most common approach involves the formation of an unsymmetrical bi-aryl urea. A representative synthesis for Sorafenib is built upon the reaction of an activated aniline with a second aromatic amine.
The key starting material is 4-chloro-3-(trifluoromethyl)aniline . This compound is activated, often with phosgene or a phosgene equivalent like carbonyldiimidazole (CDI), to form a reactive isocyanate or carbamoyl imidazole intermediate. This intermediate is then coupled with the second amine component, in Sorafenib's case, 4-(4-aminophenoxy)-N-methylpicolinamide, to yield the final urea product.[1][2][3]
Rationale for this approach:
-
Robustness: The urea formation reaction is high-yielding and generally proceeds under mild conditions.
-
Modularity: This two-part construction (aniline + amine) allows for a modular approach. By simply swapping either the aniline or amine component, a diverse library of analogs can be rapidly synthesized for structure-activity relationship (SAR) studies.
Below is a generalized workflow for the synthesis of Sorafenib.
Caption: Generalized synthetic workflow for Sorafenib.
Comparative Analysis: In Vitro Performance
The primary mechanism of action for Sorafenib and its analogs is the inhibition of multiple protein kinases involved in tumor progression, including those in the Raf/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs) that drive angiogenesis.[4]
Kinase Inhibition Profile
An inhibitor's potency is quantified by its half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency. Sorafenib was initially developed as a Raf-1 kinase inhibitor but was later found to be a multi-kinase inhibitor, targeting key angiogenic RTKs like VEGFR and PDGFR.[5][6] Regorafenib, a fluorinated analogue of Sorafenib, exhibits a similar but distinct profile.[2] Pazopanib, while not a urea-based compound, is another multi-targeted RTK inhibitor active against similar targets and serves as a useful comparator.[7][8]
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Sorafenib | Raf-1 | 6 | [9] |
| B-Raf (wild-type) | 22 | [5] | |
| B-Raf (V600E mutant) | 38 | [5] | |
| VEGFR-2 (KDR) | 90 | [5] | |
| VEGFR-3 | 20 | [6] | |
| PDGFR-β | 57 | [5] | |
| c-Kit | 68 | [10] | |
| Regorafenib | Raf-1 | 1.5 | [11] |
| VEGFR-2 (KDR) | 4.2 | [11] | |
| PDGFR-β | 2.5 | [11] | |
| c-Kit | 7 | [11] | |
| Pazopanib | VEGFR-1 | 10 | [8] |
| VEGFR-2 (KDR) | 30 | [8] | |
| VEGFR-3 | 47 | [8] | |
| PDGFR-β | 84 | [8] | |
| c-Kit | 74 | [8] |
Expert Insights: The data clearly positions these compounds as potent multi-kinase inhibitors. Regorafenib's additional fluorine atom appears to enhance its potency against several key kinases compared to Sorafenib.[2] This highlights how subtle structural modifications on the core scaffold can significantly alter the inhibitory profile. The choice between these inhibitors in a research context would depend on the specific kinases one aims to target. For instance, a study focused purely on Raf-1 inhibition might favor Regorafenib, whereas a broader anti-angiogenic study could utilize any of the three.
The diagram below illustrates the primary signaling pathways targeted by these inhibitors.
Caption: Key signaling pathways targeted by inhibitors.
Cellular Antiproliferative Activity
The ultimate goal of kinase inhibition in oncology is to halt the uncontrolled proliferation of cancer cells. This is assessed in vitro using cell viability assays. The results are typically reported as a GI50 (concentration for 50% growth inhibition) or IC50 value.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference(s) |
| Sorafenib | H295R | Adrenocortical | ~5.0 (for 42% inhibition) | [6] |
| HepG2 | Hepatocellular Carcinoma | >10 | [12] | |
| Bel-7402 | Hepatocellular Carcinoma | ~8.0 | [12] | |
| Pazopanib | A549 | Non-Small Cell Lung | ~20 | [13] |
| HRC-45 | Hepatocellular Carcinoma | Not specified | [7] | |
| DU-145 | Prostate | Not specified | [7] |
Expert Insights: The cellular activity of these compounds is highly context-dependent, varying significantly with the cancer type and the specific genetic mutations present in the cell line. For example, Sorafenib's potent inhibition of Raf kinase is most effective in cell lines with a B-Raf mutation.[4] It's crucial to select cell lines that are known to be dependent on the signaling pathways targeted by the inhibitor. The discrepancy between potent low-nanomolar kinase inhibition and micromolar cellular activity is common and reflects the complexity of the cellular environment, including drug efflux pumps, off-target effects, and pathway redundancy.
Comparative Analysis: In Vivo Efficacy
While in vitro assays are essential for initial screening, in vivo studies in animal models are the critical next step to evaluate a compound's therapeutic potential in a complex biological system. The most common method is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.
Tumor Growth Inhibition in Xenograft Models
The primary endpoint in these studies is Tumor Growth Inhibition (TGI). This measures the reduction in tumor volume in treated animals compared to a control group receiving a vehicle.
| Compound | Xenograft Model | Cancer Type | Dose & Route | Outcome | Reference(s) |
| Sorafenib | Huh-7 | Hepatocellular Carcinoma | 2.5 mg/kg, i.p. | Significant TGI. Combination with EAC showed 52% inhibition. | [14] |
| H22 | Hepatocellular Carcinoma | 9 mg/kg, IV (LNS) | Significant reduction in tumor volume vs. oral administration. | [12] | |
| SW13 | Adrenocortical Carcinoma | Not specified | Significant mass reduction and increased survival (in combo). | [15] | |
| Pazopanib | Multiple | Various Solid Tumors | 100 mg/kg | 77% tumor inhibition rate. | [7] |
Expert Insights: Both Sorafenib and Pazopanib demonstrate significant anti-tumor activity in vivo.[7][12][15] An important observation from the data is the impact of formulation and delivery. A lipid-based nanosuspension of Sorafenib showed superior efficacy at a lower dose compared to standard oral delivery, highlighting the importance of pharmacokinetics in achieving therapeutic concentrations at the tumor site.[12] These in vivo studies validate that the potent kinase inhibition observed in vitro translates into meaningful anti-tumor effects in a living system.
The workflow for a typical xenograft study is outlined below.
Caption: Standard workflow for a murine tumor xenograft study.
Methodologies: Self-Validating Experimental Protocols
Scientific integrity demands that protocols are robust and reproducible. The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol: In Vitro Kinase Inhibition Assay (Generic TR-FRET)
Causality: This assay measures the direct inhibitory effect of a compound on a purified kinase enzyme. It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a highly sensitive method that detects the phosphorylation of a substrate by the kinase. Inhibition of the kinase prevents this phosphorylation, leading to a loss of the FRET signal.
-
Reagent Preparation :
-
Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a solution of the purified kinase enzyme in kinase buffer.
-
Prepare a solution of a biotinylated peptide substrate in kinase buffer.
-
Prepare ATP solution in kinase buffer at 2x the final desired concentration.
-
Prepare serial dilutions of the test compound (e.g., Sorafenib) in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction :
-
In a 384-well assay plate, add 5 µL of the test compound dilution.
-
Add 10 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Detection :
-
Prepare a detection mix containing a Europium-labeled anti-phospho-antibody (donor) and Streptavidin-Allophycocyanin (SA-APC) (acceptor) in detection buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition :
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the ratio of acceptor/donor signals.
-
Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell Viability (MTT) Assay
Causality: This colorimetric assay provides a quantitative measure of cell viability and proliferation. The principle is that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[16][17]
-
Cell Plating :
-
Harvest and count cells from culture.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[18]
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubate for the desired exposure period (e.g., 72 hours).
-
-
MTT Addition and Incubation :
-
Solubilization and Measurement :
-
Add 100-150 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[17][19]
-
Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[19]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against compound concentration to determine the GI50/IC50.
-
Protocol: Murine Tumor Xenograft Model
Causality: This in vivo model is the industry standard for evaluating the anti-cancer efficacy of a drug candidate. By implanting human tumor cells in mice that lack a functional immune system, the direct effect of the compound on tumor growth can be assessed in a physiological context.[20]
-
Animal and Cell Preparation :
-
Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude), typically 6-8 weeks old.
-
Culture the desired human cancer cells to ~80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5x10^7 cells/mL. Keep on ice.
-
-
Tumor Implantation :
-
Anesthetize the mouse.
-
Using a 1 mL syringe with a 27-gauge needle, inject 100 µL of the cell suspension (containing 5x10^6 cells) subcutaneously into the right flank of the mouse.[21]
-
-
Tumor Growth and Monitoring :
-
Drug Administration and Measurement :
-
Administer the test compound (e.g., Sorafenib formulated in a suitable vehicle like Cremophor EL/ethanol/water) and vehicle control according to the planned schedule (e.g., daily oral gavage).
-
Measure tumor volumes with digital calipers 2-3 times per week.
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
-
Data Analysis :
-
Plot the mean tumor volume for each group over time.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.
-
References
-
SUN M, WEI H, CI J, JI M. Synthesis of Sorafenib. Chinese Pharmaceutical Journal. 2009;44(05):394-396. Available from: [Link]
- CN103724259A. Synthesis method for sorafenib. Google Patents; 2014.
-
Tucci P, Porta C, Paglino C, et al. Effect of sorafenib on the in vitro kinase activity of KIT and PDGFRβ gatekeeper and activation loop mutants. Invest New Drugs. 2011;29(5):1063-1067. Available from: [Link]
-
Hwang J, Myung J, Kim J, et al. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Med Chem Lett. 2013;4(7):647-652. Available from: [Link]
-
Llovet JM, Ricci S, Mazzaferro V, et al. Sorafenib in advanced hepatocellular carcinoma. N Engl J Med. 2008;359(4):378-390. Available from: [Link]
-
Zekri AR, Bahnassy AA, El-Khouly IM, et al. Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin. Oncol Rep. 2012;28(6):2277-2283. Available from: [Link]
-
Singh S, Sharma PK, Kumar V, et al. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. ResearchGate; 2023. Available from: [Link]
-
Singh S, Sharma PK, Kumar V, et al. A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate; 2023. Available from: [Link]
-
Dumas J. Protein kinase inhibitors from the urea class. Curr Opin Drug Discov Devel. 2002;5(5):704-716. Available from: [Link]
-
The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. 2020. Available from: [Link]
-
Keisner SV, Shah SR. Overview of fundamental study of pazopanib in cancer. Cancer Chemother Pharmacol. 2015;75(3):433-441. Available from: [Link]
-
Yeh C-T, Chen Y-C, Wang J-Y, et al. In vivo efficacy of sorafenib/EAC combination in an ectopic xenograft model of HCC. ResearchGate; 2017. Available from: [Link]
-
Protocol Online. Xenograft Tumor Assay Protocol. 2005. Available from: [Link]
- CN108997209B. Preparation method of regorafenib. Google Patents; 2020.
-
In vitro NLK Kinase Assay. bio-protocol; 2018. Available from: [Link]
-
Li X, Wang L, Sheng C, et al. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2. Eur J Med Chem. 2017;125:1099-1111. Available from: [Link]
-
Zhang C, Wang W, Liu T, et al. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer. Int J Nanomedicine. 2017;12:1729-1740. Available from: [Link]
-
Hideshima T, Catley L, Yasui H, et al. In vitro and in vivo activity of the VEGF receptor inhibitor PAZOPANIB (GW786034) in Multiple Myeloma: Therapeutic implications. AACR Journals; 2006. Available from: [Link]
-
Li X, Wang Z. Preparation, in vitro dissolution, and in vivo pharmacokinetic evaluations of pazopanib tablets. ResearchGate; 2025. Available from: [Link]
-
Bihin B, Lallemand F, Giraudo C, et al. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemother Pharmacol. 2015;75(5):1033-1044. Available from: [Link]
-
Liu P, Kumar IS, Brown RA, et al. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram. Mol Cancer Ther. 2022;21(10):1604-1615. Available from: [Link]
-
Adriaenssens E, Nguyen TN, Sawa-Makarska J, et al. In vitro kinase assay. protocols.io; 2024. Available from: [Link]
-
Kim Y, Lito P, Jänne PA, et al. Sorafenib Pharmacodynamics. ClinPGx; 2018. Available from: [Link]
-
Riss TL, Moravec RA, Niles AL, et al. Cell Viability Assays. Assay Guidance Manual; 2013. Available from: [Link]
-
Zhang G, Zhang J, Liu Y, et al. 4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. Bioorg Med Chem. 2019;27(1):1-12. Available from: [Link]
-
Cell Viability Assay (MTT Assay) Protocol. protocols.io; 2023. Available from: [Link]
-
Doghman M, El-Bialy A, G-Val-Ala-Val-Ala-Asp-AFC, et al. Effects of Sorafenib, a Tyrosin Kinase Inhibitor, on Adrenocortical Cancer. Front Endocrinol (Lausanne). 2019;10:14. Available from: [Link]
-
Effects of sorafenib on A673 xenografts in vivo. A. Schema depicts... ResearchGate. Available from: [Link]
-
Three-step synthesis of regorafenib 30 starting from of... ResearchGate. Available from: [Link]
-
In vitro kinase assay. Bio-protocol; 2022. Available from: [Link]
-
Pazopanib inhibits tumor growth in vitro. (a) Effect on cells... ResearchGate. Available from: [Link]
-
Jacob J, Noren B, Funa K. Xenograft Tumor Model Protocol. Gene Ther Mol Biol. 2004;8:213-219. Available from: [Link]
-
Drelon C, Berthon A, Sahut-Barnola I, et al. Combination of sorafenib and everolimus impacts therapeutically on adrenocortical tumor models. J Clin Endocrinol Metab. 2012;97(10):3685-3694. Available from: [Link]
-
Adriaenssens E, Nguyen TN, Sawa-Makarska J, et al. (PDF) In vitro kinase assay v1. ResearchGate; 2023. Available from: [Link]
-
Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies. The University of Edinburgh; 2023. Available from: [Link]
-
Jiao Y, Huang F, Xu P, et al. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Med Chem. 2016;12(4):328-337. Available from: [Link]
-
(PDF) Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. ResearchGate; 2025. Available from: [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. 2018. Available from: [Link]
-
de Wit D, van Erp NP, Khosravan R, et al. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clin Pharmacokinet. 2017;56(8):869-883. Available from: [Link]
Sources
- 1. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Frontiers | Effects of Sorafenib, a Tyrosin Kinase Inhibitor, on Adrenocortical Cancer [frontiersin.org]
- 7. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Combination of sorafenib and everolimus impacts therapeutically on adrenocortical tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. broadpharm.com [broadpharm.com]
- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Benchmarking 4-[3-(Trifluoromethyl)phenoxy]aniline against non-fluorinated analogs
Benchmarking Guide: 4-[3-(Trifluoromethyl)phenoxy]aniline vs. Non-Fluorinated Analogs
Executive Summary
This guide provides a technical benchmarking of This compound (CAS: 41605-31-6) against its direct non-fluorinated analog, 4-phenoxyaniline (CAS: 139-59-3).[1]
In medicinal chemistry and agrochemical design, the strategic incorporation of a trifluoromethyl (–CF₃) group is a pivotal optimization tactic. This guide quantifies the "Fluorine Effect," demonstrating how the meta-CF₃ substitution on the distal phenoxy ring modulates lipophilicity (LogP) , acid dissociation constant (pKa) , and metabolic stability without compromising the core aniline reactivity required for downstream derivatization (e.g., urea formation in kinase inhibitors like Sorafenib).
Physicochemical Profiling
The introduction of the trifluoromethyl group fundamentally alters the electronic and steric landscape of the molecule. The table below summarizes the comparative physicochemical properties.
Table 1: Comparative Physicochemical Metrics
| Property | This compound | 4-Phenoxyaniline (Analog) | Impact of Fluorination |
| CAS Number | 41605-31-6 | 139-59-3 | N/A |
| Formula | + | ||
| Mol. Weight | 253.22 g/mol | 185.22 g/mol | + 68 Da (Mass penalty) |
| LogP (Est.) | 3.4 - 3.6 | 2.5 - 2.8 | +0.9 Log units (Increased Lipophilicity) |
| pKa (Aniline) | ~ 3.8 - 4.2 | ~ 4.8 - 5.0 | -0.8 units (Decreased Basicity) |
| Electronic State | Electron-Deficient Distal Ring | Electron-Rich Distal Ring | High Metabolic Resistance |
Scientific Insight: The Hammett & Hansch Rationale[1]
-
Lipophilicity: The –CF₃ group is highly hydrophobic (Hansch
constant ). This increase in LogP enhances membrane permeability, potentially improving oral bioavailability, provided the molecule does not violate Lipinski's rules on molecular weight. -
Acidity (pKa): The ether oxygen acts as a bridge. While the phenoxy group is generally electron-donating (+R) to the aniline ring, the strongly electron-withdrawing –CF₃ group (Hammett
) on the meta-position of the distal ring exerts a through-bond inductive effect.[1] This reduces the electron density available at the aniline nitrogen, lowering its pKa. This makes the fluorinated aniline less nucleophilic but also less prone to oxidation at the nitrogen.
Metabolic Stability Benchmarking
The most critical advantage of this compound is its resistance to oxidative metabolism.[1]
Mechanism of Action
Cytochrome P450 (CYP) enzymes typically target electron-rich aromatic rings for hydroxylation (arene oxide formation).[1]
-
Non-Fluorinated Analog: The distal phenyl ring is electron-rich and sterically accessible.[1] It is a "soft spot" for CYP-mediated hydroxylation at the para and ortho positions.[1]
-
Fluorinated Product: The –CF₃ group deactivates the distal ring (lowering HOMO energy) and sterically blocks the meta position. Furthermore, the C-F bond (approx. 116 kcal/mol) is metabolically inert.
Visualization: Metabolic Fate Pathways
Figure 1: Comparative metabolic fate.[1] The trifluoromethyl group acts as a metabolic shield, preventing rapid hydroxylation observed in the non-fluorinated analog.
Experimental Protocols
To validate these properties in your own lab, follow these standardized protocols. These methods are designed to be self-validating with internal controls.[1]
Protocol A: Comparative Nucleophilicity (Amide Coupling Rate)
Objective: To determine if the electron-withdrawing –CF₃ group significantly hampers the aniline's ability to react with electrophiles (e.g., in drug synthesis).[1]
Materials:
-
Substrates: this compound and 4-Phenoxyaniline (1.0 eq).[1]
-
Electrophile: Benzoyl chloride (1.0 eq).
-
Base: Triethylamine (1.2 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Internal Standard: Naphthalene.
Workflow:
-
Preparation: Dissolve 0.5 mmol of each aniline in 5 mL dry DCM in separate vials. Add 0.1 mmol Naphthalene (internal standard).
-
Initiation: Add Triethylamine followed by Benzoyl chloride at 0°C.
-
Monitoring: Aliquot 50 µL samples at t=1, 5, 15, and 30 minutes. Quench immediately in MeOH.
-
Analysis: Analyze via HPLC (UV 254 nm). Calculate conversion based on the depletion of the starting aniline relative to the internal standard.
-
Expected Result: The non-fluorinated analog will react faster (
). If the fluorinated compound achieves >90% conversion within 30 mins, it remains a viable scaffold for synthesis despite the electronic deactivation.
Protocol B: In Vitro Microsomal Stability Assay
Objective: To quantify the metabolic half-life (
Reagents:
-
Liver Microsomes (Human or Rat, 20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
-
Test Compounds (1 µM final concentration).
Step-by-Step Methodology:
-
Pre-incubation: Mix 475 µL of microsome solution (0.5 mg/mL in phosphate buffer pH 7.4) with 5 µL of test compound stock (100 µM in DMSO). Pre-incubate at 37°C for 5 mins.
-
Reaction Start: Add 20 µL of NADPH regenerating system to initiate the reaction.
-
Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Dispense aliquot into 150 µL ice-cold Acetonitrile (containing Tolbutamide as internal standard) to precipitate proteins.
-
Clarification: Centrifuge at 4000 rpm for 20 mins. Collect supernatant.
-
LC-MS/MS Analysis: Monitor the parent ion transition.
-
Plot
vs. time. -
Slope
.[1] - .
- .
-
Data Interpretation:
Synthetic Utility Pathway
The target compound is a high-value intermediate for diaryl urea kinase inhibitors (e.g., Sorafenib analogs).[1] The diagram below illustrates its position in the synthetic value chain.
Figure 2: Synthetic utility of the benchmarked compound in drug discovery workflows.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary . (2023). 4-(3-Trifluoromethylphenoxy)aniline (CAS 41605-31-6).[1][2] National Center for Biotechnology Information. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Sources
The impact of the trifluoromethyl group position on biological activity
The Impact of the Trifluoromethyl Group Position on Biological Activity: A Comparative Guide
Executive Summary
This guide analyzes the critical role of the trifluoromethyl (-CF₃) group in medicinal chemistry, specifically focusing on how its position—ortho, meta, para, or aliphatic—dictates biological outcomes. Unlike simple bioisosteric replacements, the strategic placement of a -CF₃ moiety acts as a molecular "switch," capable of reversing selectivity profiles, blocking metabolic soft spots, and altering pKa by orders of magnitude.
The Physicochemical Hierarchy: Why Position Matters
The -CF₃ group is often termed "Magic Methyl" in reverse, but this moniker understates its complexity. It is not merely a bulky lipophilic group; it is an electronic sink.
Comparative Properties Table:
| Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Impact on Drug Design |
|---|---|---|---|
| Van der Waals Volume | ~13.7 ų | ~21.3 ų | -CF₃ is bulkier (similar to isopropyl), locking conformations. |
| Electronegativity (Pauling) | 2.5 (Carbon) | 4.0 (Fluorine) | Strong electron-withdrawing (-I effect). |
| Hammett Constant (
Mechanistic Workflow
The following diagram illustrates how the position of the -CF₃ group propagates physicochemical changes into biological observables.
Figure 1: Mechanistic propagation of -CF₃ substitution effects.
Case Study A: The Selectivity Switch (Aromatic Substitution)
The most profound example of positional impact is observed in the reuptake inhibitor class. Moving a substituent from the para to the ortho position can completely invert target selectivity between the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET).
Comparison: Fluoxetine vs. Nisoxetine
While Fluoxetine (Prozac) relies on a para-CF₃ group, its structural analog Nisoxetine uses an ortho-substituent. This positional shift changes the molecule's 3D shape and electronic surface, dictating which transporter it inhibits.
| Feature | Fluoxetine (SSRI) | Nisoxetine (NRI) |
| Structure | Para-CF₃ phenoxy ring | Ortho-methoxy phenoxy ring |
| Primary Target | SERT (Ki ≈ 0.9 nM) | NET (Ki ≈ 0.7 nM) |
| Selectivity Ratio | SERT > NET (High) | NET > SERT (High) |
| Mechanism | Para-CF₃ extends into a deep hydrophobic pocket (S1 subsite) specific to SERT. | Ortho-substitution twists the phenyl ring out of plane, preventing SERT binding but fitting the NET pocket. |
Key Insight: The para-CF₃ is not just a lipophilic anchor; it is a "vector" that points the molecule into the SERT allosteric site. Removing it or moving it destroys SSRI activity.
Case Study B: Metabolic Blocking & Potency (Aliphatic vs. Aromatic)
The -CF₃ group is metabolically inert. Placing it at positions vulnerable to Cytochrome P450 (CYP) oxidation ("soft spots") dramatically extends half-life (
Efavirenz (Sustiva): Chiral Aliphatic Positioning
In Efavirenz, the -CF₃ group is attached to a quaternary carbon (C4) on the benzoxazinone ring.
-
Role: It prevents benzylic oxidation. If this were a methyl group, CYP enzymes would rapidly hydroxylate it, rendering the drug inactive.
-
Binding: The -CF₃ group sits in a hydrophobic pocket formed by Tyr181, Tyr188, and Trp229 in HIV-1 Reverse Transcriptase.
-
Data: Analogs with a methyl group at this position show a >10-fold reduction in half-life and reduced binding affinity due to the loss of specific fluorine-pi interactions.
Celecoxib (Celebrex): Heteroaromatic Positioning
Celecoxib features a -CF₃ group on the C-3 position of its central pyrazole ring.
-
Comparison:
Experimental Protocols
To validate the impact of -CF₃ positioning in your own lead optimization, use the following self-validating protocols.
Protocol 1: Comparative Microsomal Stability Assay
Objective: Quantify the "Metabolic Blocking" effect of -CF₃ vs. -CH₃ at a specific position.
-
Preparation:
-
Synthesize two analogs: Target Molecule-CF₃ and Target Molecule-CH₃.
-
Prepare 10 mM stock solutions in DMSO.
-
-
Incubation:
-
Use pooled human liver microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate Concentration: 1 µM (to ensure first-order kinetics).
-
Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 45, 60 min.
-
Quench 50 µL aliquots into 200 µL cold acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Plot ln(% remaining) vs. time.
-
-
Calculation:
-
Success Criterion: The -CF₃ analog should exhibit a statistically significant decrease in
(>50% reduction) compared to the -CH₃ analog if the position is a metabolic soft spot.
-
Protocol 2: Late-Stage Radical Trifluoromethylation
Objective: Rapidly introduce -CF₃ to aromatic rings to scan positional effects (Ortho/Meta/Para).
-
Reagents: Sodium triflinate (Langlois reagent, CF₃SO₂Na), TBHP (oxidant), Aryl boronic acid substrate.
-
Workflow:
-
Dissolve aryl boronic acid (1.0 equiv) and CF₃SO₂Na (3.0 equiv) in DCM/H₂O (1:1).
-
Add Cu(OTf)₂ (catalytic) if seeking regioselectivity, or use Mn(OAc)₃ for broad reactivity.
-
Stir at RT for 12–24h.
-
Purification: Isolate isomers via preparative HPLC.
-
Validation: Confirm regiochemistry using ¹⁹F NMR (shifts vary by position: Ortho ~-60 ppm, Meta/Para ~-63 ppm, dependent on scaffold).
-
Visualizing the Metabolic Blockade
The following diagram details the logic gate for deciding where to place a -CF₃ group to improve stability.
Figure 2: Decision tree for metabolic stabilization via trifluoromethylation.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Available at: [Link]
-
Selective COX-2 Inhibitors: Structure-Activity Relationships. PubMed Central. Available at: [Link]
-
Fluoxetine Inhibits Canonical Wnt Signaling: Trifluoromethylphenyl Moiety Analysis. ResearchGate. Available at: [Link][3]
-
Efavirenz and Analogs: Structure-Activity Relationship. NIH/PubMed. Available at: [Link]
-
Substituent Effects on the pKa of Aniline. AFIT Scholar. Available at: [Link]
Sources
A Comparative Guide to Validating the Purity of Synthesized 4-[3-(Trifluoromethyl)phenoxy]aniline
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like 4-[3-(Trifluoromethyl)phenoxy]aniline is of paramount importance. This compound serves as a crucial building block in the creation of novel pharmaceutical and agrochemical agents. Ensuring its purity is not merely a quality control measure; it is a fundamental prerequisite for the reliability of experimental data and the ultimate safety and efficacy of the final products. This guide offers an in-depth comparison of analytical techniques for validating the purity of this compound, supported by established methodologies and field-proven insights.
The presence of impurities, even in minute quantities, can significantly impact the outcome of a synthetic sequence, leading to unforeseen side reactions, reduced yields, and complications in purification. In the context of drug development, impurities can introduce toxicity or alter the pharmacological profile of the active pharmaceutical ingredient (API). Therefore, a robust and multi-faceted analytical approach is essential to comprehensively characterize the purity of this compound.
This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method provides a unique lens through which to assess purity, and their combined application offers a self-validating system for confident characterization.
Orthogonal Analytical Approaches: A Comparative Overview
The selection of an analytical technique is dictated by the specific information required. While chromatographic methods excel at separating and quantifying impurities, spectroscopic methods provide definitive structural confirmation. The synergy of these approaches forms the bedrock of a comprehensive purity validation strategy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and environment of atoms. |
| Strengths | Versatile for a wide range of compounds, including non-volatile and thermally labile ones; excellent for quantification.[1] | High separation efficiency for volatile and semi-volatile compounds; provides definitive identification of impurities through mass spectral data.[1] | Provides unambiguous structural elucidation and can quantify components without the need for identical standards (qNMR). |
| Limitations | May require derivatization for detection of certain compounds; structural information is limited without a mass spectrometer detector. | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. | Lower sensitivity compared to chromatographic methods; may require higher sample concentrations.[2] |
| Primary Application | Purity assessment and quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Structural confirmation of the target molecule and identification of structurally related impurities. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates due to its high resolving power and quantitative accuracy.[1][3] For this compound, a reversed-phase method is typically employed.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for the moderately polar aromatic aniline derivative.
-
Gradient Elution: A gradient of acetonitrile and water allows for the effective elution of both the main compound and a wide range of potential impurities with varying polarities. The addition of a small amount of formic acid improves peak shape by ensuring the aniline moiety is protonated.[4]
-
UV Detection at 254 nm: The aromatic rings in the molecule exhibit strong absorbance at this wavelength, providing high sensitivity for detection.[4]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm.[4]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.[4]
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is exceptionally well-suited for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual starting materials or by-products.[1] The mass spectrometer provides definitive identification of these trace components.
Causality Behind Experimental Choices:
-
Derivatization (Optional but Recommended): Aromatic amines can exhibit poor peak shape in GC. Derivatization with an agent like heptafluorobutyric anhydride (HFBA) improves volatility and thermal stability, leading to sharper peaks and better separation.[5]
-
Capillary Column: A non-polar or mid-polarity column (e.g., DB-5ms) is generally effective for separating a range of aromatic compounds.
-
Electron Ionization (EI): EI is a standard ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation of unknown impurities.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass selective detector (MSD).[5]
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Injector: Splitless mode at 250 °C.
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
(Optional Derivatization) Add heptafluorobutyric anhydride (HFBA) and a mild base, then heat to complete the reaction.[5]
-
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram and mass spectra to identify any impurities.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized this compound. Both ¹H and ¹⁹F NMR are particularly valuable for this molecule.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of the hydrogen atoms, confirming the aromatic substitution patterns and the presence of the aniline N-H protons.
-
¹⁹F NMR: The trifluoromethyl group provides a strong, singlet signal in a region of the spectrum that is typically free from other signals. The chemical shift of this signal is highly sensitive to the electronic environment, making it an excellent probe for purity and the presence of structurally similar fluorinated impurities.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for dissolving the sample for NMR analysis.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
Observe the chemical shift and integration of the -CF₃ signal. The presence of a single, sharp singlet is indicative of high purity.
-
Summarized Comparative Data
The following table presents typical data that would be obtained from the analysis of a high-purity sample of this compound, along with potential impurities.
| Analytical Technique | Parameter | Expected Value for Pure Compound | Potential Impurities & Observations |
| HPLC | Retention Time | Dependent on specific method (e.g., 15.2 min) | Starting materials, by-products appearing as separate peaks with different retention times. |
| Purity (% Area) | >99.0% | Impurity peaks should be below reporting thresholds as defined by ICH guidelines.[6][7] | |
| GC-MS | Retention Time | Dependent on method and derivatization | Residual solvents (e.g., toluene, THF) at early retention times; unreacted precursors. |
| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z 253, characteristic fragments | Identification of impurities by matching their mass spectra to libraries. | |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons in the range of 6.8-7.5 ppm; NH₂ protons (broad singlet). | Additional signals in the aromatic or aliphatic region indicating impurities. |
| ¹⁹F NMR | Chemical Shift (δ) | Sharp singlet around -63 ppm (relative to CFCl₃) | Additional signals in the ¹⁹F spectrum would indicate the presence of other fluorinated species. |
| Melting Point | Range | Sharp range (e.g., 55-57 °C)[8] | A broad or depressed melting point range suggests the presence of impurities. |
Regulatory Context and Trustworthiness
The validation of purity is not only a matter of scientific rigor but also a regulatory requirement. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for new drug substances, provide a framework for the reporting, identification, and qualification of impurities.[6][9] The thresholds for reporting and identification are based on the maximum daily dose of the drug.[7] Adhering to these guidelines ensures that the synthesized intermediate is of sufficient quality for its intended use in drug development.
By employing orthogonal analytical techniques, a self-validating system is created. If HPLC indicates a purity of >99.5%, and this is corroborated by the absence of significant impurity signals in both GC-MS and NMR analyses, a high degree of confidence in the material's quality is established. This multi-pronged approach embodies the principles of trustworthiness and scientific integrity.
Conclusion
Validating the purity of synthesized this compound requires a comprehensive and multi-faceted analytical strategy. A combination of HPLC for quantitative purity assessment, GC-MS for the detection of volatile impurities, and NMR spectroscopy for definitive structural confirmation provides a robust and self-validating system. This integrated approach, grounded in established scientific principles and regulatory guidelines, ensures the high quality of this critical intermediate, thereby safeguarding the integrity of downstream research and development efforts in the pharmaceutical and agrochemical industries.
References
- Benchchem. A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. Accessed February 6, 2026.
- ChemicalBook. 4-(Trifluoromethoxy)aniline synthesis. Accessed February 6, 2026.
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Accessed February 6, 2026.
- Wikipedia. 4-(Trifluoromethyl)aniline. Accessed February 6, 2026.
- Benchchem. A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline. Accessed February 6, 2026.
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Accessed February 6, 2026.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Accessed February 6, 2026.
- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines. Accessed February 6, 2026.
- ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Accessed February 6, 2026.
- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Phenoxyaniline | 139-59-3. Accessed February 6, 2026.
- Organic Syntheses Procedure. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Accessed February 6, 2026.
- PubChem. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964. Accessed February 6, 2026.
- Benchchem. A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. Accessed February 6, 2026.
- Publisso.
- Sigma-Aldrich. 4-Phenoxy-3-(trifluoromethyl)aniline | 267416-81-9. Accessed February 6, 2026.
- Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Accessed February 6, 2026.
- ChemicalBook. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum. Accessed February 6, 2026.
- European Medicines Agency. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Accessed February 6, 2026.
- Chromatography Online.
- ResearchGate. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Accessed February 6, 2026.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Accessed February 6, 2026.
- PubMed. Analytical advances in pharmaceutical impurity profiling. Accessed February 6, 2026.
- Advances in Impurity Profiling of Pharmaceutical Formul
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Accessed February 6, 2026.
- DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Accessed February 6, 2026.
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethyl
- LGC Standards. 4-(Trifluoromethyl)aniline. Accessed February 6, 2026.
- MD Topology. 4-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. Accessed February 6, 2026.
- JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Accessed February 6, 2026.
- Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Accessed February 6, 2026.
- ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Accessed February 6, 2026.
- YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Accessed February 6, 2026.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Accessed February 6, 2026.
- ResearchGate. Is it possible to analyze F-compounds with GCMS ?. Accessed February 6, 2026.
- Chemass. Pharmaceutical Impurity Analysis Overview. Accessed February 6, 2026.
- IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Accessed February 6, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. series.publisso.de [series.publisso.de]
- 6. database.ich.org [database.ich.org]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. 4-Phenoxy-3-(trifluoromethyl)aniline | 267416-81-9 [sigmaaldrich.com]
- 9. ikev.org [ikev.org]
Beyond the Aniline Alert: Isosteric Replacement Strategies in High-Precision Drug Design
Executive Summary
The aniline moiety is a "privileged scaffold" in medicinal chemistry, ubiquitous in kinase inhibitors and GPCR ligands due to its ability to serve as a robust hydrogen bond donor/acceptor and participate in
This guide objectively compares three primary isosteric replacement strategies—Electronic Deactivation (Aminopyridines) , Scaffold Fusion (Indazoles) , and Saturated Isosterism (Bicyclo[1.1.1]pentanes) . We analyze their impact on metabolic stability, physicochemical properties, and safety profiles, supported by experimental protocols and mechanistic visualizations.
Part 1: The Aniline Problem (Mechanistic Insight)
To successfully replace an aniline, one must understand the causality of its toxicity.[1] The primary liability is not the aniline itself, but its bioactivation by Cytochrome P450 enzymes (specifically CYP2C9, CYP2D6, and CYP3A4).
The Bioactivation Pathway
The oxidation of the nitrogen atom leads to a hydroxylamine intermediate.[2] This species can undergo further oxidation to a nitroso species or dehydration to a highly electrophilic nitrenium ion, which covalently binds to DNA (genotoxicity) or hepatic proteins (hepatotoxicity).
Figure 1: Mechanistic pathway of aniline bioactivation leading to toxicity. The nitrenium ion is the critical species to avoid via isosteric replacement.
Part 2: Comparative Analysis of Replacement Strategies
We evaluate three distinct strategies to mitigate the risks described above while maintaining potency.
Strategy A: Electronic Deactivation (Aminopyridines)
Concept: Replacing the phenyl ring with a pyridine ring (specifically 2- or 3-aminopyridine). Mechanism: The pyridine nitrogen acts as an electron sink, lowering the HOMO energy of the system. This reduces the electron density on the exocyclic amine, making it significantly harder for CYP enzymes to oxidize the nitrogen.
Strategy B: Scaffold Fusion (Indazoles)
Concept: Fusing the amine into a bicyclic system, such as 1H-indazole or benzimidazole. Mechanism: This locks the NH vector in a specific conformation (reducing entropic penalty upon binding) and removes the exocyclic nature of the amine, eliminating the formation of the classic quinone-imine reactive metabolite. This is a standard strategy in kinase inhibitors (e.g., Axitinib).
Strategy C: Saturated Bioisosteres (Bicyclo[1.1.1]pentanes)
Concept: Replacing the aromatic phenyl ring with a bicyclo[1.1.1]pentane (BCP) cage. Mechanism: This is a "3D-isostere." It maintains the linear vector of the aniline (exit vectors at 180°) but removes aromaticity entirely. Without the aromatic system, the resonance stabilization required for nitrenium ion formation is absent.
Performance Comparison Data
The following table synthesizes data from comparative metabolic stability assays (Human Liver Microsomes - HLM) and physicochemical profiling.
| Metric | Aniline (Baseline) | Aminopyridine (Strat A) | Indazole (Strat B) | BCP-Amine (Strat C) |
| Metabolic Stability (HLM CLint) | High Clearance (>50 µL/min/mg) | Medium/Low (Improved ~5-10x) | Low (High Stability) | Very Low (Metabolically Inert core) |
| Ames Mutagenicity Risk | High (Structural Alert) | Reduced (Lower oxidation potential) | Low (Different metabolic route) | Negligible (No aromatic activation) |
| Solubility (aq) | Low/Moderate | Moderate (Pyridine N protonates) | Low (Planar stacking) | High (3D character disrupts packing) |
| LogD (Lipophilicity) | Baseline | Lower (-0.5 to -1.0 log units) | Higher (+0.5 to +1.0 log units) | Lower (More polar character) |
| H-Bond Donor Strength | Strong | Weaker (Electron poor ring) | Strong (Indole-like NH) | Strong (Aliphatic amine) |
Part 3: Experimental Protocols for Validation
To validate the success of an isosteric replacement, relying solely on potency (IC50) is insufficient. You must prove the reduction in reactive metabolite formation.
Protocol 1: Reactive Metabolite Trapping (GSH Adduct Assay)
Objective: Quantify the formation of electrophilic intermediates (quinone imines) by trapping them with Glutathione (GSH).
Materials:
-
Human Liver Microsomes (HLM) (1 mg/mL protein).
-
Test Compound (10 µM).
-
Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) for hard electrophiles.
-
NADPH regenerating system.
Workflow:
-
Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH regenerating system; incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.
-
Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS (High Resolution).
-
Data Interpretation: Search for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adduct mass shifts (+305 Da).
-
Pass Criteria: <1% adduct formation relative to parent turnover.
-
Protocol 2: Comparative Physicochemical Profiling (LogD & pKa)
Objective: Ensure the isostere mimics the electrostatic environment of the original aniline.
Method: Potentiometric Titration (e.g., Sirius T3).
-
Setup: Dissolve compound in 0.15 M KCl.
-
Titration: Titrate from pH 2.0 to pH 12.0 using HCl/KOH.
-
Calculation: Determine macro-pKa.
-
Note: Aniline pKa is typically ~4.6. Aminopyridines will drop this to ~2-3, potentially affecting binding if the protonated form is active. BCP-amines are highly basic (pKa ~9-10) and may require flanking electron-withdrawing groups (e.g., amides or fluorines) to modulate basicity back to physiological relevance.
-
Part 4: Strategic Decision Framework
Use this logic flow to select the appropriate replacement based on your lead compound's specific failure mode.
Figure 2: Decision tree for selecting an aniline bioisostere based on binding mode requirements.
References
-
Ashby, J., & Tennant, R. W. (1991). Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the US NTP. Mutation Research/Reviews in Genetic Toxicology. [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Stepan, A. F., et al. (2011). Structural biology inspired discovery of novel bicyclo[1.1.1]pentane-based inhibitors. Journal of Medicinal Chemistry, 54(22), 7772–7783. [Link]
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 13, 3438-3445. [Link]
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. [Link]
Sources
Technical Guide: Drug Candidates Synthesized from 4-[3-(Trifluoromethyl)phenoxy]aniline
This guide details the application of 4-[3-(Trifluoromethyl)phenoxy]aniline (CAS: 41605-31-6) as a critical pharmacophore building block in the synthesis of Type II kinase inhibitors.
It focuses on the comparative analysis of Phenyl-Series Drug Candidates (derived from this aniline) versus the industry-standard Pyridine-Series (e.g., Sorafenib), providing experimental protocols, SAR insights, and synthesis pathways.
Executive Summary
This compound is a "privileged structure" in medicinal chemistry, serving as the hydrophobic tail moiety for Diaryl Urea Kinase Inhibitors . It is primarily used to synthesize inhibitors targeting VEGFR, PDGFR, and RAF kinases.
This guide compares the performance of drug candidates synthesized from this Phenyl-Ether scaffold (referred to herein as the "DUP Series" - Diaryl Urea Phenyl) against the clinically approved Pyridine-Ether alternative (Sorafenib ).
Key Findings
-
Role: Acts as the "Allosteric Hydrophobic Binder" in Type II kinase inhibitors, occupying the hydrophobic pocket created by the DFG-out conformation.
-
Performance: Candidates derived from this aniline exhibit high lipophilicity (cLogP > 5.0) and potent VEGFR2 inhibition but often suffer from lower aqueous solubility compared to pyridine analogs.
-
Primary Application: Ideal for early-stage SAR (Structure-Activity Relationship) libraries to map the hydrophobic pocket of tyrosine kinases.
Comparative Analysis: Phenyl-Series (DUP) vs. Sorafenib
The following table contrasts a representative drug candidate synthesized from this compound (Candidate DUP-1 ) against the clinical standard Sorafenib .
| Feature | Candidate DUP-1 (Phenyl Series) | Sorafenib (Pyridine Series) |
| Core Building Block | This compound | 4-(4-aminophenoxy)-N-methylpicolinamide |
| Linker Structure | Diphenyl Ether (C-O-C) | Phenyl-O-Pyridine (C-O-N) |
| Target Selectivity | Broad Spectrum (VEGFR2, PDGFR, c-Kit) | Multi-Kinase (RAF, VEGFR, PDGFR) |
| Lipophilicity (cLogP) | High (~5.2) (Poor Solubility) | Moderate (~3.8) (Better Solubility) |
| H-Bonding Capacity | Low (No central H-bond acceptor) | High (Pyridine N acts as acceptor) |
| Synthetic Cost | Low (Reagents readily available) | Moderate (Requires picolinamide synthesis) |
| Primary Use Case | Lead Optimization / SAR Probes | Clinical Oncology (HCC, RCC) |
Scientist's Insight: The substitution of the central pyridine ring (Sorafenib) with a benzene ring (DUP-1, using our target aniline) typically results in a 10-fold loss in cellular potency despite maintaining biochemical IC50. This is attributed to the loss of a critical water-mediated hydrogen bond in the kinase hinge region and reduced solubility. However, the Phenyl-Series remains a vital tool for probing the depth of the hydrophobic pocket.
Mechanism of Action: Type II Kinase Inhibition
Both the target aniline-derived candidates and Sorafenib function as Type II Inhibitors . They bind to the inactive conformation of the kinase (DFG-out), preventing activation.
Pharmacophore Mapping
-
The "Head": (Variable) Binds to the hinge region (ATP binding site).
-
The "Linker": (Urea) Forms H-bonds with the conserved Glu/Asp residues (e.g., Glu600 in BRAF).
-
The "Tail": (This compound moiety ) Penetrates the deep hydrophobic allosteric pocket. The 3-CF3 group provides metabolic stability and optimal steric fit.
Figure 1: Pharmacophore assembly showing how the target aniline forms the "Tail" of the inhibitor, anchoring it into the hydrophobic pocket.
Experimental Protocol: Synthesis of Candidate DUP-1
This protocol describes the synthesis of a representative urea-based kinase inhibitor using this compound.
Objective: Synthesize 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-(3-(trifluoromethyl)phenoxy)phenyl)urea.
Reagents Required[1][2][3]
-
Substrate: this compound (1.0 eq)
-
Electrophile: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Purification: Hexanes/Ethyl Acetate
Step-by-Step Methodology
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 253 mg (1.0 mmol) of this compound in 10 mL of anhydrous DCM.
-
Addition: Cool the solution to 0°C. Dropwise add 243 mg (1.1 mmol) of 4-chloro-3-(trifluoromethyl)phenyl isocyanate dissolved in 2 mL DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours . A white precipitate (the urea product) should form.
-
Work-up: Filter the precipitate. Wash the solid cake 3x with cold DCM (2 mL) and 2x with Hexanes (5 mL) to remove unreacted isocyanate.
-
Validation: Dry under high vacuum. Verify structure via 1H-NMR (DMSO-d6) . Look for two singlet urea protons at δ ~9.0-9.2 ppm.
Synthesis Workflow Diagram
Figure 2: Complete synthetic pathway from raw materials to the final drug candidate.
Critical Quality Attributes (CQA)
When sourcing or synthesizing this compound for drug development, ensure the following specifications to prevent assay interference:
-
Purity: >98% (HPLC). Impurities (e.g., unreduced nitro compounds) can act as redox cyclers in biochemical assays.
-
Regiochemistry: Confirm the meta-substitution of the CF3 group on the distal ring. The para-CF3 isomer has significantly different binding kinetics.
-
Appearance: Should be a white to off-white solid. Darkening indicates oxidation of the aniline amine, which will reduce yield in the urea formation step.
References
-
Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity..." Cancer Research.
-
Bankston, D., et al. (2002). "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development.
-
Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell.
-
PubChem Compound Summary. (2023). "4-(3-Trifluoromethylphenoxy)aniline."[1][2][3][4][5][6] National Center for Biotechnology Information.
Sources
- 1. 4-(3-Trifluoromethylphenoxy)aniline (1 x 10 g) | Reagentia [reagentia.eu]
- 2. 4-(3-Trifluoromethylphenoxy)aniline (1 x 5 g) | Reagentia [reagentia.eu]
- 3. 4-(3-Trifluoromethylphenoxy)aniline | CymitQuimica [cymitquimica.com]
- 4. 4-(3-TRIFLUOROMETHYLPHENOXY)ANILINE price,buy 4-(3-TRIFLUOROMETHYLPHENOXY)ANILINE - chemicalbook [m.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chembk.com [chembk.com]
Safety Operating Guide
4-[3-(Trifluoromethyl)phenoxy]aniline: Advanced Disposal & Handling Protocol
Executive Directive
Do not dispose of this compound down the drain or in general trash.
4-[3-(Trifluoromethyl)phenoxy]aniline is a halogenated aromatic amine. Its disposal requires strict segregation into Halogenated Organic Waste streams. The presence of the trifluoromethyl (
Chemical Profile & Hazard Mechanism (The "Why")
To manage this chemical safely, one must understand the dual nature of its toxicity and stability.
A. The Aniline Moiety (Biological Hazard)
Like many aniline derivatives, this compound poses a risk of methemoglobinemia . Upon absorption (skin/inhalation), hepatic metabolism can oxidize the amine group to a hydroxylamine intermediate. This metabolite oxidizes hemoglobin (
-
Operational Implication: Double-gloving (Nitrile/Neoprene) is mandatory. Fume hood use is non-negotiable to prevent inhalation of dust/aerosols.
B. The Trifluoromethyl Group (Environmental/Disposal Hazard)
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (
-
Thermal Stability: Standard waste autoclaving is ineffective. Low-temperature incineration (
) may result in incomplete combustion, potentially releasing fluorinated radical species or HF gas. -
Operational Implication: You must explicitly label waste as "Halogenated" so waste management vendors route it to appropriate high-temperature incinerators equipped with caustic scrubbers.
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Collection
Rule: Never mix with oxidizers (e.g., nitric acid, permanganates) or non-halogenated solvents (e.g., methanol, acetone) unless the non-halogenated solvent is the carrier.
-
Container Selection: Use high-density polyethylene (HDPE) or amber glass containers. Avoid metal containers if the waste stream is potentially acidic, as HF formation (from hydrolysis) can corrode metal.
-
Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with halogenated streams (e.g., Dichloromethane, Chloroform).
-
Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a separate "Solid Hazardous Waste" bag, specifically tagged for halogenated solids.
Phase 2: Labeling & Documentation
Your label must be a self-validating data point for the waste disposal team.
| Field | Required Entry | Reason |
| Chemical Name | This compound | Unambiguous ID for emergency response. |
| CAS # | 10158-43-7 | Universal tracking key. |
| Hazard Class | Toxic, Irritant, Halogenated | Triggers specific incineration protocols. |
| Solvent % | e.g., "Solid" or "10mM in DMSO" | Determines BTU value for incinerator feed. |
| Date | [Current Date] | Tracks accumulation time limits (typically 90 days). |
Phase 3: Storage & Handoff[1][2][3]
-
Secondary Containment: Store the waste container in a polyethylene tray to capture leaks.
-
Ventilation: Keep in a ventilated satellite accumulation area (SAA) until pickup.
-
Cap Integrity: Ensure caps are "vapor tight" but not over-torqued to prevent stress cracking.
Visual Workflow: Disposal Logic
The following diagram illustrates the decision tree for handling this specific compound, ensuring no cross-contamination with incompatible streams.
Caption: Operational workflow for segregating trifluoromethyl-substituted anilines. Note that adding this compound to a non-halogenated solvent converts the entire mixture into a halogenated waste stream.
Emergency Procedures (Spill Management)
In the event of a spill, speed and containment are critical to prevent environmental release.
| Scenario | Action Protocol |
| Minor Solid Spill (<5g) | 1. Dampen a paper towel with water (to prevent dust).2. Wipe up carefully.3.[1] Place all materials in a sealed bag labeled "Hazardous Waste - Solid". |
| Liquid Spill | 1. Cover with an inert absorbent (Vermiculite or Sand). Do NOT use combustible materials like sawdust. 2.[2] Scoop into a wide-mouth jar.3. Wash area with soap and water; collect rinsate as hazardous waste. |
| Skin Contact | 1. Immediate Flush: Rinse with water for 15 minutes.2.[3][1] Soap Wash: Use non-abrasive soap.3. Medical: Seek attention if cyanosis (blue lips/nails) appears (Methemoglobinemia sign). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776378, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. (Focus on Halogenated Solvents F001/F002 definitions). Retrieved from [Link]
Sources
Personal protective equipment for handling 4-[3-(Trifluoromethyl)phenoxy]aniline
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Safety Summary: The "Invisible" Hazard
Chemical Identity: 4-[3-(Trifluoromethyl)phenoxy]aniline CAS: 10158-43-7 (and related analogs) Class: Fluorinated Aniline / Diphenyl Ether Derivative[1]
The Senior Scientist’s Perspective:
Do not treat this compound merely as "another organic solid." The structural combination of an aniline moiety with a trifluoromethyl-phenoxy group creates a synergistic hazard profile.[1] The aniline group drives methemoglobinemia (impairing oxygen transport in blood), while the highly lipophilic
Standard disposable nitrile gloves—often the default in academic and commercial labs—provide insufficient protection against direct contact with this class of compounds over extended periods.[1] This guide prioritizes "permeation resistance" over "convenience."[1]
Risk Assessment & PPE Decision Logic
Effective safety is not about wearing more gear; it is about matching the barrier to the activity.[1] Use the following logic flow to determine your requirements.
Figure 1: Decision Matrix for PPE selection based on physical state and concentration. Note that organic solvents like DMSO can act as carriers, accelerating skin absorption of the aniline.[1]
The PPE Matrix: Specification & Causality
This system relies on the "Barrier-Indicator" principle.[1] Relying on a single layer of disposable nitrile is scientifically unsound for fluorinated anilines due to rapid permeation rates.[1]
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Hand Protection (Inner) | Silver Shield® / Laminate (EVOH/PE) | Causality: Anilines permeate nitrile rubber.[1] Laminate films provide >480 min breakthrough time against aromatics.[1] This is your true chemical barrier.[1] |
| Hand Protection (Outer) | Disposable Nitrile (5-8 mil) | Function: Mechanical protection for the inner liner.[1] Acts as a sacrificial layer against splashes and provides grip.[1] Change immediately upon contamination.[1][2] |
| Respiratory | Half-mask with OV/P100 Cartridge | Requirement: If handling powders outside a certified fume hood or during rotary evaporation where aerosols may generate.[1] The |
| Body | Tyvek® Lab Coat (Closed Front) | Defense: Cotton coats absorb liquids and hold them against the skin.[1] Tyvek repels particulates and incidental splashes.[1] |
| Eye/Face | Chemical Splash Goggles | Necessity: Safety glasses have gaps.[1] Anilines are severe eye irritants; vapor absorption through the eye is also a systemic exposure route.[1] |
Operational Protocol: The "Zero-Contact" Workflow
Trustworthiness in the lab comes from reproducible safety.[1] Follow this self-validating protocol for handling this compound.
Phase A: Weighing & Solubilization
Goal: Prevent particulate dispersion and surface contamination.[1]
-
Preparation:
-
The Transfer:
-
Do not use a spatula that has been used for other chemicals without deep cleaning.[1]
-
Transfer solid directly into a tared vial.
-
Self-Validation Step: Wipe the exterior of the vial with a solvent-dampened Kimwipe (methanol).[1] If the wipe discolors (yellow/brown oxidation), your transfer technique was messy.[1]
-
-
Solubilization:
Phase B: Waste & Disposal
Goal: Cradle-to-grave stewardship.[1]
-
Solid Waste: Contaminated gloves, mats, and weighing boats must go into a dedicated "Toxic Solid Waste" bin (double-bagged).[1]
-
Liquid Waste: Segregate into "Halogenated Organic Waste." [1]
-
Note: Even if the solvent is non-halogenated (like Acetone), the trifluoromethyl group on the solute technically classifies the mixture as halogenated in many jurisdictions, requiring high-temperature incineration disposal paths.[1]
-
Emergency Response: Causality-Driven Action
If exposure occurs, the biological mechanism (Methemoglobinemia) dictates the response speed.[1]
-
Skin Contact:
-
Spill Cleanup (Liquid):
Visualizing the Safety Workflow
Figure 2: The "Cradle-to-Grave" handling workflow. Note the critical control points at Weighing and Disposal.
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)aniline. Retrieved from
-
Ansell Healthcare. (2024).[1][3] Chemical Permeation & Degradation Resistance Guide (7th Ed.). (Data regarding Aniline permeation through Nitrile vs. Laminate). Retrieved from
-
Centers for Disease Control (CDC/NIOSH). (2021).[1] Glove Permeation of Chemicals: Aniline and Derivatives. Retrieved from [1]
-
ECHEMI. (2024).[1][3] 4-(Trifluoromethoxy)aniline Safety Data Sheet. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
